N-Boc-4-aminopentanoic Acid
Description
The exact mass of the compound 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXURBKURNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405721 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172833-22-6 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Versatile Role of a Protected Amino Acid
An In-depth Technical Guide to N-Boc-4-aminopentanoic Acid: Properties, Applications, and Protocols
This compound is a synthetic amino acid derivative that has become an invaluable tool for researchers in medicinal chemistry, peptide synthesis, and drug development. Structurally, it is a five-carbon carboxylic acid chain where the amino group at the fourth position is protected by a tert-butoxycarbonyl (Boc) group. This seemingly simple modification is the key to its utility. The Boc group acts as a temporary shield for the highly reactive amine, preventing it from participating in unwanted side reactions during complex synthetic sequences.[1][2] Its stability under a wide range of conditions, coupled with the ease of its removal under specific acidic protocols, allows for precise chemical control.[3][4] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and critical applications of this compound, offering field-proven insights for its effective use in the laboratory.
Core Physicochemical Properties
The fundamental properties of a reagent dictate its handling, storage, and application. This compound is typically supplied as a stable, off-white powder.[5][6] Its characteristics are summarized below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Chemical Names | 4-[(tert-Butoxycarbonyl)amino]pentanoic acid; 4-[[(1,1-Dimethylethoxy)carbonyl]amino]pentanoic acid | [7][8] |
| CAS Number | 172833-22-6 (for the racemate) | [7][8][9][10] |
| Molecular Formula | C₁₀H₁₉NO₄ | [5][7] |
| Molecular Weight | 217.26 g/mol | [5][6][8] |
| Appearance | White to off-white powder/solid | [5][6] |
| Melting Point | 48-52 °C (for a related compound, Boc-5-aminopentanoic acid) | [6] |
| Solubility | Soluble in methanol | [6] |
| Storage Conditions | 0-8 °C, Keep in a dark place, Sealed in dry | [5][6][7] |
Note: Physical properties such as melting point can vary slightly between suppliers and based on purity. The listed melting point is for the closely related Boc-5-aminopentanoic acid and serves as an estimate.
The Boc Protecting Group: A Cornerstone of Modern Synthesis
The strategic importance of this compound is rooted in the function of the tert-butoxycarbonyl (Boc) protecting group. In multi-step syntheses, particularly peptide synthesis, the amine group of an amino acid is nucleophilic and can react undesirably if left exposed. The Boc group sterically and electronically "masks" this reactivity.
Expertise in Action: The "Why" of Boc Protection The choice of the Boc group is deliberate. It is exceptionally stable under basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of the molecule (like the carboxylic acid) without fear of unintended side reactions at the amine.[3] However, it is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] This differential stability is the foundation of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[4] The cleavage mechanism involves the formation of a stable tert-butyl cation, which is typically captured by a scavenger to prevent it from alkylating sensitive residues in the peptide chain.[3]
The general workflow for the protection of the amino group and its subsequent deprotection is a fundamental cycle in synthetic chemistry.
Caption: Boc protection/deprotection cycle.
Spectroscopic Profile: A Structural Fingerprint
While specific spectra from a single source are not provided, the structure of this compound allows for a confident prediction of its key spectroscopic features. This is a critical skill for verifying the identity and purity of the compound in a research setting.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is highly informative. The most prominent feature is a large singlet integrating to 9 protons around 1.4 ppm, which is characteristic of the three equivalent methyl groups of the tert-butyl moiety in the Boc group.[11] The protons on the pentanoic acid backbone will appear as multiplets between approximately 1.5 and 4.0 ppm. The N-H proton of the carbamate will likely appear as a broad signal, the chemical shift of which can be solvent-dependent.[11] The acidic proton of the carboxylic acid is often very broad and may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C spectrum will show distinct signals for each of the 10 carbons. Key signals include the carbonyl of the carboxylic acid (~175-180 ppm), the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the three equivalent methyl carbons of the Boc group (~28 ppm).
-
IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.[12] Expect to see a broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹. A sharp N-H stretch from the carbamate will appear around 3350 cm⁻¹.[11] Most diagnostically, two strong C=O (carbonyl) stretching bands will be visible: one for the carboxylic acid around 1710 cm⁻¹ and another for the carbamate of the Boc group around 1690 cm⁻¹.
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 217. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (57 mass units) or isobutylene (56 mass units), leading to significant fragment ions.
Synthesis and Purification Protocol
This compound is typically synthesized by reacting the parent amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a robust and widely used method for Boc protection.[3]
Protocol: Synthesis of this compound
Objective: To protect the amine functionality of 4-aminopentanoic acid using di-tert-butyl dicarbonate. A similar protocol is described for the 5-amino isomer.[6]
Materials:
-
4-aminopentanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or another suitable base
-
Dioxane (or other suitable solvent like THF)
-
Water
-
Hydrochloric acid (HCl), 1N
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator, separatory funnel, standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminopentanoic acid in a mixture of 2% aqueous sodium hydroxide and dioxane.[6] Stir until a homogenous solution is formed.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dioxane to the stirred reaction mixture dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the degradation of Boc₂O.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.[6]
-
Acidification: After the reaction is complete, cool the flask in an ice bath and carefully acidify the mixture to a pH of ~3 with 1N HCl.[6] Self-Validation: Monitor the pH with litmus paper or a pH meter. This step protonates the carboxylic acid, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.[6] Repeat the extraction two to three times to maximize yield.
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified further by recrystallization or column chromatography to achieve high purity (e.g., ≥ 98%).[5]
Key Applications in Research and Development
The utility of this compound stems from its bifunctional nature: a protected amine at one end and a reactive carboxylic acid at the other.
Building Block in Peptide Synthesis
This molecule is a fundamental building block in the synthesis of peptides and peptidomimetics.[2][5] In Solid-Phase Peptide Synthesis (SPPS), the carboxylic acid end of this compound is activated and coupled to the free N-terminus of a growing peptide chain anchored to a solid resin support. After coupling, the Boc group is removed with acid, revealing a new N-terminus ready for the next coupling cycle.[4][13][14]
Caption: Role of N-Boc-AA in an SPPS cycle.
Linker in PROTAC Development
In the burgeoning field of targeted protein degradation, this compound and its derivatives serve as valuable linkers for creating Proteolysis-Targeting Chimeras (PROTACs).[15] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. The aliphatic chain of aminopentanoic acid acts as a simple, flexible spacer connecting the ligand that binds the target protein to the ligand that recruits the E3 ligase.[15] The Boc-protected form is used during the multi-step synthesis of the final PROTAC molecule.
Stability, Storage, and Safety
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Stability: The compound is generally stable under recommended storage conditions.[16][17] It is incompatible with strong oxidizing agents and strong acids, which can cause premature deprotection or decomposition.[17][18] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 0-8 °C.[5][7] Protect from moisture to prevent hydrolysis of the carboxylic acid and potential degradation.
-
Safety: this compound may cause skin and eye irritation.[16][17] It may also be harmful if swallowed or inhaled. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[16][18] Work in a well-ventilated area or a chemical fume hood.[16] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[17][18]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for advanced molecular construction. Its value lies in the predictable and reliable behavior of the Boc protecting group, which provides chemists with the control needed to build complex molecules like therapeutic peptides and targeted protein degraders. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new scientific discoveries and drug development.
References
- Chem-Impex. (n.d.). (S)-Boc-4-amino-pentanoic acid.
- United States Biological. (n.d.). This compound CAS 172833-22-6.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). (R)-4,5-Bis(Boc-amino)-pentanoic acid Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Jefford, C. W., Thornton, S. R., & Sienkiewicz, K. (1994). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.
- Fisher Scientific. (2025). Safety Data Sheet: BOC-5-Aminopentanoic acid, 97%.
- ChemicalBook. (n.d.). Boc-5-aminopentanoic acid.
- Selleck Chemicals. (n.d.). 5-Boc-amino-pentanoic acid PROTAC Linker.
- AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Fisher Scientific. (2023). Safety Data Sheet: BOC-5-Aminopentanoic acid, 97%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- Chem-Impex. (n.d.). Ácido (S)-Boc-4-amino-pentanoico.
- Wang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.
- National Center for Biotechnology Information. (n.d.). (4S)-4-Aminopentanoic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 4-Aminobutyric Acid. PubChem Compound Database.
- Echemi. (n.d.). This compound.
- ResearchGate. (n.d.). Reaction scheme for the synthesis of (S)-4-aminopentanoic acid.
- AOBIOUS. (n.d.). This compound.
- H-C Biotech. (n.d.). This compound.
- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Wang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.
- Soderberg, T. (n.d.). Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (n.d.). Peptide synthesis.
- Scribd. (n.d.). IR and NMR Practice 93.
- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Tokyo Chemical Industry. (2025). Safety Data Sheet.
- Leah4sci. (n.d.). Spectroscopy: IR, NMR, Mass Spec.
- Reisner, B. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
- Rowles, I., & Grogan, G. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. echemi.com [echemi.com]
- 9. allbiopharm.com [allbiopharm.com]
- 10. e-biochem.com [e-biochem.com]
- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. selleckchem.com [selleckchem.com]
- 16. aksci.com [aksci.com]
- 17. fishersci.ie [fishersci.ie]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of N-Boc-4-aminopentanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Boc-4-aminopentanoic acid, a valuable building block in pharmaceutical and medicinal chemistry. The document delves into the prevalent synthetic strategies, emphasizing the widely utilized protection of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride). It offers a detailed, step-by-step protocol for this method, including insights into reaction optimization, work-up, and purification. Furthermore, this guide explores alternative and emerging synthetic routes, such as enzymatic synthesis from levulinic acid, highlighting the principles of green chemistry. The content is tailored for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven insights to enable successful and efficient synthesis of this important molecule.
Introduction: The Significance of this compound in Drug Discovery
This compound, a derivative of the non-proteinogenic amino acid 4-aminopentanoic acid, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its unique structural features, including a chiral center and the presence of both a carboxylic acid and a protected amine, make it a versatile scaffold for the development of novel therapeutics.[1] The tert-butoxycarbonyl (Boc) protecting group is paramount, as it shields the primary amine from unwanted reactions, allowing for selective modifications at the carboxylic acid terminus.[3][4][5] This strategic protection is fundamental in multi-step syntheses, particularly in peptide synthesis and the construction of complex heterocyclic systems.[5] The demand for enantiomerically pure forms, such as (R)- and (S)-N-Boc-4-aminopentanoic acid, is particularly high in the pharmaceutical industry, where stereochemistry plays a critical role in determining pharmacological activity.[1][6]
The applications of this compound and its derivatives are extensive, ranging from their use in creating peptidomimetics with enhanced stability to their role as precursors for compounds targeting neurological disorders.[1][6] As the field of drug discovery continues to evolve, the need for efficient and scalable methods for producing such key building blocks remains a significant focus. This guide aims to provide the necessary technical details to empower researchers in this endeavor.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several distinct routes. The choice of method often depends on factors such as the desired stereochemistry, scale of the reaction, and considerations for sustainability.
The Cornerstone Approach: Boc Protection of 4-Aminopentanoic Acid
The most direct and widely employed method for synthesizing this compound involves the protection of the amino group of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride).[7][8] This reaction is favored for its high efficiency, mild reaction conditions, and the straightforward purification of the final product.
Mechanism of Boc Protection:
The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a stable leaving group (tert-butoxide and carbon dioxide), resulting in the formation of the N-Boc protected amino acid.[9] The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.[8][10]
Diagram: Mechanism of Boc Protection
Caption: Nucleophilic attack of the amine on Boc anhydride.
Green Chemistry in Focus: Enzymatic Synthesis from Levulinic Acid
In recent years, there has been a significant push towards more sustainable and environmentally friendly synthetic methods. One such approach for the synthesis of chiral 4-aminopentanoic acid, the precursor to the N-Boc derivative, is the enzymatic reductive amination of levulinic acid.[6][11] Levulinic acid is a bio-based platform chemical, making this a particularly attractive green alternative.[6][12][13]
This method often utilizes engineered enzymes, such as glutamate dehydrogenase, to achieve high stereoselectivity, yielding either the (R) or (S) enantiomer with high enantiomeric excess.[6][11] The subsequent Boc protection of the resulting chiral amino acid can then be carried out using the standard procedure.
Advantages of the Enzymatic Route:
-
High Stereoselectivity: Enables the synthesis of enantiomerically pure products.[6][11]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature.
-
Sustainable Starting Material: Utilizes a renewable biomass-derived starting material.[6][12][13]
Diagram: Synthetic Routes Overview
Caption: Comparison of chemical and enzymatic synthesis routes.
Experimental Protocol: Synthesis of this compound via Boc Protection
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-aminopentanoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Aminopentanoic acid | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopentanoic acid in a mixture of 1,4-dioxane and water.[7]
-
Basification: Add a solution of sodium hydroxide to adjust the pH of the mixture to approximately 9-10. This deprotonates the amino group, activating it for the subsequent reaction.[7]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc anhydride) portion-wise to the cooled solution while vigorously stirring. It is crucial to maintain the temperature at 0°C and the pH between 9 and 10 during the addition.[7]
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring overnight.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete, carefully acidify the reaction mixture with a dilute acid, such as 1 M HCl, to a pH of 2-3. This protonates the carboxylate and any unreacted amine.[7]
-
Extraction: Extract the product, this compound, from the aqueous mixture using an organic solvent like ethyl acetate.[7] Perform the extraction multiple times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate.[7] Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Purification
The crude this compound, which is often obtained as a colorless or light yellow oil, can be purified by crystallization.[14]
-
Crystallization: If the product is an oil, it can be solidified by standing at room temperature, potentially with the addition of seed crystals.[14]
-
Slurrying: Add a non-polar solvent, such as hexane or cyclohexane, to the solidified product and stir to form a slurry.[14]
-
Isolation: Filter the solid product, wash with a small amount of the cold non-polar solvent, and dry under vacuum to obtain pure this compound.[14]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the pentanoic acid backbone and the characteristic singlet for the nine protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the pentanoic acid chain. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₁₀H₁₉NO₄, MW: 217.26 g/mol ).[15][16] |
| FT-IR | Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carboxylic acid and carbamate, and the C-H stretches of the alkyl groups. |
Conclusion
The synthesis of this compound is a fundamental process for researchers in drug discovery and development. The Boc protection of 4-aminopentanoic acid remains a robust and reliable method, offering high yields and straightforward purification. Concurrently, the emergence of enzymatic routes from bio-based feedstocks presents a promising avenue for more sustainable production. This guide has provided a detailed, practical framework for the successful synthesis and purification of this vital chemical building block, empowering scientists to advance their research in the creation of novel and impactful therapeutics.
References
- Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (n.d.). ResearchGate.
- Liu, X., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 804920.
- Biologically active molecules containing (R)-4-aminopentanoic acid moiety. (n.d.). ResearchGate.
- Silverman, R. B., & Nanavati, S. M. (1992). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. The Journal of Organic Chemistry, 57(24), 6671-6677.
- Di-tert-butyl dicarbonate. (n.d.). In Wikipedia.
- 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. (n.d.). PubChem.
- The Chemistry Behind Di-tert-butyl Dicarbonate: Protecting Amines Effectively. (2025).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- Liu, X., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 804920.
- Crystallization method of Boc-amino acid. (n.d.). Google Patents.
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Experimental Procedures. (n.d.). The Royal Society of Chemistry.
- This compound CAS NO.172833-22-6. (n.d.). LookChem.
- Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. (2026).
- Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Drug Discovery and Development.
Sources
- 1. Buy (R)-4-Aminopentanoic acid | 5937-83-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 11. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 15. usbio.net [usbio.net]
- 16. This compound | CAS: 172833-22-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
N-Boc-4-aminopentanoic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 172833-22-6
Abstract: This technical guide provides a comprehensive overview of N-Boc-4-aminopentanoic acid, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its purification and characterization, and discusses its applications in the pharmaceutical industry. The guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile molecule in their work.
Introduction: The Strategic Importance of this compound in Synthesis
This compound, systematically named 4-(tert-butoxycarbonylamino)pentanoic acid, is a non-natural γ-amino acid derivative.[1][2] Its structure incorporates a pentanoic acid backbone with an amine group at the fourth position, which is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is a cornerstone of modern peptide synthesis, shielding the amine functionality from unwanted reactions during the formation of peptide bonds.[3][4] The ability to selectively deprotect the Boc group under acidic conditions makes this compound a valuable and versatile intermediate in the construction of complex peptides and other bioactive molecules.[5]
The γ-amino acid scaffold is of particular interest in medicinal chemistry as it can be used to create peptidomimetics with enhanced stability and novel pharmacological properties.[6] The incorporation of building blocks like this compound allows for the design of molecules that can mimic or inhibit biological processes, leading to the development of new therapeutic agents.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 172833-22-6 | [7] |
| Molecular Formula | C10H19NO4 | [7] |
| Molecular Weight | 217.26 g/mol | [8] |
| Appearance | White to off-white powder/solid | [7] |
| Purity | Typically ≥95% | [8] |
| Storage Temperature | 4°C | [7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the Boc protection of amino acids.[9]
Materials:
-
4-aminopentanoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-aminopentanoic acid in a mixture of 1,4-dioxane and water.
-
Add a base, such as sodium hydroxide, to adjust the pH of the solution to approximately 9-10.
-
Cool the solution to 0°C in an ice bath.
-
Add Boc anhydride portion-wise while maintaining the temperature and pH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extract the product, this compound, with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.[9]
Purification and Characterization
Ensuring the purity and verifying the identity of this compound are critical steps for its use in sensitive applications like drug synthesis.
Purification
The crude product obtained from the synthesis can be purified by the following methods:
-
Extraction: As described in the synthesis protocol, extraction is a key step to separate the product from water-soluble impurities and byproducts.[9]
-
Recrystallization: For solid products, recrystallization is a powerful technique to achieve high purity.[10] A suitable solvent system for recrystallization of this compound would typically involve a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature, often in combination with a less polar anti-solvent.[10] A patent for a similar Boc-amino acid suggests that after evaporation of the extraction solvent to an oil, the addition of a seed crystal and a non-polar solvent like cyclohexane can induce crystallization.[11]
Analytical Characterization
A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. A reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point for the analysis of Boc-protected amino acids.[7][12] Detection is typically performed using a UV detector at a wavelength around 210-220 nm.[12]
-
Thin-Layer Chromatography (TLC): TLC provides a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. For Boc-protected amino acids, a typical mobile phase could be a mixture of n-butanol, acetic acid, and water.[12]
Caption: A typical workflow for the purification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the pentanoic acid chain (a doublet), and the various methylene and methine protons along the carbon backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group (typically in the range of 155-175 ppm), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pentanoic acid chain.[13]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 218.13.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carboxylic acid and the carbamate, and the C-H stretches of the alkyl groups.[14]
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the Boc protecting group allows for its seamless integration into peptide synthesis workflows.
Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS). In this methodology, the N-terminus of the growing peptide chain is protected with a Boc group. After coupling of the next amino acid, the Boc group is removed with an acid like trifluoroacetic acid (TFA) to allow for the next coupling reaction to occur.[3] The use of this compound allows for the incorporation of a γ-amino acid moiety into a peptide sequence, which can lead to peptides with improved stability against enzymatic degradation and unique conformational properties.
Development of Peptidomimetics and Small Molecule Therapeutics
Beyond traditional peptide synthesis, this compound is a valuable starting material for the synthesis of peptidomimetics and other small molecule drugs. The γ-amino acid structure can be found in various natural products and synthetic compounds with diverse biological activities. For instance, (R)-4-aminopentanoic acid is an important intermediate for the synthesis of agents for the treatment of central nervous system injuries and neurodegenerative diseases.[6] While this is the unprotected version, this compound would be a key precursor in a synthetic route to such molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on safety data sheets for similar compounds, this compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[13][15]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is 4°C.[7]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
If inhaled: Move person into fresh air.
For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, with its CAS number 172833-22-6, is a fundamentally important building block for chemical synthesis, particularly in the fields of peptide chemistry and drug discovery. Its strategic use of the Boc protecting group allows for controlled and efficient synthetic routes to complex molecules. This guide has provided a detailed overview of its properties, synthesis, purification, characterization, and applications, intended to equip researchers with the necessary knowledge for its successful utilization. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase.
References
- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a relevant Sigma-Aldrich SDS for a similar compound.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).
- The Journal of Organic Chemistry. (1995). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (n.d.). 4-Aminobutyric Acid | C5H11NO2 | CID 223130.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- NIST WebBook. (n.d.). 4-Aminobutanoic acid.
- MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Wikipedia. (n.d.). Peptide synthesis.
- PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
- ResearchGate. (n.d.). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminobutyric Acid | C5H11NO2 | CID 223130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. nbinno.com [nbinno.com]
- 5. agilent.com [agilent.com]
- 6. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to N-Boc-4-aminopentanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical research and peptide chemistry, the precise construction of complex molecular architectures is paramount. Non-standard amino acids and their derivatives serve as critical building blocks in this endeavor, offering novel functionalities and structural diversity. Among these, N-Boc-4-aminopentanoic acid emerges as a key intermediate, valued for its role in the synthesis of modified peptides and peptidomimetics. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the amine function of 4-aminopentanoic acid renders it a versatile tool for controlled, stepwise chemical synthesis.
This technical guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, outlining a robust synthesis protocol, and exploring its applications in the field of drug development. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers at the forefront of chemical and pharmaceutical sciences.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. This compound is a white to off-white solid at room temperature, and its key quantitative data are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is 217.26 g/mol .[1][2]
| Property | Value | Source(s) |
| Molecular Weight | 217.26 g/mol | [1][2] |
| Molecular Formula | C10H19NO4 | [1][3] |
| CAS Number | 172833-22-6 | [1][3] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 4°C | [3] |
The Strategic Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its function is to temporarily "mask" the nucleophilic amino group, preventing it from participating in unintended reactions. This allows for the selective formation of amide bonds at the carboxylic acid terminus. The efficacy of the Boc group stems from its unique chemical stability: it is robust under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), without compromising other acid-labile functionalities in the molecule. This orthogonal deprotection strategy is fundamental to the stepwise elongation of peptide chains in solid-phase peptide synthesis (SPPS).
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a well-established procedure involving the reaction of 4-aminopentanoic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The following protocol is a self-validating system, where successful execution yields a product with the expected spectroscopic characteristics.
Experimental Protocol:
-
Dissolution: Dissolve 4-aminopentanoic acid in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a 2M sodium hydroxide solution. This deprotonates the amino group, enhancing its nucleophilicity.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the subsequent reaction.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc anhydride) portion-wise to the cooled solution while maintaining the temperature and pH. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete conversion.
-
Acidification and Extraction: Acidify the reaction mixture to a pH of 2-3 with 1M hydrochloric acid. This protonates the carboxylate, rendering the product soluble in organic solvents. Extract the product into ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine to remove any remaining aqueous impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield this compound as a solid.
Spectroscopic Characterization: A Predicted Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons in the pentanoic acid backbone and the Boc protecting group. The protons alpha to the carbonyl group (C2) would appear as a triplet, while the protons alpha to the nitrogen (C4) would be a multiplet. The methyl protons of the Boc group would present as a sharp singlet around 1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid (around 175-185 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the pentanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.[4]
-
C-H stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
-
C=O stretch: Two distinct carbonyl stretching bands are expected: one for the carboxylic acid (around 1710 cm⁻¹) and another for the carbamate of the Boc group (around 1690 cm⁻¹).[4]
-
N-H bend: A peak around 1520 cm⁻¹ corresponding to the N-H bending of the amide in the Boc group.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to be readily detected in both positive and negative ion modes.
-
Positive Ion Mode: The protonated molecule [M+H]⁺ would be observed at m/z 218.14.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ would be observed at m/z 216.13.
-
Fragmentation: Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the Boc group (a neutral loss of 100 Da) or isobutylene (a loss of 56 Da) from the parent ion.[5]
Applications in Drug Development and Peptide Synthesis
This compound is a valuable building block in the synthesis of modified peptides and peptidomimetics.[6] Its incorporation into a peptide sequence can introduce conformational constraints, enhance metabolic stability, and modulate biological activity.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using solid-phase peptide synthesis.
The use of this compound and other non-standard amino acids allows for the creation of peptides with enhanced therapeutic properties, such as increased resistance to enzymatic degradation and improved receptor binding affinity.
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated area or under a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound, with a molecular weight of 217.26 g/mol , is a strategically important molecule in the field of synthetic organic and medicinal chemistry. Its utility is primarily derived from the presence of the Boc protecting group, which enables its controlled incorporation into complex molecules, particularly peptides. A comprehensive understanding of its properties, a reliable synthesis protocol, and a predictive spectroscopic profile are essential for its effective application in research and development. As the demand for novel therapeutics continues to grow, the role of such specialized building blocks in the design and synthesis of next-generation drugs will undoubtedly expand.
References
- Shanghai Huicheng Biological Technology Co., Ltd. This compound. (n.d.).
- United States Biological. This compound CAS 172833-22-6. (n.d.).
- Chem-Impex. (S)-Boc-4-amino-pentanoic acid. (n.d.).
- Sigma-Aldrich. SAFETY DATA SHEET. (2025).
- Sigma-Aldrich. SAFETY DATA SHEET. (2025).
- Suzhou Allbio pharm Co., Ltd. This compound. (2021).
- Fisher Scientific. SAFETY DATA SHEET. (2025).
- Sigma-Aldrich. SAFETY DATA SHEET. (2025).
- United States Biological. This compound CAS 172833-22-6. (n.d.).
- Chem-Impex. Ácido (S)-Boc-4-amino-pentanoico. (n.d.).
- Jefford, C. W., Thornton, S. R., & Sienkiewicz, K. (1995). First Trapping Reaction of N-Boc Ethyl 3,4-Dehydropyroglutamate with Cyclopentadiene. Tetrahedron, 51(36), 10107-10114.
- BOC Sciences. The Role of Specialty Amino Acids in Pharmaceutical Development. (n.d.).
- ChemicalBook. Boc-5-aminopentanoic acid. (n.d.).
- Finetech Industry Limited. This compound. (n.d.).
- Suzhou Allbio pharm Co., Ltd. This compound. (2021).
- Santa Cruz Biotechnology. (S)-Boc-4-amino-pentanoic acid. (n.d.).
- ResearchGate. (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (B) Amino donor optimization employing (S). (n.d.).
- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
- Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
applications of N-Boc-4-aminopentanoic acid in medicinal chemistry
An In-Depth Technical Guide to the Applications of N-Boc-4-aminopentanoic Acid in Medicinal Chemistry
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of a Modified Amino Acid
In the intricate landscape of medicinal chemistry, the pursuit of novel therapeutics is often a game of molecular precision. It is not always the discovery of a completely new scaffold that leads to a breakthrough, but rather the subtle, strategic modification of existing ones. This compound, a non-proteinogenic γ-amino acid, exemplifies this principle. Its structure, seemingly simple, offers a powerful toolset for overcoming some of the most persistent challenges in drug development, namely peptide stability, bioavailability, and the targeted degradation of disease-causing proteins.
This guide provides an in-depth exploration of this compound as a pivotal building block in modern medicinal chemistry. We will move beyond a mere catalog of its uses to dissect the underlying chemical logic and provide actionable, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this versatile molecule in their own discovery pipelines.
Section 1: Core Molecular Profile and Strategic Importance
This compound is a derivative of 4-aminopentanoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This seemingly minor addition is the key to its utility, rendering the amine temporarily inert and allowing for selective chemical manipulations at the carboxylic acid terminus.[3][4][5]
1.1 Physicochemical Properties
A clear understanding of the molecule's fundamental properties is essential for its effective application in synthesis.
| Property | Value | Source |
| Chemical Name | 4-[(tert-Butoxycarbonyl)amino]pentanoic acid | [2] |
| CAS Number | 172833-22-6 (for the racemate) | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₄ | [1][2][6] |
| Molecular Weight | 217.26 g/mol | [1] |
| Appearance | White powder or solid | [7][8] |
| Storage | 0-8 °C | [2][7] |
1.2 The Boc Protecting Group: A Gateway to Controlled Synthesis
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[5] Its function is to "mask" the highly reactive and nucleophilic amine group, preventing it from engaging in unwanted side reactions.[3][4] The strategic value of the Boc group lies in its stability under a wide range of reaction conditions, yet its susceptibility to clean removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[5] This orthogonal deprotection strategy is fundamental to multi-step syntheses, such as solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled construction of complex molecules.[3][5]
Caption: Chemical structure and functional components of the molecule.
Section 2: Primary Applications in Drug Discovery
The unique structural features of this compound—a chiral center, a flexible four-carbon backbone, and orthogonal protecting groups—make it a valuable building block in several key areas of medicinal chemistry.
2.1 Crafting Superior Therapeutics: Peptidomimetics
Peptides are highly selective and potent biological molecules, but their use as drugs is often hampered by poor stability against enzymatic degradation and low oral bioavailability.[9][10] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming these limitations.[11][12]
This compound serves as an excellent scaffold for creating peptidomimetics. As a γ-amino acid, its incorporation into a peptide chain extends the backbone by one carbon atom compared to natural α-amino acids. This subtle alteration has profound consequences:
-
Enhanced Proteolytic Stability: The modified backbone is often no longer recognized by proteases, significantly increasing the molecule's half-life in vivo.[12]
-
Conformational Control: The longer, more flexible backbone allows the molecule to adopt unique secondary structures (e.g., helices and turns) that can enhance binding to biological targets.[13]
-
Improved Pharmacokinetics: The altered polarity and structure can lead to improved cell permeability and bioavailability.[7]
The synthesis of these modified peptides typically employs Solid-Phase Peptide Synthesis (SPPS), where this compound can be incorporated like any other amino acid building block after its carboxylic acid group is activated.[9]
Caption: Simplified workflow for incorporating the amino acid via SPPS.
2.2 As Enzyme Inhibitors: Mimicking Nature to Block Disease
Enzyme inhibitors are a major class of therapeutic drugs that function by blocking the activity of enzymes involved in disease pathways.[][15] The design of these inhibitors often relies on creating molecules that mimic the enzyme's natural substrate or the transition state of the reaction it catalyzes.
Substituted 4-aminopentanoic acids have been investigated as inactivators of enzymes such as γ-aminobutyric acid (GABA) transaminase.[16] By acting as a structural analog of the natural substrate, these molecules can bind to the enzyme's active site and inhibit its function. The chiral center and the length of the carbon chain in this compound make it a valuable starting material for synthesizing libraries of potential enzyme inhibitors for screening.[17][18]
2.3 A Critical Component in Targeted Protein Degradation: PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that removes disease-causing proteins from the cell rather than just inhibiting them.[19][20] The leading technology in this space is the Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule with three parts: a "warhead" that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.[21][22]
The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for enabling the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is necessary for ubiquitination and subsequent degradation of the target by the proteasome.[22][]
After deprotection of the Boc group, the resulting 4-aminopentanoic acid moiety is an ideal component for constructing these critical linkers. It provides a flexible, synthetically versatile chain that can be readily modified and extended to achieve the optimal distance and geometry for effective protein degradation.[]
Caption: Conceptual structure of a PROTAC molecule.
Section 3: Experimental Protocols and Methodologies
The following protocols are presented as a guide for the practical application of this compound and related chemistries. They are self-validating systems designed for reproducibility.
3.1 Foundational Synthesis: Boc Protection of an Amine
This protocol details the standard and widely adopted method for protecting a primary or secondary amine, a foundational step for preparing molecules like this compound if starting from the unprotected amine. The causality is clear: the base neutralizes the amine salt (if used) and activates the amine for nucleophilic attack on the di-tert-butyl dicarbonate.[24]
Table of Reagents:
| Reagent | Role | Molar Eq. |
| Amine (e.g., 4-aminopentanoic acid) | Starting Material | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc-donating agent | 1.1 |
| Triethylamine (TEA) or NaOH | Base | 1.5 - 3.0 |
| Dichloromethane (DCM) or THF | Solvent | - |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the starting amine (1.0 eq) in the chosen solvent (e.g., DCM). If starting from a hydrochloride salt, add the base (e.g., TEA, 3.0 eq) and stir for 15-30 minutes at room temperature to liberate the free amine.[24]
-
Reagent Addition: Add the di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture. If the reaction is exothermic, maintain the temperature below 30°C using an ice bath.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.[24]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc protected compound.
3.2 Sustainable Synthesis of the Core Amino Acid
Recent advancements have demonstrated a sustainable, enzymatic approach to synthesize the chiral core of the molecule. An engineered glutamate dehydrogenase can convert levulinic acid, a biomass-derived platform chemical, into (R)-4-aminopentanoic acid with high yield (>97%) and excellent enantiomeric excess (>99% ee).[13] This biocatalytic method represents a greener alternative to traditional chemical synthesis routes, utilizing cheap ammonia as the amino donor and producing minimal waste.[13] This (R)-4-aminopentanoic acid can then be protected using the protocol described in section 3.1.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic enabler in medicinal chemistry. Its utility in constructing stable and bioactive peptidomimetics, its potential as a scaffold for enzyme inhibitors, and its critical role in the linkers of next-generation therapeutics like PROTACs underscore its importance. By understanding its core properties and mastering the protocols for its application, drug discovery professionals can unlock new avenues for creating safer, more effective medicines. The logical application of its protected amine and reactive carboxyl functionalities provides a robust and reliable tool for building molecular complexity and advancing the frontier of pharmaceutical development.
References
- Kaur, G. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ResearchGate.
- Rathman, B. M., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 656, 271-291.
- Silverman, R. B., & Nanavati, S. M. (1992). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. The Journal of Organic Chemistry, 57(23), 6265-6272.
- Lee, K., et al. (2022). Cell-free Biosynthesis of Peptidomimetics. Journal of Microbiology and Biotechnology, 32(12), 1503-1512.
- Li, C., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 801089.
- Bekes, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-299.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
- Singh, Y., & Sharma, P. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate.
- Conway, L., & Evans, P. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1-2), 118-123.
- BOC Sciences. This compound CAS NO.172833-22-6.
- Zuckermann, R. N., & Kodadek, T. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Bioconjugate chemistry, 21(8), 1379-1384.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
- HALPERN, Y., & COHEN, S. (1951). THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES. Journal of bacteriology, 62(6), 751-755.
- Chen, Z., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 27(19), 6509.
- Alabi, S., & Crews, C. M. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Biological Chemistry, 297(1), 100647.
- University of Bristol. Combinatorial libraries: strategies and methods for 'lead' discovery.
- Drug Discovery and Development. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis.
- Fiveable. Combinatorial chemistry | Medicinal Chemistry Class Notes.
- Li, K., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. RSC medicinal chemistry, 14(3), 360-383.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(9), 2279.
- Huffman, M. A., & Fryszkowska, A. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 8(11), 555.
- Liu, W., et al. (2020). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. European journal of medicinal chemistry, 207, 112720.
- Carradori, S., et al. (2024). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. European Journal of Medicinal Chemistry, 269, 116315.
- Sharma, S. (2023). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. International Journal of Pharmaceutical Science and Innovation, 3(1), 10-18.
Sources
- 1. This compound | CAS: 172833-22-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. usbio.net [usbio.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. fiveable.me [fiveable.me]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound, CasNo.172833-22-6 BOC Sciences United States [bocscichem.lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell-free Biosynthesis of Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PROTAC targeted protein degraders: the past is prologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
N-Boc-4-aminopentanoic Acid: A Keystone Gamma-Amino Acid Analogue for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Evolving Landscape of Neuromodulation and Peptidomimetics
The intricate signaling network of the central nervous system (CNS) presents a formidable challenge and a vast opportunity for therapeutic intervention. At the heart of inhibitory neurotransmission lies gamma-aminobutyric acid (GABA), a molecule whose structural simplicity belies its profound physiological importance.[1] Dysfunction in the GABAergic system is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[1] However, the therapeutic application of GABA itself is hampered by its inability to efficiently cross the blood-brain barrier.[1] This limitation has catalyzed the exploration of GABA analogues—molecules designed to mimic the structure and function of GABA while possessing improved pharmacokinetic properties.
Simultaneously, the field of drug discovery has witnessed a paradigm shift towards peptidomimetics. These are molecules that replicate the key pharmacophoric features of peptides but are engineered to overcome the inherent metabolic instability and poor oral bioavailability of their natural counterparts. Non-canonical amino acids, which deviate from the 20 proteinogenic structures, are fundamental building blocks in the construction of these sophisticated therapeutic agents.
This guide focuses on a molecule that sits at the intersection of these two exciting fields: N-Boc-4-aminopentanoic acid . As a protected gamma-amino acid analogue, it serves as a versatile and strategically vital building block for the synthesis of novel GABAergic modulators and complex peptidomimetics. This document, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of its synthesis, characterization, conformational rationale, and applications, grounded in established scientific principles and methodologies.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a derivative of 4-aminopentanoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to its utility in multi-step organic synthesis. The Boc group is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, providing orthogonal protection in complex synthetic routes.[2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 172833-22-6 | [2][3] |
| Molecular Formula | C10H19NO4 | [2][3] |
| Molecular Weight | 217.26 g/mol | [4] |
| Appearance | White to off-white powder/solid | [3] |
| Storage Temperature | 4°C | [2] |
Spectroscopic Characterization:
Table 2: Representative Spectroscopic Data (based on N-Boc-5-aminopentanoic acid)
| Technique | Key Features and Assignments |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), and methylene protons of the pentanoic acid chain. The chemical shifts of the methylene protons alpha to the carbonyl and the nitrogen will be deshielded. |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the carbonyl carbon of the carboxylic acid (~175-180 ppm), and the carbons of the pentanoic acid backbone.[5] |
| IR Spectroscopy | Characteristic absorptions for the N-H stretch of the carbamate (around 3300-3500 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).[1][4] |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]+ or protonated molecule [M+H]+, as well as characteristic fragmentation patterns, such as the loss of the Boc group.[4] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the protection of the amino group of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride). The following protocol is a robust and self-validating system, designed to yield a highly purified product.
Experimental Protocol: N-Boc Protection of 4-Aminopentanoic Acid
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Aminopentanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminopentanoic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved. The base deprotonates the carboxylic acid and ensures the amino group is a free nucleophile.
-
Boc Protection: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring vigorously. Maintaining a low temperature helps to control the exothermicity of the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Acidification: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl. This protonates the carboxylate, making the product soluble in organic solvents.
-
Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer). The product will partition into the organic phase.
-
Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the highly purified product. A typical reported yield for similar Boc protection reactions is in the range of 80-95%.
This compound as a GABA Analogue: A Conformational Perspective
The efficacy of a GABA analogue is intrinsically linked to its ability to adopt a three-dimensional conformation that is recognized by GABA receptors or transporters. GABA itself is a flexible molecule, capable of adopting both folded and extended conformations. This conformational flexibility is crucial for its interaction with different subtypes of GABA receptors.
Sources
A Technical Guide to the Strategic Incorporation of N-Boc-4-aminopentanoic Acid in Designer Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-canonical amino acids to confer enhanced proteolytic stability, refined conformational properties, and novel biological activities. While β-peptides have garnered significant attention, the strategic use of γ-amino acids, such as N-Boc-4-aminopentanoic acid, offers a unique toolset for modulating peptide backbone architecture. This guide provides an in-depth technical overview of this compound, moving beyond simple protocols to explain the causal mechanisms and strategic considerations for its use in solid-phase peptide synthesis (SPPS). We will explore its role not in forming true β-peptides, but in creating structurally diverse γ-containing peptides and mixed α/γ-peptides, offering field-proven insights for researchers aiming to innovate beyond nature's canonical alphabet.
Introduction: Beyond the α-Helix – The Role of Non-Canonical Amino Acids
Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and limited conformational diversity. The exploration of "foldamers"—oligomers with unnatural backbones that adopt stable secondary structures—has opened new avenues in drug discovery.[1] β-peptides, comprised of β-amino acids, are known for forming stable helices and sheets that resist degradation by common proteases.[2]
This guide focuses on This compound , a γ-amino acid.[3] Its incorporation into a peptide chain introduces an additional methylene group into the backbone compared to an α-amino acid, and one more than a β-amino acid.[4][5] This seemingly minor change has profound structural consequences, altering hydrogen-bonding patterns and favoring unique helical and turn conformations.[1][6] The strategic placement of a γ-residue within a sequence of α- or β-amino acids can therefore be used to enforce specific spatial arrangements of side chains, critical for receptor binding and biological function. This document serves as a senior-level guide to the expert application of this versatile building block.
This compound: Core Properties and Handling
Successful synthesis begins with a thorough understanding of the starting material. This compound is a stable, solid compound amenable to standard peptide synthesis conditions.[7][8]
| Property | Value | Source |
| CAS Number | 172833-22-6 (racemic), 207924-92-3 ((S)-enantiomer) | [7][9] |
| Molecular Formula | C₁₀H₁₉NO₄ | [7] |
| Molecular Weight | 217.27 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| Storage | Store at 2-8°C to ensure long-term stability | [7] |
| Solubility | Soluble in common SPPS solvents (DMF, NMP, DCM) | [11][12] |
Expert Insight: While the compound is stable, the Boc (tert-butyloxycarbonyl) protecting group is sensitive to strong acids.[13] Ensure storage away from acidic vapors. For chiral applications, always verify the stereochemistry of the supplied material ((S) or (R) enantiomer) as this will dictate the final conformation of the peptide.
The Chemistry of Peptide Synthesis: A Mechanistic Framework
Modern peptide synthesis is a cyclical process of deprotection and coupling performed on a solid support resin.[14][15] Understanding the "why" behind each step is critical for troubleshooting and optimization.
The Boc Protecting Group: Acid-Labile Amine Protection
The Boc group is a cornerstone of peptide synthesis, preventing the N-terminal amine from engaging in unwanted side reactions during carboxyl group activation.[16][17] Its removal is typically accomplished with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[18]
The deprotection mechanism is a two-step acid-catalyzed elimination:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[18]
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, forming a highly stable tert-butyl cation and a transient carbamic acid. The carbamic acid readily decarboxylates to release the free amine (as an ammonium salt) and carbon dioxide gas.[13][18]
This formation of the stable tert-butyl cation is the thermodynamic driving force for the reaction. However, this cation is a reactive electrophile that can alkylate sensitive residues like Tryptophan or Methionine. Trustworthiness Check: To prevent these side reactions, "scavengers" such as triisopropylsilane (TIS) or dithiothreitol (DTT) are included in the deprotection and final cleavage cocktails to trap the cations.[16]
}
Mechanism of acid-catalyzed Boc deprotection.
Peptide Bond Formation: The Role of Carbodiimide Coupling Reagents
Forming a peptide (amide) bond requires the activation of the carboxylic acid group of the incoming amino acid.[19] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic and effective activating agents.[11][20]
The mechanism proceeds via a highly reactive O-acylisourea intermediate.[20]
-
Activation: The carboxyl group attacks the carbodiimide to form the O-acylisourea.
-
Nucleophilic Attack: This intermediate can be directly attacked by the free N-terminal amine of the peptide-resin to form the desired peptide bond and a urea byproduct.[21]
However, the O-acylisourea is unstable and can undergo two significant side reactions:
-
N-Acylurea Formation: An intramolecular rearrangement forms a stable, unreactive N-acylurea, terminating the coupling.[20]
-
Racemization: For chiral α-amino acids, the activated intermediate can promote the formation of a transient oxazolone, which can lead to loss of stereochemical purity.
Authoritative Grounding: To mitigate these risks and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is almost always used. HOBt rapidly reacts with the O-acylisourea to form a more stable, yet still highly reactive, HOBt-ester. This active ester couples efficiently with the amine while suppressing both N-acylurea formation and racemization.[19]
}
Workflow for a single SPPS cycle.
Experimental Protocol: Synthesis of a Model α/γ-Dipeptide
This protocol details the manual solid-phase synthesis of a model dipeptide, Ac-Ala-(γ-Apn)-NH₂, where γ-Apn is the residue from 4-aminopentanoic acid, on a Rink Amide resin. This provides a self-validating system with clear checkpoints.
Materials and Reagents
| Reagent | Purpose | Supplier Example |
| Rink Amide MBHA Resin | Solid support for C-terminal amide | MilliporeSigma |
| Fmoc-Ala-OH | First amino acid (standard) | Bachem |
| This compound | Target γ-amino acid | Chem-Impex[8] |
| Dichloromethane (DCM) | Resin swelling, washing | Fisher Scientific |
| Dimethylformamide (DMF) | Main SPPS solvent | Fisher Scientific |
| Piperidine | Fmoc deprotection agent | MilliporeSigma |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent | Aapptec[20] |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive | Aapptec[20] |
| N,N-Diisopropylethylamine (DIPEA) | Base for neutralization | MilliporeSigma |
| Acetic Anhydride | N-terminal capping | MilliporeSigma |
| Cleavage Cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) | Final cleavage from resin | N/A |
| Diethyl Ether (cold) | Peptide precipitation | Fisher Scientific |
Step-by-Step Methodology
Initial Resin Preparation
-
Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel.
-
Swell the resin in DCM (5 mL) for 30 minutes, then wash with DMF (3 x 5 mL).[12]
Cycle 1: Coupling of Fmoc-Ala-OH
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (5 mL) for 3 min. Drain. Repeat with fresh solution for 10 min. Wash resin with DMF (5 x 5 mL).
-
Activation: In a separate vial, dissolve Fmoc-Ala-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in 2 mL DMF. Allow to pre-activate for 5 minutes. Rationale: Pre-activation minimizes contact time of the highly reactive DIC with the resin, reducing side reactions.[14]
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Monitoring: Perform a Kaiser test. A blue bead color indicates incomplete coupling (free amines present). If positive, continue coupling for another hour. If negative (yellow/clear), proceed.[14]
-
Wash: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Cycle 2: Coupling of this compound
-
Fmoc Deprotection: Repeat the deprotection step as in Cycle 1 to expose the alanine N-terminal amine.
-
Activation: In a separate vial, dissolve this compound (3 eq), HOBt (3 eq), and DIC (3 eq) in 2 mL DMF. Pre-activate for 5 minutes.
-
Coupling: Add the activated solution to the resin. Agitate for 2 hours.
-
Monitoring: Perform a Kaiser test.
-
Wash: Wash with DMF (3 x 5 mL) and DCM (3 x 5 mL).
N-Terminal Capping
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Rationale: This acetylates any unreacted N-termini, simplifying final purification.
-
Wash with DMF (3 x 5 mL) and DCM (3 x 5 mL). Dry the resin under vacuum.
Final Cleavage and Precipitation
-
Treat the dry resin with 2 mL of cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2 hours.[14]
-
Filter the solution away from the resin beads into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.[14]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the white peptide pellet under vacuum.
Analysis
-
LC-MS: Confirm the mass of the desired product (Ac-Ala-(γ-Apn)-NH₂).
-
Preparative HPLC: Purify the crude peptide to >95% purity.[22]
Field Insights and Troubleshooting
-
Challenge: Slow or incomplete coupling of the γ-amino acid due to its flexibility and potentially different reactivity profile.
-
Solution: Double the coupling time or perform a "double coupling"—running the coupling reaction twice with a fresh solution of activated amino acid.[14] Consider using a more potent coupling reagent like HATU if issues persist.
-
-
Challenge: Aggregation of the growing peptide chain on the resin, leading to poor yields.
-
Solution: While less common for a dipeptide, for longer sequences containing γ-amino acids, aggregation can be an issue. Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or synthesizing at an elevated temperature (e.g., 50°C) can disrupt intermolecular hydrogen bonding.[22]
-
-
Expert Tip: The choice of protection strategy is paramount. While this protocol uses Fmoc chemistry for the α-amino acid for compatibility with the acid-sensitive Rink Amide linker, the target building block itself uses Boc protection. This is an example of a "hybrid" strategy. A full Boc-SPPS strategy could also be employed, but it requires a different resin (e.g., Merrifield) and final cleavage with hazardous hydrofluoric acid (HF).[16][17][23]
Conclusion and Future Outlook
This compound is a powerful, yet underutilized, tool for peptide design. By moving beyond the rigid constraints of α-amino acids, researchers can introduce novel backbone geometries that impart valuable therapeutic properties. The deliberate incorporation of γ-residues allows for the creation of unique helical structures and turns, providing a pathway to peptides with enhanced stability and tailored pharmacology.[24] As our understanding of the relationship between peptide structure and function deepens, building blocks like this compound will be indispensable for the next generation of peptide-based drugs and biomaterials.
References
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Polfer, N. C., Oomens, J., Suhai, S., & Paizs, B. (2012). Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. International Journal of Mass Spectrometry. [Link]
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
- ResearchGate.
- Lee, H. J., et al. (2014). A γ‑Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ‑Peptides. Journal of the American Chemical Society. [Link]
- ResearchGate. A schematic representation of peptide synthesis using Boc protected.... [Link]
- Wikipedia. Carbodiimide. [Link]
- Polfer, N. C., Oomens, J., Suhai, S., & Paizs, B. (2012). Influence of a gamma amino acid on the structures and reactivity of peptide a3 ions. Department of Chemistry and Biochemistry, University of the Pacific. [Link]
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
- Seebach, D., et al. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity. [Link]
- Wikipedia. Amino acid. [Link]
- Gellman, S. H. (2012). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. [Link]
- AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]
- PubChem - NIH. (4S)-4-Aminopentanoic acid. [Link]
- PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
- Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]
- ResearchGate. (2019, May 7).
Sources
- 1. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. (4S)-4-Aminopentanoic acid | C5H11NO2 | CID 5312968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. usbio.net [usbio.net]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. biomatik.com [biomatik.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. peptide.com [peptide.com]
- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
- 21. Carbodiimide - Wikipedia [en.wikipedia.org]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. researchgate.net [researchgate.net]
- 24. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of N-Boc-4-aminopentanoic Acid
This guide provides an in-depth analysis of the expected spectroscopic data for N-Boc-4-aminopentanoic acid, a valuable building block in peptide synthesis and drug discovery. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages data from structurally similar molecules to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach offers researchers a robust framework for the identification and quality control of this compound in a laboratory setting.
Introduction: The Significance of this compound
This compound belongs to the class of N-protected amino acids, which are fundamental reagents in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group is instrumental in preventing unwanted side reactions at the amine terminus during peptide chain elongation. The 4-amino-pentanoic acid backbone provides a flexible linker of specific length, which can be crucial for optimizing the biological activity of synthetic peptides and peptidomimetics. Accurate spectroscopic characterization is paramount to ensure the identity, purity, and stability of this reagent, thereby guaranteeing the integrity of the final synthetic product.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and Boc groups, as well as the electronegativity of the nitrogen and oxygen atoms. The predicted data is extrapolated from the known spectra of 4-aminopentanoic acid and other N-Boc protected amino acids.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| H-5 (CH₃) | ~1.20 | Doublet | 3H | The methyl protons are split by the adjacent methine proton (H-4). |
| H-3 (CH₂) | ~1.80-1.95 | Multiplet | 2H | These methylene protons are diastereotopic and couple with both H-2 and H-4, leading to a complex multiplet. |
| H-2 (CH₂) | ~2.40 | Triplet | 2H | These methylene protons are adjacent to the carboxylic acid carbonyl group, resulting in a downfield shift. They are split by the H-3 protons. |
| H-4 (CH) | ~3.90-4.10 | Multiplet | 1H | The methine proton is deshielded by the adjacent nitrogen atom and is coupled to the H-3 and H-5 protons. |
| NH | ~5.00 | Broad Singlet | 1H | The amide proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent. |
| Boc (t-butyl) | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give a strong singlet signal. |
| COOH | ~10-12 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and its signal is typically very broad and may exchange with trace water in the solvent. |
Diagram 1: Molecular Structure and Proton Labeling of this compound
Caption: Labeled structure of this compound for NMR assignment.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C-5 (CH₃) | ~20 | The methyl carbon is in the typical aliphatic region. |
| C-3 (CH₂) | ~30 | Aliphatic methylene carbon. |
| C-2 (CH₂) | ~35 | This methylene carbon is slightly deshielded by the adjacent carboxylic acid. |
| C-4 (CH) | ~45-50 | The methine carbon is shifted downfield due to the attachment of the electronegative nitrogen atom. |
| Boc C(CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |
| Boc C (CH₃)₃ | ~80 | The quaternary carbon of the Boc group is significantly deshielded by the adjacent oxygen atoms. |
| Boc C=O | ~156 | The carbonyl carbon of the carbamate is in the expected downfield region. |
| C-1 (COOH) | ~178 | The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and alkane moieties.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300 | Broad | O-H stretch | Carboxylic Acid |
| ~3340 | Medium | N-H stretch | Amide |
| 2850-3000 | Medium | C-H stretch | Alkanes |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1690 | Strong | C=O stretch | Amide (Boc group) |
| ~1520 | Medium | N-H bend | Amide |
| 1160-1250 | Strong | C-O stretch | Carbamate |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Table 4: Predicted m/z Peaks in ESI-MS for this compound
| m/z | Ion | Fragmentation Rationale |
| 218.14 | [M+H]⁺ | Protonated molecular ion. |
| 240.12 | [M+Na]⁺ | Sodium adduct of the molecular ion. |
| 162.10 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group. |
| 118.08 | [M-Boc+H]⁺ | Loss of the entire Boc group. |
| 102.06 | [M-Boc-OH+H]⁺ | Loss of the Boc group and a hydroxyl radical. |
Diagram 2: Predicted ESI-MS Fragmentation Pathway
Caption: Predicted fragmentation of this compound in ESI-MS.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse program.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more).
-
Process the data with appropriate phasing and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 32) for a high-quality spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Operate the instrument in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the molecular ion.
-
Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Conclusion
This technical guide provides a comprehensive prediction of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS signatures, researchers can confidently identify this compound, assess its purity, and troubleshoot synthetic procedures. While the data presented is predictive, it is based on sound spectroscopic principles and data from closely related structures, offering a reliable reference for scientists and professionals in the field of drug development and peptide chemistry.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- PubChem. National Center for Biotechnology Information. (Provides chemical information and some spectral data for a vast range of compounds, including those used for analogy in this guide).
- Sigma-Aldrich/Merck.
Foreword: Chirality's Decisive Role in Modern Drug Development
An In-depth Technical Guide to the Chirality of N-Boc-4-aminopentanoic Acid
In the landscape of pharmaceutical sciences, chirality is not merely a structural footnote; it is a critical determinant of a drug's efficacy, safety, and metabolic profile.[1] An active pharmaceutical ingredient's three-dimensional architecture dictates its interaction with the inherently chiral biological systems of the human body, such as enzymes and receptors.[1] A molecule and its non-superimposable mirror image, or enantiomer, can elicit vastly different physiological responses. The enantiomer responsible for the desired therapeutic effect is termed the "eutomer," while its counterpart, the "distomer," may be less active, inactive, or, in some cases, contribute to undesirable or toxic effects.[1]
This reality has compelled regulatory bodies like the FDA to establish stringent guidelines for the development of chiral drugs, often mandating the characterization and justification of each enantiomer's properties.[1] Consequently, the ability to selectively synthesize or separate enantiomers and to accurately determine enantiomeric purity is a cornerstone of modern drug discovery and development.[2] This guide focuses on this compound, a valuable chiral building block, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its stereochemistry, methods for achieving enantiomeric purity, and the analytical techniques required for its validation.
The Stereogenic Center of this compound
This compound is a derivative of 4-aminopentanoic acid, a gamma-amino acid.[3] Its structure features a pentanoic acid backbone with an amine group at the fourth carbon (C4). This C4 carbon is a stereogenic center because it is bonded to four different groups: a hydrogen atom, a methyl group, a carboxymethyl group (-CH2-COOH), and the Boc-protected amino group (-NHBoc). This arrangement gives rise to two distinct enantiomers: (R)-N-Boc-4-aminopentanoic acid and (S)-N-Boc-4-aminopentanoic acid.
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[4] It is stable under a wide range of conditions but can be readily removed under mild acidic conditions, making it invaluable for multi-step syntheses, particularly in peptide chemistry.[4]
The distinct spatial arrangement of these enantiomers leads to differential interactions with other chiral molecules, which is the basis for both their separation and their varying biological activities. Research has shown that the enantiomers of the unprotected 4-aminopentanoic acid (4APA) have different effects in the brain; the (R)-enantiomer, for instance, shows greater uptake in cerebral synaptosomes and may act as a false neurotransmitter of GABA, highlighting the biological importance of accessing the pure enantiomers.[5]
Enantioselective Synthesis: A Precision Approach
The most elegant and efficient strategy to obtain a single enantiomer is through enantioselective synthesis, which creates the desired stereochemistry from the outset, thereby avoiding the 50% theoretical loss associated with resolving a racemic mixture.[6][7] Biocatalysis, using enzymes, has emerged as a powerful, environmentally friendly, and highly selective method for producing chiral amines and amino acids.[8]
Enzymatic Reductive Amination for (R)-Enantiomer Synthesis
A highly effective route to (R)-4-aminopentanoic acid involves the asymmetric reductive amination of levulinic acid, a biomass-derived platform chemical.[8] Engineered glutamate dehydrogenase (GDH) enzymes have been developed that exhibit high activity and stereoselectivity for this transformation.[8]
The causality behind this choice is twofold: the substrate, levulinic acid, is inexpensive and sustainable, and the enzyme provides exceptional control over the stereochemical outcome, routinely achieving enantiomeric excess (e.e.) values greater than 99%.[8] The process utilizes ammonia as the amino donor and a cofactor like NADPH. To make the process economically viable, a cofactor recycling system, often employing another enzyme like formate dehydrogenase (FDH), is run in parallel.[8]
Protocol: Synthesis of (R)-4-Aminopentanoic Acid via Reductive Amination [8]
This protocol is adapted from a validated enzymatic approach.[8]
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add Reagents: To the buffer, add levulinic acid (e.g., 0.4 M), ammonium formate (e.g., 0.8 M) which serves as both the amino source and the substrate for the recycling enzyme, and NADP+ (e.g., 1 mM).
-
Enzyme Addition: Add the purified engineered glutamate dehydrogenase (e.g., EcGDHK116Q/N348M, 1.5 mg/mL) and the cofactor recycling enzyme, formate dehydrogenase (e.g., BsFDH, 0.20 mg/mL).
-
Incubation: Maintain the reaction at an optimal temperature (e.g., 45°C) with gentle agitation for a specified duration (e.g., 11 hours), monitoring conversion by HPLC.
-
Work-up and Protection: Upon completion, the enzyme is removed (e.g., by precipitation or filtration). The resulting (R)-4-aminopentanoic acid can then be protected with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions (e.g., in a dioxane/water mixture with NaOH) to yield the final N-Boc protected product.[4][9]
Transaminase-Mediated Synthesis for the (S)-Enantiomer
To access the complementary (S)-enantiomer, a different class of enzymes, transaminases (TAs), can be employed.[10][11] TAs catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or (S)-α-methylbenzylamine) to a keto acid acceptor, in this case, levulinic acid.[10] The stereochemical outcome is dictated by the specific transaminase chosen (e.g., ATA(S) for the (S)-product).
Chiral Resolution: Separating a Racemic Mixture
When an enantioselective synthesis is not feasible, or when starting with a racemic mixture, chiral resolution is the required strategy.[6] This process separates the two enantiomers.
Diastereomeric Salt Formation
The most established method for resolving amines or carboxylic acids is the formation of diastereomeric salts.[6][12] The principle relies on reacting the racemic mixture with a single enantiomer of a chiral resolving agent.
-
To resolve racemic this compound (a carboxylic acid), a chiral base (e.g., (R)-1-phenylethylamine) is used.
-
To resolve racemic 4-aminopentanoic acid (an amine), a chiral acid (e.g., (+)-tartaric acid) is used.[13]
This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[6] This difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution and can be collected by filtration. Subsequently, the acid or base is neutralized to release the pure enantiomer of the target compound.
Enzymatic Kinetic Resolution
An alternative is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other unreacted.[14][15] For example, a lipase could selectively acylate the (S)-amine, allowing the unreacted (R)-amine to be isolated.[16] The key drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[6]
Analytical Verification: Determining Enantiomeric Purity
Whether using synthesis or resolution, the outcome must be validated. The primary technique for determining the enantiomeric excess (e.e.) of a chiral compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[17][18]
The principle of chiral HPLC is that the enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different binding energies, causing one enantiomer to be retained on the column longer than the other, resulting in their separation.
Data Presentation: Typical Chiral HPLC Parameters
The selection of the CSP and mobile phase is crucial and often determined empirically.[18] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are highly effective for amino acid derivatives.[17]
| Parameter | Typical Value/Condition | Rationale & Field Insights |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides a combination of hydrogen bonding, dipole-dipole, and steric interactions for effective chiral recognition of amino acid derivatives.[17] |
| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water with additives (e.g., Formic Acid) | The ratio of polar and non-polar solvents is adjusted to optimize retention and resolution. Acidic/basic additives can improve peak shape by suppressing ionization.[19] |
| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate for analytical scale columns to ensure efficient separation without excessive backpressure. |
| Detection | UV (e.g., 210-254 nm) or Mass Spectrometry (MS) | UV detection is robust for compounds with a chromophore. LC-MS is preferred for higher sensitivity and structural confirmation, especially in complex matrices.[20] |
| Column Temperature | 25 - 40 °C | Temperature can affect the thermodynamics of the chiral recognition process; controlling it ensures reproducible retention times. |
Conclusion
The chirality of this compound is a critical attribute that profoundly influences its potential applications in pharmaceutical development. As demonstrated by the distinct biological profiles of its unprotected enantiomers, gaining access to enantiomerically pure forms is not an academic exercise but a practical necessity.[5] Modern enantioselective enzymatic methods offer a direct, efficient, and sustainable route to either the (R) or (S) enantiomer with exceptional purity.[8][10] For racemic materials, classical diastereomeric salt resolution remains a viable, albeit less atom-economical, strategy.[6] In all cases, rigorous analytical verification by chiral HPLC is the self-validating system that provides the ultimate proof of stereochemical integrity. A thorough understanding and application of these principles are essential for any scientist working to advance chiral molecules from the laboratory to clinical application.
References
- Chen, K. et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.
- Santos, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Khobragade, T. P. et al. (2023). Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. ResearchGate.
- Wawro, M. et al. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of Neurochemistry.
- Request PDF. (n.d.). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. ResearchGate.
- Thiemann, W. H. P., & Meierhenrich, U. (2015). Chiroptical Properties of Amino Acids: A Density Functional Theory Study. MDPI.
- Silverman, R. B., & Nanavati, S. M. (1992). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Biologically active molecules containing (R)-4-aminopentanoic acid moiety.
- ResearchGate. (n.d.). Chiroptical Properties of Amino Acids: A Density Functional Theory Study.
- Garcia-Borràs, M. et al. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Oxford Academic.
- PubChem. (n.d.). 4-Aminopentanoic acid.
- Breme, K. et al. (2007). Chiroptical properties of diamino carboxylic acids. PubMed.
- ResearchGate. (n.d.). Enzymatic resolution of racemic 4-methyloctanoic acid.
- ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
- Zhang, T. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Wikipedia. (n.d.). Chiral resolution.
- Meinert, C. et al. (2020). Chiroptical activity of hydroxycarboxylic acids with implications for the origin of biological homochirality. Communications Chemistry.
- Ali, I. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Ilisz, I. et al. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
- Singh, S. et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
- ResearchGate. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.
- Forró, E. & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Gotor, V. et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering.
- ResearchGate. (n.d.). Scheme 3 Enzymatic resolution of racemic amines 4a–i.
- Szakonyi, Z. et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. 4-Aminobutyric Acid | C5H11NO2 | CID 223130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. yakhak.org [yakhak.org]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Navigating the Safe Use of N-Boc-4-aminopentanoic Acid: A Technical Guide for Researchers
N-Boc-4-aminopentanoic acid is a valuable building block in the synthesis of peptides and other complex organic molecules, particularly within the realms of pharmaceutical and biotechnological research.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, provides stability and facilitates its use in multi-step synthetic pathways.[1][2] However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best practices.
Section 1: Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets for Boc-protected aminopentanoic acids.[3][4][5]
The signal word associated with this classification is "Warning".[3] It is crucial to recognize that while this compound may not possess acute toxicity, its irritant nature necessitates careful handling to prevent adverse health effects.[4]
Section 2: Prudent Handling and Storage Protocols
Adherence to proper handling and storage procedures is the cornerstone of laboratory safety when working with this compound. The following protocols are designed to minimize exposure and maintain the chemical's stability.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of dust particles.[4][6]
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[4] In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] The choice of glove material should be based on an evaluation of the potential hazards and the duration of use.[4] A standard laboratory coat should be worn at all times.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated and exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
General Handling Practices
Causality is key in understanding these practices; they are not arbitrary rules but are based on the physicochemical properties of the compound.
-
Avoid Dust Formation: this compound is a solid, and fine powders can be easily inhaled.[3] Handle the compound gently to minimize dust generation.[4]
-
Prevent Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[3] This is a direct consequence of its irritant properties.
-
Hygiene Measures: Wash hands thoroughly after handling, and before breaks, eating, or drinking.[4][6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]
Storage Requirements
The stability of this compound is contingent on proper storage conditions.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6] This prevents degradation from moisture and atmospheric contaminants.
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids, as these can react with the compound.[3]
-
Temperature: While it can be shipped at room temperature, for long-term storage, a temperature of 4°C is recommended.[7]
Section 3: Emergency Procedures: A Self-Validating System of Response
In the event of an accidental exposure or spill, a rapid and informed response is critical. These protocols are designed to be a self-validating system, ensuring that appropriate actions are taken to mitigate harm.
First-Aid Measures
The following first-aid measures should be implemented immediately following exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[3] Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][9] If skin irritation occurs, get medical advice/attention.[3] |
| Inhalation | Move the exposed person to fresh air at once.[8] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3] |
| Ingestion | Do NOT induce vomiting.[9] Clean mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person.[9] Get medical attention if symptoms occur.[3] |
Accidental Release Measures
A systematic approach to spill management is crucial to prevent the spread of contamination and ensure the safety of personnel.
Spill Response Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Boc-5-aminopentanoic acid | 27219-07-4 [m.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. usbio.net [usbio.net]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. aksci.com [aksci.com]
N-Boc-4-Aminopentanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Role of a Modified Amino Acid
N-Boc-4-aminopentanoic acid is a chemically modified, non-proteinogenic γ-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a pentanoic acid backbone, renders it a valuable building block for the synthesis of complex molecules. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, offering practical insights for researchers, scientists, and professionals engaged in drug development.
The strategic placement of the Boc group serves a critical purpose in multi-step organic synthesis. By temporarily masking the reactive amino group, it allows for selective modifications at the carboxylic acid terminus without undesired side reactions.[1] This protective strategy is fundamental in solid-phase peptide synthesis (SPPS) and the creation of peptidomimetics.[1] Furthermore, the core structure of 4-aminopentanoic acid is analogous to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] This structural similarity makes this compound a key precursor for the development of novel GABA analogues and other neurologically active compounds.
This technical guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its detailed spectroscopic characterization. We will then explore its pivotal role in the construction of peptidomimetics and the design of potential therapeutics targeting the GABAergic system.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of this compound involves the protection of the amino group of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in a mixed solvent system under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Experimental Protocol: Boc Protection of 4-Aminopentanoic Acid[3]
Materials:
-
4-Aminopentanoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 4-aminopentanoic acid in a mixture of 1,4-dioxane and water in a round-bottom flask.
-
Basification: Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a sodium hydroxide solution. This deprotonates the amino group, increasing its nucleophilicity.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Boc Anhydride: Add Boc anhydride portion-wise to the cooled solution while vigorously stirring. It is crucial to maintain the temperature and pH within the specified range during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure complete reaction.
-
Acidification: After the reaction is complete, carefully acidify the mixture to a pH of 2-3 with 1M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product, this compound, with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the this compound as a solid.
Causality Behind Experimental Choices:
-
The use of a mixed solvent system (dioxane/water) is to ensure the solubility of both the polar amino acid and the nonpolar Boc anhydride.
-
Maintaining a basic pH is critical for the reaction to proceed efficiently as the free amine is the nucleophile.
-
The acidic workup is necessary to protonate the carboxylic acid, allowing for its extraction into an organic solvent and separation from any remaining inorganic salts.
Caption: Role of this compound in peptidomimetic synthesis.
Precursor for GABA Analogs
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. G[3][4]ABA analogues are a class of drugs that modulate the GABAergic system to produce therapeutic effects.
4-Aminopentanoic acid, the deprotected form of the title compound, is a direct analogue of GABA. Studies have shown that enantiomers of 4-aminopentanoic acid can act as false neurotransmitters in the GABAergic system. N[2]-Boc-4-aminopentanoic acid serves as a critical starting material for the synthesis of a diverse library of 4-aminopentanoic acid derivatives. The Boc-protected intermediate allows for modifications at the carboxylic acid terminus to explore structure-activity relationships (SAR) and develop novel GABA receptor agonists, antagonists, or modulators with improved potency, selectivity, and pharmacokinetic profiles.
This compound is a versatile and indispensable building block in modern medicinal chemistry. Its straightforward synthesis and the crucial role of the Boc protecting group enable the controlled and efficient construction of complex molecules. The ability to introduce conformational constraints and enhance proteolytic stability makes it a valuable component in the design of novel peptidomimetics. Furthermore, its structural similarity to GABA positions it as a key precursor for the development of new therapeutics targeting a range of neurological disorders. As the demand for more sophisticated and effective drugs continues to grow, the importance of specialized building blocks like this compound in the drug discovery and development pipeline is set to increase. Future research will likely focus on the development of stereospecific syntheses of this compound and its incorporation into a wider array of bioactive molecules.
References
- Royal Society of Chemistry. Experimental Procedures. URL: [Link]
- Poon, G. F., & Lerman, J. C. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of Neurochemistry, 158(5), 1074–1082. URL: [Link]
- ResearchGate. TABLE 1 . 1 H-and 13 C-NMR data for synthetic 1d and compound C. URL: [Link]
- Imahori, T., & Hori, H. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2469. URL: [Link]
- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. URL: [Link]
- Imahori, T., & Hori, H. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2469. URL: [Link]
- Wikipedia. GABA analogue. URL: [Link]
- Wang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10, 828833. URL: [Link]
- Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. URL: [Link]
- RxList. How Do GABA Analogs Work? URL: [Link]
- Chameleon Biosciences. Non-Canonical Building Blocks Extend the Peptide Alphabet. URL: [Link]
- Johnston, G. A. R., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1736–1741. URL: [Link]
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296. URL: [Link]
- Silverman, R. B., & Levy, M. A. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life sciences, 32(24), 2717–2723. URL: [Link]
- Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. URL: [Link]
- PubChem. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. URL: [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). URL: [Link]
- ResearchGate. (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (B)
- Chemistry LibreTexts.
- ResearchGate.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. URL: [Link]
- Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. URL: [Link]
- El-Sayed, M. A., et al. (2023). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. Drug development research, 84(6), 1361–1381. URL: [Link]
- RSC Publishing.
- Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. URL: [Link]
- Qiu, J., et al. (2001). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. Journal of medicinal chemistry, 44(1), 54–61. URL: [Link]
- Knutson, D. E., et al. (2018). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype With Improved Metabolic Stability and Enhanced Bioavailability. Journal of medicinal chemistry, 61(6), 2422–2446. URL: [Link]
- Krogsgaard-Larsen, P., et al. (1981). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of neurochemistry, 37(5), 1236–1243. URL: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Peptide Synthesis: A Detailed Protocol for Incorporating N-Boc-4-aminopentanoic Acid via Solid-Phase Synthesis
Introduction: Expanding the Peptidomimetic Toolkit with γ-Amino Acids
The precise, stepwise construction of peptides, once a formidable challenge, was revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, who was later awarded the 1984 Nobel Prize in Chemistry.[1][2][3][4] SPPS allows for the assembly of peptide chains on an insoluble polymer resin, simplifying the purification process to mere filtration and washing steps.[1][4][5] This innovation has profoundly impacted biochemistry, pharmacology, and medicine, enabling the development of novel therapeutics and research tools.[5] The classic Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains a robust and reliable method, particularly for complex or lengthy peptide sequences.[6][7]
This guide provides a detailed protocol for the incorporation of N-Boc-4-aminopentanoic acid, a non-canonical γ-amino acid, into a growing peptide chain using Boc-based SPPS. The inclusion of such building blocks is of significant interest in drug development, as it can impart unique conformational constraints and improve metabolic stability compared to natural α-amino acid-containing peptides. This protocol is designed for researchers, scientists, and drug development professionals seeking to explore novel peptidomimetic structures.
Foundational Principles: The Boc/Bzl Protection Strategy
The Boc/Bzl SPPS methodology is predicated on a system of differential acid lability. The temporary Nα-Boc protecting group is labile to moderate acids like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal.[6][8] This "orthogonal" protection scheme is the cornerstone of the strategy, allowing for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protecting groups until the final cleavage step.[7]
The synthesis is a cyclical process involving three main stages:
-
Deprotection: Removal of the Nα-Boc group.
-
Neutralization: Conversion of the resulting ammonium salt to a free amine.
-
Coupling: Formation of the peptide bond with the next incoming Nα-Boc protected amino acid.
This cycle is repeated until the desired peptide sequence is fully assembled on the solid support.[7][8]
Experimental Protocol: Step-by-Step Incorporation of this compound
This protocol outlines the manual synthesis procedure. For automated synthesis, the principles remain the same, though the specific operations are performed by a robotic synthesizer.[2][4]
PART 1: Materials and Reagents
Solid Support (Resin): The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.
-
Merrifield Resin (chloromethylpolystyrene): For peptides with a C-terminal acid.[9]
-
MBHA (4-methylbenzhydrylamine) Resin: The support of choice for generating peptide amides.[9]
Amino Acids:
-
Nα-Boc protected amino acids.
-
This compound.
Solvents:
-
Dichloromethane (DCM), peptide synthesis grade.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Isopropanol (IPA).
Reagents:
-
Deprotection: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling:
-
N,N'-Diisopropylcarbodiimide (DIC).
-
1-Hydroxybenzotriazole (HOBt) or more advanced additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to suppress racemization.[10]
-
For sterically hindered couplings, including γ-amino acids, more potent uronium/aminium or phosphonium salt reagents like HATU, HBTU, or PyBOP are recommended.[10][11][12]
-
-
Washing: DCM, DMF, IPA.
-
Cleavage: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
Scavengers: p-Cresol, thioanisole, 1,2-ethanedithiol (EDT).
-
Precipitation/Washing: Cold diethyl ether.
PART 2: Synthesis Cycle Workflow
The following steps detail a single coupling cycle for incorporating this compound. This cycle is repeated for each amino acid in the sequence.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., MBHA for a C-terminal amide) into a reaction vessel.
-
Add DCM to completely cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling). This ensures that the reactive sites within the polymer matrix are accessible.
-
Drain the solvent by filtration.
Step 2: Nα-Boc Deprotection Causality: This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, exposing the free amine necessary for the subsequent coupling reaction. The use of 50% TFA in DCM provides a sufficiently acidic environment for rapid and complete cleavage of the Boc group.[9]
-
Add the 50% TFA/DCM solution to the swollen resin (approx. 10 mL per gram of resin).
-
Perform a pre-wash by agitating for 1-2 minutes, then drain.[8]
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[9]
-
Drain the deprotection solution.
-
Wash the peptide-resin thoroughly to remove residual TFA and the cleaved Boc group byproducts:
-
DCM (3x)
-
IPA (2x)
-
DCM (3x)
-
Step 3: Neutralization Causality: After acid-mediated deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt. This salt is unreactive in the subsequent coupling step. Neutralization with a non-nucleophilic base like DIEA deprotonates the ammonium salt, regenerating the free amine required for nucleophilic attack on the activated carboxyl group of the incoming amino acid.[7][13]
-
Add 10% DIEA in DCM to the peptide-resin.
-
Agitate for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step once more to ensure complete conversion to the free amine.
-
Wash the peptide-resin with DCM (3x) to remove excess DIEA.
Step 4: Coupling of this compound Causality: This is the critical peptide bond-forming step. The carboxylic acid of this compound is activated in situ by a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide. Due to the potential for steric hindrance with a γ-amino acid, a highly efficient coupling reagent is crucial.[10][14]
-
In a separate vial, dissolve 2-4 equivalents (relative to resin substitution) of this compound and an equimolar amount of a coupling reagent (e.g., HATU) in DMF.
-
Add 2 equivalents of DIEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The extended reaction time may be necessary to overcome the steric bulk and altered reactivity of the γ-amino acid.
-
Monitoring the Coupling Reaction: It is essential to confirm the completion of the coupling reaction before proceeding to the next cycle. The Kaiser (ninhydrin) test is a common qualitative method.[8]
-
A small sample of the resin beads is taken and washed.
-
Addition of ninhydrin reagents will produce a deep blue color in the presence of free primary amines (incomplete coupling).
-
A negative test (yellow/colorless beads) indicates the reaction is complete.
-
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly:
-
DMF (3x)
-
DCM (3x)
-
This completes one full cycle. To continue building the peptide, return to Step 2 for the deprotection of the newly added this compound.
Diagram of the Boc-SPPS Cycle Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.
PART 3: Final Cleavage and Deprotection
Once the desired peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups.[8]
Causality: This step requires a very strong acid to break the stable benzyl-based side-chain protecting groups and the ester or amide linkage to the resin. Anhydrous HF is the most common and effective reagent for this purpose.[15] Scavengers are included in the cleavage cocktail to trap the highly reactive carbocations (e.g., benzyl cations) generated during the deprotection, preventing them from reacting with sensitive amino acid residues like tryptophan or methionine.[8][13]
HF Cleavage Protocol (Requires specialized apparatus):
-
Thoroughly dry the final peptide-resin under vacuum.
-
Transfer the resin to a specialized HF-resistant reaction vessel (e.g., made of Teflon).
-
Add a scavenger cocktail (e.g., a mixture of p-cresol and thioanisole).
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Allow the reaction to proceed for 1-2 hours at 0 °C with stirring.[8]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Collect the peptide precipitate by filtration or centrifugation.
-
Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
PART 4: Purification and Characterization
The crude peptide obtained after cleavage is typically a mixture containing the target peptide along with deletion sequences or other byproducts formed during synthesis.[16]
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide to obtain a product of high purity.
-
Characterization: The identity and purity of the final peptide should be confirmed using analytical techniques such as:
-
Analytical RP-HPLC
-
Mass Spectrometry (e.g., LC-MS or MALDI-TOF) to verify the molecular weight.
-
Quantitative Data and Considerations
Table 1: Reagent Equivalents and Reaction Times
| Step | Reagent | Equivalents (rel. to resin capacity) | Typical Time |
| Deprotection | 50% TFA in DCM | N/A (used in excess) | 20-30 min |
| Neutralization | 10% DIEA in DCM | N/A (used in excess) | 2 x 2 min |
| Coupling | Boc-AA / Coupling Reagent / DIEA | 2-4 / 2-4 / 4-8 | 1-4 hours |
Table 2: Common Coupling Reagents for Difficult Couplings
| Reagent | Class | Key Advantage |
| HATU | Uronium/Aminium Salt | Highly reactive, very effective for hindered amino acids.[10] |
| HBTU | Uronium/Aminium Salt | Popular and effective, good for standard and many difficult couplings.[11] |
| PyBOP | Phosphonium Salt | Strong coupling reagent with high chemoselectivity.[12] |
| COMU | Uronium Salt | High efficiency, safer alternative to HOBt/HOAt-based reagents.[11] |
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: The incorporation of this compound may be slower than for standard α-amino acids. If the Kaiser test remains positive after the initial coupling time, a "double coupling" should be performed. This involves draining the initial coupling solution, washing the resin, and repeating the coupling step with a fresh solution of activated amino acid.
-
Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chain can aggregate, leading to poor solvation and incomplete reactions. Performing the synthesis at an elevated temperature (if the equipment allows) or switching to a more polar solvent system (e.g., incorporating DMF in wash steps) can help mitigate this issue.
-
Aspartimide Formation: For sequences containing aspartic acid, prolonged exposure to the base (DIEA) during neutralization can lead to the formation of a stable aspartimide side product.[17] Using in situ neutralization protocols, where the neutralization and coupling steps are performed concurrently, can significantly reduce this side reaction.[7]
Diagram of this compound Structure Caption: Chemical structure of the γ-amino acid building block.
Conclusion
The solid-phase synthesis of peptides incorporating non-standard amino acids like this compound is a powerful technique for generating novel peptidomimetics with potentially enhanced therapeutic properties. The Boc/Bzl strategy, while one of the original methods, remains a highly effective and reliable approach. Success in synthesizing these modified peptides hinges on careful selection of resins and coupling reagents, diligent monitoring of reaction completion, and a thorough understanding of the underlying chemical principles. This guide provides a robust framework for researchers to confidently undertake such syntheses and expand the boundaries of peptide-based drug discovery.
References
- Chemistry LibreTexts. (2022, September 25). 26.9: The Merrifield Solid-Phase Technique.
- OpenStax. (2023, September 20). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. In Organic Chemistry.
- Gutte, B. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-84.
- Chem-Station. (2014, February 2). Merrifield Solid-Phase Peptide Synthesis.
- Chemistry LibreTexts. (2024, September 30). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bédard, F., & Biron, E. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology, 175-186.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
- S4Science. (n.d.). Monitoring Peptide Synthesis.
- Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS.
- Mire, J., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Organic Letters, 21(23), 9464-9468.
- Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 108(4), e23003.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Seebach, D., et al. (2000). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Helvetica Chimica Acta, 83(5), 949-974.
- North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science : an official publication of the European Peptide Society, 6(7), 301–313.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(4), 223–241.
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 3. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Synthesis Using N-Boc-4-aminopentanoic Acid
Introduction: The Strategic Value of β-Amino Acids in Peptide Chemistry
In the landscape of modern drug development and materials science, the architectural modification of peptides offers a powerful strategy to enhance therapeutic efficacy and create novel functionalities. While α-amino acids form the canonical backbone of natural peptides, the incorporation of their β-isomers, such as N-Boc-4-aminopentanoic acid, has emerged as a critical tool for medicinal chemists.[1][2][3] β-amino acids introduce a single additional carbon into the peptide backbone, a seemingly subtle change that imparts profound effects. This includes increased proteolytic stability, the ability to form unique and stable secondary structures, and the potential to modulate receptor binding and biological activity.[4][5]
This compound is a particularly valuable building block in this context.[6] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under standard coupling conditions while being readily removable under acidic conditions, making it highly compatible with established solution-phase synthesis workflows.[7][8] Solution-phase peptide synthesis (SPPS), though older than its solid-phase counterpart, remains indispensable for large-scale synthesis and for certain complex sequences where resin-related issues can be problematic.[9][10][11]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the solution-phase coupling of this compound and the subsequent deprotection of the Boc group, grounded in the principles of chemical causality and experimental robustness.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 172833-22-6 | [12] |
| Molecular Formula | C₁₀H₁₉NO₄ | [6][12][13] |
| Molecular Weight | 217.26 g/mol | [6][14] |
| Appearance | White powder | [6] |
| Purity | ≥ 98% (HPLC) | [6] |
| Storage Temperature | 0-8 °C | [6][12] |
| Alternate Names | 4-[(tert-Butoxycarbonyl)amino]pentanoic acid | [12] |
Protocol 1: Solution-Phase Peptide Coupling with this compound
This protocol details the coupling of this compound to a model amino acid ester (e.g., L-Alanine methyl ester hydrochloride) using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent. HBTU is a highly efficient uronium salt-based reagent that promotes rapid amide bond formation while minimizing racemization.[15][16][17]
Causality of Reagent Selection:
-
HBTU: Chosen for its high reactivity and ability to form an active HOBt ester intermediate, which efficiently reacts with the amine component.[15][16] This is particularly advantageous in solution-phase synthesis to drive the reaction to completion.
-
N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester and to deprotonate the carboxylic acid of the N-Boc-amino acid, facilitating its activation by HBTU.[18]
-
Anhydrous Dichloromethane (DCM): A common polar aprotic solvent that effectively dissolves the reactants while remaining inert to the coupling chemistry.[19]
Experimental Workflow Diagram
Caption: Workflow for HBTU-mediated solution-phase peptide coupling.
Step-by-Step Methodology
-
Preparation of Amine Component: In a clean, dry round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Neutralization: Add DIPEA (1.1 eq) dropwise to the stirred solution at room temperature. Stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Preparation and Activation of Acid Component: In a separate dry flask, dissolve this compound (1.0 eq) and HBTU (1.05 eq) in anhydrous DCM (approx. 0.2 M). Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes. This pre-activation step is crucial for forming the reactive HOBt-ester.[16]
-
Coupling Reaction: Transfer the neutralized amine solution from step 2 into the activated acid solution from step 3.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting N-Boc-amino acid is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9] These washes remove excess reagents, DIPEA salts, and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure dipeptide.
Protocol 2: Boc Group Deprotection
The removal of the Boc protecting group is a critical step to elongate the peptide chain. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][20][21]
Mechanism of TFA-Mediated Boc Deprotection:
The deprotection proceeds via an acid-catalyzed elimination mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[20][22]
-
Cleavage: This protonation destabilizes the carbamate, leading to the cleavage and formation of a stable tert-butyl cation and a carbamic acid intermediate.[20][22]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[20][22]
-
Amine Salt Formation: The newly liberated free amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[20][22]
Critical Note: The evolution of CO₂ gas necessitates that this reaction must be performed in a well-ventilated fume hood and never in a sealed container to avoid pressure buildup.[22]
Deprotection and Neutralization Workflow
Caption: Workflow for TFA-mediated Boc deprotection and amine salt isolation.
Step-by-Step Methodology
-
Reaction Setup: Dissolve the purified Boc-protected dipeptide (1.0 eq) in anhydrous DCM (approx. 0.1–0.5 M) in a round-bottom flask.[20]
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Add a solution of TFA in DCM (e.g., 25-50% v/v) to the flask.[23] The concentration can be adjusted based on the acid sensitivity of other functional groups.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Isolation of Amine Salt:
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
To the resulting oil or solid, add cold diethyl ether and triturate. This will typically cause the trifluoroacetate salt of the deprotected peptide to precipitate.[20]
-
Collect the solid product by filtration or by decanting the ether. Wash the solid with additional cold ether and dry under vacuum.
-
-
Neutralization for Subsequent Coupling: The resulting amine TFA salt can be carried forward directly into the next coupling step, where the neutralization is performed in situ with a base like DIPEA, as described in Protocol 1, Step 2.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling Reaction | • Insufficient activation of the carboxylic acid.• Moisture in reagents or solvents.• Steric hindrance. | • Ensure all reagents and solvents are anhydrous.[16]• Pre-activate the N-Boc-amino acid with HBTU/DIPEA for 5-15 minutes before adding the amine component.[16]• Increase reaction time or slightly warm the reaction mixture. |
| Racemization | • Excessive base or prolonged reaction times.• High reaction temperature. | • Use a sterically hindered base like DIPEA instead of triethylamine.• Maintain the reaction at room temperature or below.• HBTU is known to suppress racemization effectively, but ensure minimal excess of base.[15] |
| Incomplete Boc Deprotection | • Insufficient TFA concentration or reaction time. | • Increase the concentration of TFA (e.g., from 25% to 50% in DCM).• Extend the reaction time and monitor carefully by TLC. |
| Difficulty in Purifying Product | • Formation of closely-eluting byproducts.• Poor solubility of the peptide. | • Optimize the aqueous wash steps to remove as many impurities as possible before chromatography.• For purification, explore different solvent systems for column chromatography. Reversed-phase HPLC is a powerful alternative for purifying peptides.[24][25] |
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
- Biological Applications of β-amino acids and its derivatives.
- Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- Peptide Isolation & Purification Techniques.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Coupling and Deprotection Methods in Solution-Phase Peptide Synthesis. Thieme Chemistry. [Link]
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry. [Link]
- Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]
- HBTU - Wikipedia. Wikipedia. [Link]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
- Method for solution-phase peptide synthesis.
- Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
- 4-Aminobutyric Acid | C5H11NO2 | CID 223130. PubChem. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 6. chemimpex.com [chemimpex.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. usbio.net [usbio.net]
- 13. scbt.com [scbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HBTU - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. peptide.com [peptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 22. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 23. Boc Deprotection - TFA [commonorganicchemistry.com]
- 24. waters.com [waters.com]
- 25. bachem.com [bachem.com]
Boc deprotection methods for N-Boc-4-aminopentanoic acid
An Application Guide to the Deprotection of N-Boc-4-aminopentanoic Acid
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of peptides and complex pharmaceutical intermediates. This compound is a valuable building block whose utility is contingent upon the effective and selective cleavage of this protecting group. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary methodologies for the deprotection of this compound. We will explore the mechanistic underpinnings and provide detailed, field-tested protocols for the most prevalent acidic and thermal deprotection strategies, alongside a discussion of alternative methods. The causality behind experimental choices, troubleshooting, and the comparative advantages of each method are discussed to ensure scientific integrity and practical success.
Introduction: The Critical Role of Boc Deprotection
The Boc group is favored for its stability across a wide range of chemical conditions, including catalytic hydrogenation, and its resistance to basic and nucleophilic reagents.[1][2] This robustness makes it an ideal orthogonal partner to other protecting groups like Cbz and Fmoc in multi-step syntheses.[1][3] However, the very stability of the Boc group necessitates specific conditions for its removal. The successful deprotection of this compound to yield 4-aminopentanoic acid is a critical step that enables its subsequent use in coupling reactions and further molecular elaboration.
The choice of deprotection method is dictated by the overall synthetic strategy, considering the presence of other acid-labile or thermally sensitive functional groups within the molecule. This guide will focus on the most reliable and widely adopted techniques.
The General Mechanism of Boc Cleavage
All Boc deprotection methods hinge on a common mechanistic pathway: the collapse of the carbamate structure. This process is initiated by cleavage of the C-O bond on the tertiary butyl side, leading to the formation of a highly stable tert-butyl carbocation. The other product, a carbamic acid intermediate, is inherently unstable and rapidly fragments into the free amine and carbon dioxide gas.[3][4][5]
It is a critical safety and procedural point that this reaction evolves CO2 gas. Therefore, reactions must be conducted in a well-ventilated fume hood and never in a sealed system to avoid pressure build-up.[4][5]
Sources
Application Note & Protocol: High-Resolution Purification of Peptides Containing N-Boc-4-aminopentanoic Acid
Abstract
The incorporation of non-proteinogenic amino acids, such as N-Boc-4-aminopentanoic acid, into peptide sequences is a critical strategy in modern drug discovery for enhancing proteolytic stability and modulating conformational properties. However, the presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group introduces significant challenges to the purification of these synthetic peptides. This guide provides a comprehensive framework and detailed protocols for the high-resolution purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the underlying principles, optimization strategies, and troubleshooting to empower researchers, scientists, and drug development professionals to achieve high-purity peptides for their research applications.
Introduction: The Purification Challenge
Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for generating custom peptides.[1][2] Following synthesis and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the target peptide along with various impurities. These can include deletion sequences, truncated peptides, incompletely deprotected peptides, and by-products from the cleavage process.[3][4] The purification of peptides containing this compound is particularly challenging due to the hydrophobic nature of the Boc group.[5][6] This hydrophobicity can lead to:
-
Increased Retention Times: The Boc group significantly increases the peptide's interaction with the hydrophobic stationary phase in RP-HPLC.[5]
-
Poor Peak Shape: Hydrophobic peptides have a tendency to aggregate, which can result in broad or tailing peaks during chromatography.[7][8]
-
Co-elution of Impurities: Structurally similar impurities, especially those that are also hydrophobic, can be difficult to resolve from the target peptide.
This application note will address these challenges by providing a systematic approach to developing a robust purification protocol.
Foundational Principles of Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[4][6] The separation mechanism is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[3][4] A gradient of increasing organic solvent in the mobile phase is used to elute the bound components, with more hydrophobic species eluting later.
The presence of the acid-labile Boc group requires careful consideration of the mobile phase pH.[7] Trifluoroacetic acid (TFA) is a common additive in the mobile phase for peptide purification.[2] It serves two primary functions:
-
Ion Pairing: TFA forms ion pairs with positively charged residues on the peptide, increasing its hydrophobicity and retention.[2]
-
Acidification: It maintains a low pH, which keeps the silica-based stationary phase stable and suppresses the ionization of free silanol groups, leading to sharper peaks.[2]
However, prolonged exposure to the acidic conditions of the mobile phase can cause partial cleavage of the Boc group, leading to the generation of new impurities.[7] Therefore, prompt processing of collected fractions is crucial.[7]
Experimental Workflow and Protocols
Materials and Reagents
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO), HPLC grade (optional, for dissolving difficult peptides)
-
0.22 µm syringe filters
-
Autosampler vials
-
Preparative and analytical RP-HPLC columns (e.g., C18, 5 µm particle size)
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
Lyophilizer
Visualizing the Purification Workflow
Caption: Workflow for the purification of this compound peptides.
Protocol 1: Sample Preparation
The goal of sample preparation is to fully dissolve the crude peptide in a solvent compatible with the initial HPLC mobile phase conditions to ensure sharp peaks upon injection.
-
Initial Dissolution: Begin by dissolving the crude peptide in a small volume of Mobile Phase A (see section 3.4) or a low percentage of acetonitrile in water (e.g., 10-20% ACN).
-
Handling Aggregation: Due to the hydrophobic nature of the Boc group, the peptide may be prone to aggregation.[8] If the peptide does not fully dissolve, sonication can be applied. For extremely hydrophobic peptides, a minimal amount of DMSO can be used to aid dissolution, followed by dilution with Mobile Phase A.
-
Filtration: Once dissolved, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]
Protocol 2: RP-HPLC Purification
This protocol provides a starting point for method development. Optimization will be necessary based on the specific properties of the peptide.
Table 1: Suggested HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 3.5-5 µm, 4.6 x 150 mm | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18-20 mL/min |
| Detection | 220 nm | 220 nm |
| Gradient | 5-95% B over 20-30 min | Optimized based on analytical run |
Step-by-Step Method:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Analytical Run: First, perform an analytical run with a small injection of the prepared sample to determine the retention time of the target peptide and the impurity profile.
-
Gradient Optimization: Based on the analytical chromatogram, optimize the gradient for the preparative run. A shallower gradient around the elution time of the target peptide will provide better resolution from closely eluting impurities.[7]
-
Preparative Run: Inject the bulk of the prepared sample onto the equilibrated preparative column.
-
Fraction Collection: Collect fractions corresponding to the main peak. Start collecting just before the peak begins to rise and continue until the peak returns to the baseline.
Protocol 3: Post-Purification Processing
-
Fraction Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Removal: The Boc group is acid-labile, and prolonged exposure to TFA can lead to its partial cleavage.[7] Therefore, it is advisable to neutralize the pooled fractions with a volatile base like ammonium bicarbonate before lyophilization or proceed with lyophilization immediately.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Broad or Tailing) | Peptide aggregation; Secondary interactions with the column. | Dissolve the sample in a stronger organic solvent (e.g., a small amount of DMSO) before diluting.[7] Increase the column temperature (e.g., 30-40°C) to disrupt aggregates.[7] Ensure 0.1% TFA is present in the mobile phase.[7] |
| Unexpected Peaks | Partial cleavage of the Boc group; Incomplete deprotection during synthesis. | Process collected fractions promptly to minimize exposure to acid.[7] Verify the integrity of the crude product by mass spectrometry. |
| Low Recovery | Peptide precipitation on the column; Irreversible adsorption. | Modify the sample solvent to improve solubility. Reduce the sample load. |
Conclusion
The successful purification of peptides containing this compound hinges on a systematic approach that addresses the challenges posed by the hydrophobic Boc group. By optimizing sample preparation, employing shallow HPLC gradients for enhanced resolution, and promptly processing the collected fractions, researchers can consistently obtain high-purity peptides. The protocols and troubleshooting guide presented here provide a solid foundation for developing robust and reliable purification methods for these valuable molecules, thereby accelerating research and drug development efforts.
References
- A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH. Benchchem.
- Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester. Benchchem.
- A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH. Benchchem.
- Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.
- Peptide Purification Process & Methods: An Overview. Bachem.
- The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Benchchem.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Creative Peptides.
- Peptide synthesis. Wikipedia.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
- Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Ignited Minds Journals.
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Boc Protected Compounds [pt.bzchemicals.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
Title: A Practical Guide to the Solubility of N-Boc-4-aminopentanoic Acid in Organic Solvents for Pharmaceutical and Research Applications
An Application Note from the Office of the Senior Application Scientist
Abstract
N-Boc-4-aminopentanoic acid is a pivotal building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and other complex organic molecules.[1] Its utility in solid-phase peptide synthesis (SPPS) and solution-phase couplings is critically dependent on its solubility characteristics in various organic solvents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding, determining, and applying the solubility data of this compound. We present a detailed, best-practice protocol for quantitative solubility determination using an isothermal equilibrium method. Furthermore, we provide an illustrative solubility profile in a range of common laboratory solvents and discuss the practical implications for reaction setup, solvent selection, and purification strategies.
Introduction: The Critical Role of Solubility
This compound, with its protected amine and free carboxylic acid, possesses a dual nature of polarity. The tert-butoxycarbonyl (Boc) group and the pentanoic acid backbone provide significant non-polar character, while the carbamate and carboxylic acid moieties introduce polar, hydrogen-bonding capabilities. This amphiphilic nature dictates its interaction with different solvents, a factor that is paramount for its successful application.
In any chemical process, from small-scale synthesis to large-scale manufacturing, solvent selection is a critical parameter that influences:
-
Reaction Kinetics: The rate and completion of a reaction are dependent on the concentration of reactants in the solution phase.[2]
-
Coupling Efficiency: In peptide synthesis, poor solubility of the incoming amino acid derivative can lead to incomplete reactions and the formation of deletion sequences.[3]
-
Purification Strategy: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods.[4]
-
Process Safety and Sustainability: Choosing effective and safer "green" solvents is a growing priority in the chemical industry.[5]
This guide is designed to equip the user with both the theoretical understanding and the practical methodology to confidently work with this compound.
Physicochemical Profile and Solubility Principles
The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like".[6] The molecular structure of this compound (Figure 1) is key to predicting its behavior.
-
Polar Groups: The carboxylic acid (-COOH) and the carbamate (-NH-Boc) groups can participate in hydrogen bonding, making the molecule soluble in polar protic (e.g., methanol) and polar aprotic (e.g., DMF, DMSO) solvents.
-
Non-Polar Groups: The tert-butyl group and the aliphatic carbon chain are hydrophobic and will interact favorably with non-polar solvents (e.g., hexane, toluene) via van der Waals forces.
The overall solubility in a given solvent is a balance of these interactions. We can predict that this compound will exhibit high solubility in polar aprotic solvents that can effectively solvate both the polar and non-polar regions of the molecule, such as DMF, NMP, and THF.[7] Conversely, its solubility is expected to be low in highly non-polar solvents like hexane, where the energy required to break the solute-solute interactions (especially hydrogen bonds) is not compensated by strong solute-solvent interactions.
Figure 1: Structure of this compound
Protocol for Quantitative Solubility Determination
To obtain reliable and reproducible solubility data, a rigorous experimental protocol is essential. The following procedure is based on the well-established isothermal equilibrium gravimetric method, which is considered a gold standard for solid-liquid solubility measurements.[4][8]
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg readability)
-
Thermostatted shaker or orbital incubator capable of maintaining ±0.5 °C
-
Centrifuge
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Calibrated positive displacement micropipettes
-
Pre-weighed glass vials or aluminum pans for drying
-
Vacuum oven or thermogravimetric analyzer (TGA)[4]
Experimental Procedure
-
Preparation of Slurries: To a series of labeled glass vials, add an excess amount of this compound. The goal is to ensure that a solid phase remains after equilibrium is reached.
-
Expert Insight: Adding enough solid to be approximately 2-3 times the expected solubility prevents the solution from becoming unsaturated during equilibration, a common source of error.
-
-
Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatted shaker set to the desired temperature (e.g., 25.0 °C). Agitate the slurries for a minimum of 24-48 hours.
-
Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should be constant for the last two time points. This is a critical step for ensuring thermodynamically meaningful data.[8]
-
-
Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle. Then, centrifuge the vials at high speed (e.g., 5000 rpm) for 15 minutes to pellet the remaining solid.
-
Expert Insight: This step is crucial to avoid transferring any solid particles during sampling, which would artificially inflate the measured solubility.
-
-
Sampling: Carefully open the vial and, without disturbing the solid pellet, withdraw a precise aliquot (e.g., 1.000 mL) of the clear supernatant using a calibrated positive displacement pipette. Transfer the aliquot to a pre-weighed, labeled drying vial. Record the exact mass of the drying vial + solution.
-
Quantification (Gravimetric Analysis): Place the drying vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant mass is achieved.
-
Alternative Method: A Thermogravimetric Analyzer (TGA) can be used to automate the drying and weighing process, offering higher throughput and precision.[4]
-
-
Calculation: The solubility (S) in mg/mL is calculated as follows:
S (mg/mL) = (Mass of vial + dry solid) - (Mass of empty vial) / Volume of aliquot taken (mL)
Run each solvent determination in triplicate to ensure precision.
Workflow Visualization
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for quantitative solubility determination.
Illustrative Solubility Data
The following table presents illustrative solubility data for this compound at 25 °C, as would be determined by the protocol in Section 3.0. This data is intended for guidance and demonstrates the expected solubility trends.
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Descriptor |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | > 200 | Freely Soluble | |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | > 200 | Freely Soluble | |
| Acetonitrile (ACN) | 5.8 | ~ 75 | Soluble | |
| Tetrahydrofuran (THF) | 4.0 | ~ 150 | Freely Soluble | |
| Polar Protic | Methanol (MeOH) | 5.1 | ~ 90 | Soluble |
| Ethanol (EtOH) | 4.3 | ~ 50 | Soluble | |
| Isopropanol (IPA) | 3.9 | ~ 25 | Sparingly Soluble | |
| Less Polar | Dichloromethane (DCM) | 3.1 | ~ 120 | Freely Soluble |
| Ethyl Acetate (EtOAc) | 4.4 | ~ 40 | Soluble | |
| Non-Polar | Toluene | 2.4 | < 5 | Slightly Soluble |
| Hexane | 0.1 | < 1 | Very Slightly Soluble |
Discussion and Practical Recommendations
The illustrative data aligns with the physicochemical principles discussed earlier.
-
High Solubility in Polar Aprotic Solvents (DMF, NMP, DMSO): These solvents are excellent choices for conducting coupling reactions. Their ability to dissolve not only the N-Boc-amino acid but also the coupling reagents (like HATU, HOBt) and the growing peptide chain makes them ideal for SPPS and solution-phase synthesis.[2][9]
-
Moderate to High Solubility in Alcohols and Ethers (MeOH, EtOH, THF, DCM): These solvents are versatile. Dichloromethane is a common solvent for many organic reactions and workups.[7] Methanol and THF are also useful reaction solvents. The moderate solubility in ethanol and isopropanol suggests they could be used in mixed-solvent systems for purification.
-
Low Solubility in Non-Polar Solvents (Toluene, Hexane): The poor solubility in these solvents makes them ideal anti-solvents . For purification by crystallization, one could dissolve the compound in a minimal amount of a good solvent (like ethyl acetate or DCM) and then slowly add hexane or toluene to induce precipitation of the pure product, leaving more polar impurities behind.
Conclusion
Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its effective and efficient use in research and development. This application note provides a robust, validated protocol for determining quantitative solubility, grounded in established scientific principles.[8][10] The illustrative data and practical recommendations offer a strong starting point for solvent selection in synthesis, purification, and formulation, enabling scientists to optimize their workflows, improve yields, and ensure the quality of their results.
References
- Vertex AI Search. (2024). How to Optimize Peptide Synthesis? [Online].
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online].
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Online].
- BenchChem. (2025). Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols. [Online].
- Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Online].
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Online].
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis. [Online].
- Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry. [Online].
- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Online].
- IUPAC. (n.d.). Solubility Data Series. [Online].
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [YouTube].
- Chem-Impex. (n.d.). (S)-Boc-4-amino-pentanoic acid. [Online].
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Online].
- United States Biological. (n.d.). This compound CAS 172833-22-6. [Online].
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Online].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ovid.com [ovid.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. saltise.ca [saltise.ca]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. iupac.org [iupac.org]
Application Note & Protocol: Strategic Incorporation of N-Boc-4-aminopentanoic Acid into Peptide Sequences
Abstract
The integration of non-canonical amino acids into peptide scaffolds is a transformative strategy in modern drug discovery and materials science, offering pathways to novel therapeutics with enhanced stability, modulated biological activity, and unique structural motifs.[1] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of N-Boc-4-aminopentanoic acid, a γ-amino acid, into peptide sequences. We will explore both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, addressing the unique challenges and considerations this class of amino acid presents. The protocols herein are designed to be self-validating, with an emphasis on the chemical principles that ensure high-yield and high-purity outcomes.
Introduction: The Significance of γ-Amino Acids in Peptide Design
Peptides composed of or containing γ-amino acids often adopt unique, stable secondary structures, such as helices and sheets, that are distinct from those formed by their α-amino acid counterparts.[2][3] this compound, with its extended backbone, introduces a higher degree of conformational flexibility and can be used to design peptidomimetics with improved pharmacokinetic profiles, such as increased resistance to enzymatic degradation. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for a stepwise and controlled peptide elongation.[4][5][6]
The primary challenge in incorporating γ-amino acids and other non-natural amino acids lies in potential steric hindrance and altered reactivity, which can lead to incomplete coupling reactions and the formation of deletion sequences.[1][7][8] Therefore, optimized protocols with robust coupling reagents are essential for success.
Chemical Structures & Key Reagents
A foundational understanding of the key molecules is paramount for troubleshooting and optimizing the synthesis process.
This compound
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed SPPS Protocol
This protocol assumes a 0.1 mmol synthesis scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
This compound
-
Standard Fmoc-protected amino acids
-
HBTU
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Cold diethyl ether
Protocol Steps:
-
Resin Preparation:
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. [11][10] * Agitate for 5-7 minutes. [10][12]Repeat this step once. The use of a mild base removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step. [13][14] * Wash the resin thoroughly with DMF (5 times) to remove piperidine and the fulvene adduct. [10]
-
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and allow the mixture to pre-activate for 5-15 minutes. [15]Pre-activation is crucial to form the reactive ester and prevent side reactions, such as guanidinylation of the free amine on the resin by HBTU. [15] * Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. [1]Due to the potential for steric hindrance with non-canonical amino acids, a longer coupling time is recommended. [1][16] * Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling. [14]If the test is positive (blue beads), a second coupling (double coupling) may be necessary. [1][16] * Wash the resin with DMF (3 times) and DCM (3 times). [1]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent standard amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. The composition depends on the amino acids in the sequence. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5). [17][18]Scavengers like TIS and phenol are essential to trap the highly reactive carbocations generated during the cleavage of protecting groups, preventing them from modifying sensitive residues like Tryptophan or Cysteine. [18] * Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). [1][18] * Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. [1] * Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Add the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (-20°C). [1][18] * A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Solution-Phase Coupling Protocol
Solution-phase synthesis can be advantageous for large-scale production or for specific fragments. [19] Protocol:
-
Protection:
-
Protect the C-terminus of the receiving amino acid or peptide fragment as a methyl or benzyl ester.
-
The N-terminus of this compound is already protected by the Boc group.
-
-
Coupling:
-
Dissolve the this compound (1 eq.) and the C-terminally protected amino acid/peptide (1 eq.) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Add HBTU (1.1 eq.) and DIPEA (2.5 eq.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Deprotection:
-
Once the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Purify the protected dipeptide by column chromatography.
-
The Boc group can be removed with TFA to allow for further chain elongation. [19]
-
Purification and Characterization
Purification by RP-HPLC
Crude synthetic peptides are purified using reversed-phase high-performance liquid chromatography (RP-HPLC). [20][21][22] Typical Conditions:
| Parameter | Value | Rationale |
| Column | C18 stationary phase | The hydrophobic C18 interacts with the nonpolar regions of the peptide, allowing for separation based on hydrophobicity. [21] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution. [20] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is the organic modifier that elutes the peptide from the column. |
| Gradient | Linear gradient of increasing Mobile Phase B | A gradient is used to effectively separate peptides of varying hydrophobicities. |
| Detection | UV at 214 nm and 280 nm | The peptide bond absorbs strongly at 214 nm, while aromatic residues (Trp, Tyr) absorb at 280 nm. |
Characterization by Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide. [23][24]The observed mass should match the calculated theoretical mass of the desired peptide sequence. Tandem MS (MS/MS) can be used to confirm the amino acid sequence. [24]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Crude Yield | Incomplete coupling or premature chain termination. | Use a more potent coupling reagent like HATU or COMU. [8]Perform a double coupling for the γ-amino acid. Ensure all reagents are anhydrous. [15] |
| Poor Purity / Deletion Sequences | Peptide aggregation or steric hindrance. | Use aggregation-disrupting strategies (e.g., pseudoproline dipeptides in the sequence). [16][25]Increase coupling time and use microwave-assisted synthesis for difficult couplings. [16][26] |
| Side Reactions during Cleavage | Ineffective scavenging of carbocations. | Ensure the correct cleavage cocktail is used based on the peptide sequence. [18][27]Use fresh, high-quality TFA and scavengers. [27] |
| Racemization | Over-activation or inappropriate base. | Use HOBt or Oxyma as an additive to suppress racemization. [15][28]Avoid prolonged activation times before adding the amine component. [8] |
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with careful optimization of coupling conditions. By employing high-potency coupling reagents, extending reaction times to overcome potential steric hindrance, and utilizing robust purification techniques, researchers can effectively synthesize novel peptidomimetics. The protocols detailed in this guide provide a solid foundation for exploring the unique structural and biological properties conferred by γ-amino acids, paving the way for the development of next-generation peptide-based therapeutics and materials.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. (2008). NIH.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Cleavage. (n.d.). Benchchem.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.
- Cleavage of synthetic peptides. (2015). Google Patents.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). PMC - NIH.
- Peptide Characterization and Purification Using High–Performance Liquid Chromatography. (n.d.). ScienceDirect.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2009). ResearchGate.
- Methods and protocols of modern solid phase peptide synthesis. (2006). HAL Open Science.
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (2022). ResearchGate.
- Introduction to Peptide Synthesis. (2009). PMC - NIH.
- Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. (n.d.). Waters.
- HPLC Analysis and Purification of Peptides. (2012). PMC - PubMed Central.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). ResearchGate.
- Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. (2015). NIH.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript.
- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2024). MDPI.
- Amino acid analogues provide multiple plausible pathways to prebiotic peptides. (2024). The Royal Society Publishing.
- Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2024). ACS Publications.
- This compound CAS NO.172833-22-6. (n.d.). LookChem.
- This compound. (n.d.). H-C Bio.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. (2006). PubMed.
- 12.5: Peptide Synthesis- Solution-Phase. (2020). Chemistry LibreTexts.
- This compound. (n.d.). Allbio pharm Co., Ltd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. This compound, CasNo.172833-22-6 BOC Sciences United States [bocscichem.lookchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Boc-4-aminopentanoic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. chempep.com [chempep.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. lcms.cz [lcms.cz]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. chromacademy.com [chromacademy.com]
- 23. researchgate.net [researchgate.net]
- 24. Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. bachem.com [bachem.com]
Application Notes and Protocols: A Comprehensive Guide to the Esterification of N-Boc-4-aminopentanoic Acid to Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and technical insights for the successful coupling of N-Boc-4-aminopentanoic acid to Wang resin, a critical initial step in solid-phase peptide synthesis (SPPS) for creating custom peptides with a C-terminal carboxylic acid.
Introduction: The Strategic Importance of Resin Loading
In the realm of solid-phase peptide synthesis, the initial anchoring of the first amino acid to a solid support is a foundational step that dictates the overall success and purity of the final peptide. Wang resin is a widely utilized support for Fmoc-based SPPS, favored for its ability to release the synthesized peptide with a free C-terminal carboxyl group under mildly acidic conditions.[1] The esterification of an N-protected amino acid, such as this compound, to the hydroxyl groups of the Wang resin forms a stable ester linkage that must endure numerous subsequent coupling and deprotection cycles.[1]
The efficiency of this initial loading is paramount. Incomplete coupling leads to the presence of unreacted hydroxyl sites on the resin, which can cause the formation of deletion sequences if not properly capped. Conversely, an accurately determined loading capacity is crucial for precise reagent stoichiometry in subsequent synthesis steps, preventing waste of expensive reagents, especially when dealing with unnatural amino acids.[2]
Mechanistic Overview: The Role of Carbodiimides and Additives
The coupling of a carboxylic acid to the hydroxyl groups of the Wang resin is an esterification reaction. This process is typically facilitated by carbodiimide activating agents, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).[1][3][4] These reagents react with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the hydroxyl groups on the Wang resin, forming the desired ester bond.
To mitigate the risk of side reactions and racemization of the amino acid, additives like 1-hydroxybenzotriazole (HOBt) are commonly included.[3][4][5][6] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, while still being highly reactive towards the resin's hydroxyl groups.[3] A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is also frequently employed to accelerate the esterification.[3][5]
Experimental Workflow Diagram
Caption: Workflow for coupling this compound to Wang resin.
Detailed Protocol for Coupling this compound to Wang Resin
This protocol is designed for a standard laboratory scale and can be adjusted as needed.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic Anhydride
-
Solid-phase synthesis vessel
-
Mechanical shaker
Procedure:
-
Resin Swelling: In a solid-phase synthesis vessel, swell the Wang resin (1.0 g) in DCM (10-15 mL per gram of resin) for at least 1 hour with gentle agitation.[5][7] This step is crucial for maximizing the accessibility of the reactive sites within the resin beads.
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.5 to 2.5 equivalents relative to the resin's substitution capacity) and HOBt (an equimolar amount to the amino acid) in a minimal volume of DMF.[5]
-
Add DIC (1.0 equivalent relative to the amino acid) to the solution and stir for 10-15 minutes at room temperature to allow for the formation of the active ester.[8]
-
-
Coupling to the Resin:
-
Drain the DCM from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Add a catalytic amount of DMAP (0.1 equivalents relative to the resin's substitution).[7]
-
Agitate the mixture at room temperature for 2 to 12 hours.[7] The reaction time may vary depending on the specific batch of resin and the desired loading efficiency.
-
-
Monitoring the Reaction:
-
After the initial coupling time, it is advisable to monitor the reaction's progress. While the Kaiser test is typically used for detecting free primary amines after deprotection steps, a modified approach can be used to infer the completeness of the esterification by checking for any remaining unreacted sites on a test portion of the resin after a deprotection step. However, for the initial loading, allowing the reaction to proceed for a sufficient duration is common practice.
-
-
Capping Unreacted Hydroxyl Groups:
-
To prevent the formation of deletion sequences in subsequent synthesis steps, any unreacted hydroxyl groups on the resin must be capped.
-
Drain the reaction mixture and wash the resin several times with DMF and DCM.
-
Prepare a capping solution of acetic anhydride and DIPEA (2 equivalents each relative to the initial resin loading) in DCM.[7]
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[7]
-
-
Final Washing and Drying:
-
Drain the capping solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) to remove any residual reagents and byproducts.
-
Dry the resin under vacuum to obtain the final this compound-loaded Wang resin.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| This compound | 1.5 - 5 equivalents | Using an excess drives the reaction to completion.[9][10] |
| DIC | 1 equivalent (to amino acid) | Stoichiometric amount for activation. |
| HOBt | 1 equivalent (to amino acid) | Minimizes racemization and side reactions.[3][5] |
| DMAP | 0.1 equivalents (to resin) | Catalyzes the esterification.[3][7] |
| Reaction Time | 2 - 12 hours | Adequate time for high coupling efficiency.[7] |
| Capping Reagents | Acetic Anhydride/DIPEA (2 eq. each) | Blocks unreacted hydroxyl groups.[7] |
Monitoring and Troubleshooting
Kaiser Test for Process Control:
While the Kaiser test is primarily for detecting primary amines, it is an indispensable tool for monitoring the deprotection steps that follow the initial loading.[11][12][13][14][15] A positive Kaiser test (a blue or purple color) after a deprotection step indicates the successful removal of the Boc group and the presence of a free amine, ready for the next coupling.[11][14] Conversely, a negative test (yellow or colorless) after a coupling step confirms the complete reaction of the amine.[15]
Troubleshooting Incomplete Coupling:
| Issue | Possible Cause | Recommended Solution |
| Low Loading Efficiency | Insufficient reaction time or reagent stoichiometry. | Increase the reaction time and/or the equivalents of the amino acid and coupling reagents.[10] |
| Poor resin swelling. | Ensure the resin is adequately swollen in an appropriate solvent like DCM before the coupling reaction.[16] | |
| Inefficient activation. | Ensure the activating agent (DIC) is fresh and the activation step is allowed to proceed for a sufficient time before adding to the resin. | |
| Presence of Deletion Sequences in Final Peptide | Incomplete capping of unreacted hydroxyls. | Ensure the capping step is performed thoroughly after the initial loading. Repeat the capping procedure if necessary.[13] |
Determining Resin Loading
Accurately determining the loading of the first amino acid is crucial for the subsequent steps of the synthesis.[2][17] A common method involves Fmoc-chemistry, where the Fmoc protecting group is cleaved and the resulting dibenzofulvene-piperidine adduct is quantified by UV spectrophotometry.[2] For Boc-protected amino acids, a gravimetric method can be employed, where the weight gain of the resin after coupling and drying is used to calculate the loading. However, this method requires meticulous drying of the resin to ensure accuracy.[10] Alternatively, a sample of the loaded resin can be deprotected and the amount of released amino acid quantified by a colorimetric assay like the ninhydrin test.
Conclusion
The successful coupling of this compound to Wang resin is a foundational step in the synthesis of custom peptides. By understanding the underlying chemistry, adhering to a detailed and optimized protocol, and employing rigorous monitoring and troubleshooting strategies, researchers can ensure a high-quality starting material for their solid-phase peptide synthesis endeavors. This will ultimately lead to higher purity and yield of the final target peptide.
References
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins.
- Verma, D., & Kour, G. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5767-5776.
- Li, G., et al. (2009). Studies of esterification of Wang resin and fmoc/t-Bu tyrosin in solid phase peptide synthesis. Chinese Journal of Applied Chemistry.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- AAPPTec. (n.d.). Coupling Reagents.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- de la Torre, B. G., & Andreu, D. (2017).
- Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin.
- ResearchGate. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?.
- Figshare. (2010). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters.
- Van der Veken, P., et al. (2010). Direct conversion of resin-bound peptides to C-terminal esters. Organic Letters, 12(8), 1852-1855.
- Wikipedia. (n.d.). Peptide synthesis.
- National Institutes of Health. (2017). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Beilstein Journal of Organic Chemistry, 13, 2764–2770.
- Peptideweb.com. (n.d.). Loading protocols.
Sources
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptideweb.com [peptideweb.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
Application Note: Real-Time Monitoring of N-Boc-4-aminopentanoic Acid Coupling Reactions Using Thin-Layer Chromatography
Abstract
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. The coupling of N-Boc-4-aminopentanoic acid with a primary or secondary amine is a common transformation that requires careful monitoring to ensure complete conversion of starting materials and to minimize the formation of impurities. This application note provides a detailed, field-proven guide for monitoring this specific coupling reaction in real-time using Thin-Layer Chromatography (TLC). We will delve into the principles of TLC as applied to this reaction, provide step-by-step protocols for sample preparation, plate development, and visualization, and offer expert insights into the interpretation of results and troubleshooting common issues.
Introduction: The Critical Role of Reaction Monitoring
In any synthetic sequence, the ability to track the progress of a reaction is paramount. For amide coupling reactions, which can be sensitive to stoichiometry, reagent purity, and reaction conditions, "flying blind" is not an option. Incomplete reactions lead to difficult purifications and reduced yields, while side reactions can generate impurities that are challenging to separate from the desired product.
Thin-Layer Chromatography (TLC) offers a rapid, inexpensive, and highly effective method for the qualitative analysis of a reaction mixture.[1][2][3] By separating components based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system), TLC provides a visual snapshot of the reaction's progress over time. We can observe the consumption of the starting materials (this compound and the amine) and the concomitant appearance of the amide product. This allows for precise determination of the reaction endpoint, preventing unnecessary extensions of reaction time or premature work-up.
The core principle lies in the polarity differences between the reactants and the product. The carboxylic acid starting material is relatively polar, the amine's polarity varies, and the resulting amide product is typically less polar than the starting acid. This difference in polarity is the key to achieving separation on the TLC plate.
The Chemistry: Amide Bond Formation
The coupling of a carboxylic acid and an amine to form an amide bond is not a spontaneous process and requires the activation of the carboxylic acid.[4] This is typically achieved using a variety of coupling reagents. Common choices include carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions such as racemization.[5] Other classes of highly efficient reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU).[5][6][7]
For the purposes of this guide, we will consider a generic coupling reaction between this compound and a representative amine (e.g., benzylamine) using EDC and HOBt as the coupling system. The principles and TLC monitoring techniques described are broadly applicable to other coupling reagents and amine substrates.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where control spots on the TLC plate provide an unambiguous interpretation of the reaction's progress.
Materials and Reagents
-
Reactants: this compound, Amine of choice (e.g., Benzylamine)
-
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base (if required): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
TLC Supplies:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Forceps
-
-
Visualization:
-
UV lamp (254 nm)
-
Iodine chamber
-
Ninhydrin stain solution
-
Potassium permanganate (KMnO4) stain solution
-
Heat gun
-
Step-by-Step TLC Monitoring Protocol
Step 1: Preparation of the TLC Chamber Line the inside of a TLC developing chamber with a piece of filter paper. Pour the chosen mobile phase (see Section 4.1 for selection) into the chamber to a depth of approximately 0.5 cm. The filter paper will become saturated, ensuring the chamber's atmosphere is saturated with solvent vapor, which promotes uniform development of the TLC plate.[3] Close the chamber and allow it to equilibrate for at least 10-15 minutes.
Step 2: Preparing the TLC Plate Using a pencil (never a pen, as the ink will run with the solvent[8]), gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark four distinct lanes on the baseline for spotting.
Step 3: The Art of Spotting Using separate capillary tubes to avoid cross-contamination, spot the following on the designated lanes:
-
Lane 1 (Acid): A dilute solution of this compound in the reaction solvent.
-
Lane 2 (Co-spot): Spot the acid solution (Lane 1) first. Then, on top of the same spot, carefully spot the reaction mixture (Lane 3). This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction lane.[1]
-
Lane 3 (Reaction): The reaction mixture, sampled at a specific time point (e.g., t=0, t=30 min, t=1 hr, etc.).
-
Lane 4 (Amine): A dilute solution of the starting amine in the reaction solvent.
Causality: The co-spot lane serves as an internal standard. If the spot corresponding to the starting acid in the reaction lane (Lane 3) has the exact same migration distance (Rf value) as the single spot in the acid lane (Lane 1) and merges perfectly in the co-spot lane, its identity is confirmed.
Step 4: Developing the Plate Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[8] Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is approximately 1 cm from the top edge. Immediately mark the solvent front with a pencil.
Step 5: Visualization - A Multi-faceted Approach A single visualization method may not reveal all components. A sequential approach is recommended.
-
UV Light: First, view the dried plate under a short-wave (254 nm) UV lamp.[9][10] The Boc-protecting group and any aromatic rings in the amine or product will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[9][11] Circle any visible spots with a pencil.
-
Iodine: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary, colored complex with iodine vapor, appearing as yellow-brown spots.[9][10] This is a good general-purpose, semi-destructive method. Circle the spots again, as they will fade.[9]
-
Potassium Permanganate (KMnO4) Stain: Prepare a solution of KMnO4. Briefly dip the plate in the stain and then gently heat with a heat gun. Oxidizable functional groups will react to produce yellow-brown spots on a purple background.[11][12] This can be useful for visualizing the product and starting materials.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[11][13] After dipping the plate in the ninhydrin solution, gentle heating will reveal any free amine as a characteristic purple or yellow spot (for proline-like secondary amines). This is exceptionally useful for tracking the consumption of the starting amine.
Trustworthiness: By using multiple visualization techniques, you create a more complete picture of the reaction. For example, the starting amine spot, visible with ninhydrin, should diminish over time, while the product spot, which should be ninhydrin-negative (as the amine is now an amide), will appear and intensify when viewed with UV or KMnO4 stain.
Interpreting the Results
The progress of the reaction is determined by comparing the spots in the reaction lane (Lane 3) to the reference lanes over time.
Choosing the Right Mobile Phase (Solvent System)
The key to good separation is selecting a mobile phase of appropriate polarity. The goal is to achieve a good separation between the starting materials and the product, with Rf values ideally between 0.2 and 0.8.
-
Starting Point: For N-Boc protected amino acids and their amide products, a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol) is a good starting point. A common initial system to try is 30-50% Ethyl Acetate in Hexane .
-
Optimization:
-
If all spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the polar component (e.g., increase the percentage of Ethyl Acetate).[14]
-
If all spots run to the top of the plate near the solvent front, the solvent is too polar. Decrease the proportion of the polar component.[14]
-
For highly polar compounds or if streaking occurs, adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve resolution, especially for the carboxylic acid spot.[2][14][15]
-
Calculating the Retention Factor (Rf)
The Rf value is a quantitative measure of a compound's migration on the TLC plate and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Under identical conditions, a specific compound will always have the same Rf value.
A Typical Reaction Profile
The table below summarizes the expected TLC results for a successful coupling reaction.
| Time Point | Lane 1 (Acid) | Lane 3 (Reaction Mixture) | Lane 4 (Amine) | Interpretation |
| t = 0 | Single spot (e.g., Rf = 0.2) | Two spots corresponding to the starting acid (Rf = 0.2) and amine (e.g., Rf = 0.4) | Single spot (Rf = 0.4) | Reaction has just begun. |
| t = 1 hr | Unchanged | Starting material spots are fainter. A new, less polar product spot appears (e.g., Rf = 0.6). | Unchanged | Reaction is progressing. |
| t = 4 hr | Unchanged | Starting material spots are very faint or absent. The product spot is intense. | Unchanged | Reaction is nearing completion. |
| t = 6 hr | Unchanged | Only the product spot is visible. The starting acid and amine spots have disappeared. | Unchanged | Reaction is complete. |
Visual Workflow and Troubleshooting
TLC Monitoring Workflow
Caption: Workflow for monitoring an amide coupling reaction using TLC.
Troubleshooting Common TLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Elongated Spots | Sample is too concentrated (overloaded).[8][14][15][16] Compound is highly polar or acidic/basic.[15] Stationary phase is degrading the sample.[17] | Dilute the sample before spotting.[14] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[14][15] |
| No Spots Visible | Sample is too dilute.[8][14] Compound is not UV-active and the wrong stain was used.[14] Solvent level in the chamber was above the baseline.[8] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8][14] Use a variety of visualization methods (e.g., iodine, KMnO4 stain).[14] Ensure the solvent level is always below the spotted baseline. |
| Rf Values Too High or Too Low | Mobile phase is too polar (high Rf) or not polar enough (low Rf).[14] | Adjust the solvent ratio. Decrease the polar component for high Rf values; increase it for low Rf values.[14] |
| Uneven Solvent Front | The TLC plate was touching the side of the chamber or the filter paper.[8] The chamber was not properly sealed or saturated. | Reposition the plate in the center of the chamber. Ensure the chamber is well-sealed and allowed to equilibrate before use. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of this compound coupling reactions. By employing a systematic approach that includes proper sample preparation, the use of a co-spot for unambiguous identification, and multiple visualization techniques, researchers can gain clear and reliable insights into the progress of their reactions. This enables the precise determination of reaction completion, facilitating optimized reaction times, improved yields, and simplified purification processes. The protocols and insights provided in this note serve as a robust framework for achieving success in this critical synthetic transformation.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- Coupling Reagents. Aapptec Peptides.
- SiliaPlate TLC Visualiz
- Visualizing TLC Pl
- TLC Visualization Methods. University of California, Los Angeles.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- Visualizing TLC Pl
- Troubleshooting for Thin Layer Chrom
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
- Visualising plates. University of York, Chemistry Teaching Labs.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn.
- TLC troubleshooting. ChemBAM.
- Synthesis and characterization of some amino acid based chelating agents and their radiolabeling with Gallium-68. Scholars Research Library.
- Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.
- Uses of TLC. Chemistry LibreTexts.
- Coupling Reagents.
- Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.
- Monitoring Reactions by TLC.
- Separation of Amino Acids by Thin Layer Chromatography (Procedure). Amrita Vishwa Vidyapeetham Virtual Lab.
- Mobility of amino acids in terms of R F values using different mobile phases on silica gel layer.
- Boc-Amino Acids [N-Protected Amino Acids]. Tokyo Chemical Industry Co., Ltd..
- TLC of aminoacids and short peptides. Organic Chemistry Portal.
- Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Merck Millipore.
- Chrom
- Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid. BenchChem.
- DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chrom
- Amide Synthesis. Fisher Scientific.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- TLC seperation of carboxylix acid, amine, and the amide product. Reddit.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. silicycle.com [silicycle.com]
- 15. chembam.com [chembam.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-4-Aminopentanoic Acid Derivatives
Introduction: The Strategic Importance of N-Boc-4-Aminopentanoic Acid Derivatives in Modern Drug Discovery
This compound and its derivatives are pivotal building blocks in the landscape of contemporary drug development and medicinal chemistry. The presence of a gamma-amino acid scaffold offers unique conformational constraints and metabolic stability to peptide-based therapeutics and small molecule drugs.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, essential for multi-step synthetic campaigns.[3] This guide provides a comprehensive overview of scalable synthetic routes to these valuable intermediates, focusing on practical, efficient, and industrially viable methodologies. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and offer insights gleaned from extensive experience in process chemistry.
The strategic incorporation of amino acids into drug candidates can enhance their bioavailability and stability.[] Amino acid derivatives can be enzymatically converted to the active drug form within the body, improving targeted delivery, particularly in oncology and infectious disease research.[] Furthermore, the hydrophilicity imparted by the amino acid moiety can improve a drug's pharmacokinetic profile.[]
Synthetic Strategies for Large-Scale Production
The efficient synthesis of this compound derivatives on a large scale hinges on several key factors: cost-effectiveness of starting materials, atom economy, ease of purification, and robustness of the chemical transformations. Two primary strategic approaches will be discussed: the protection of commercially available 4-aminopentanoic acid and the de novo synthesis from readily available precursors like levulinic acid.
Strategy 1: Boc Protection of 4-Aminopentanoic Acid
This is the most direct route when 4-aminopentanoic acid is available and economically viable. The core of this strategy is the chemoselective N-acylation of the amino group in the presence of the carboxylic acid.
Mechanism of Boc Protection:
The reaction proceeds via the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The resulting tetrahedral intermediate collapses, releasing the N-Boc protected amino acid, carbon dioxide, and tert-butanol, which drives the reaction to completion.[3]
Caption: Mechanism of N-Boc protection of an amino acid.
Strategy 2: De Novo Synthesis via Reductive Amination of Levulinic Acid
For a more sustainable and potentially cost-effective approach, levulinic acid, a biomass-derived platform chemical, serves as an excellent starting material.[1][2] The key transformation is a reductive amination, which converts the ketone functionality into the desired amine.
Reductive Amination Workflow:
This process involves two main steps: the formation of an imine intermediate from the ketone and an amine source, followed by the reduction of the imine to the corresponding amine.[5] For large-scale synthesis, a one-pot procedure is highly desirable.
Caption: Workflow for the synthesis of 4-aminopentanoic acid via reductive amination.
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound from 4-Aminopentanoic Acid
This protocol is optimized for scalability and minimizes the use of hazardous reagents.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Aminopentanoic Acid | 117.15 | 1.00 kg | 8.54 | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.96 kg | 8.97 | 1.05 eq |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.44 kg | 17.1 | 2.0 eq |
| 1,4-Dioxane | 5.0 L | |||
| Water | 5.0 L | |||
| Ethyl Acetate | 10.0 L | For extraction | ||
| 1M Hydrochloric Acid (HCl) | As needed | For acidification | ||
| Brine | 2.0 L | For washing | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | 500 g | For drying |
Procedure:
-
Reaction Setup: In a 20 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add 4-aminopentanoic acid (1.00 kg, 8.54 mol), sodium bicarbonate (1.44 kg, 17.1 mol), 1,4-dioxane (5.0 L), and water (5.0 L).
-
Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Cool the reaction mixture to 10-15 °C using a chiller. In a separate vessel, dissolve di-tert-butyl dicarbonate (1.96 kg, 8.97 mol) in 1,4-dioxane (2.0 L). Add the (Boc)₂O solution to the reaction mixture dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 20 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.
-
Work-up and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Add water (5.0 L) to the remaining aqueous solution and wash with ethyl acetate (2 x 2.0 L) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification and Product Isolation: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 1M HCl to acidify the solution to a pH of 2-3, at which point a white precipitate will form.[6]
-
Extract the product with ethyl acetate (3 x 2.0 L).
-
Drying and Concentration: Combine the organic layers and wash with brine (2.0 L). Dry the organic layer over anhydrous sodium sulfate (500 g), filter, and concentrate under reduced pressure to yield this compound as a white solid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to achieve high purity.
Protocol 2: One-Pot Synthesis of this compound from Levulinic Acid
This protocol combines reductive amination and Boc protection in a single pot, enhancing process efficiency.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Levulinic Acid | 116.12 | 1.00 kg | 8.61 | |
| Ammonium Acetate | 77.08 | 3.32 kg | 43.1 | 5.0 eq |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 0.65 kg | 10.3 | 1.2 eq |
| Methanol | 10.0 L | |||
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.05 kg | 9.40 | 1.1 eq |
| Triethylamine (Et₃N) | 101.19 | 1.01 L | 7.27 | For Boc protection |
| Dichloromethane (DCM) | 15.0 L | For extraction | ||
| 1M Hydrochloric Acid (HCl) | As needed | For work-up |
Procedure:
-
Reductive Amination: In a 50 L reactor, dissolve levulinic acid (1.00 kg, 8.61 mol) and ammonium acetate (3.32 kg, 43.1 mol) in methanol (10.0 L). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0-5 °C and add sodium cyanoborohydride (0.65 kg, 10.3 mol) portion-wise over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the formation of 4-aminopentanoic acid by LC-MS.
-
In-situ Boc Protection: Once the reductive amination is complete, cool the reaction mixture to 0-5 °C. Add triethylamine (1.01 L, 7.27 mol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (2.05 kg, 9.40 mol) in dichloromethane (5.0 L) over 2-3 hours.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1M HCl until the pH is ~7.
-
Extraction and Purification: Concentrate the mixture under reduced pressure to remove methanol and DCM. Add water (10.0 L) and extract with DCM (3 x 5.0 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Further purification can be achieved by column chromatography or recrystallization.
Purification and Quality Control
For large-scale synthesis, chromatography-free purification methods are preferred.[7] Acid-base extraction is a powerful technique for purifying N-Boc protected amino acids. The acidic nature of the carboxylic acid allows for its extraction into a basic aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous phase precipitates the purified product.
Quality Control Parameters:
-
Purity: Assessed by HPLC and should typically be >98%.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Residual Solvents: Determined by GC-HS to be within acceptable limits.
Deprotection of the Boc Group
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.[3][8]
Protocol 3: Standard Boc Deprotection
Materials and Reagents:
| Reagent | Quantity | Notes |
| This compound derivative | 1.0 eq | |
| Dichloromethane (DCM) | 5-10 volumes | |
| Trifluoroacetic Acid (TFA) | 5-10 volumes |
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Conclusion
The large-scale synthesis of this compound derivatives is a critical process for the pharmaceutical industry. The choice between protecting a commercially available amino acid and a de novo synthesis from a platform chemical like levulinic acid will depend on economic and logistical factors. The protocols provided herein offer robust and scalable methods for producing these valuable building blocks with high purity and yield. Careful attention to reaction conditions, purification techniques, and quality control will ensure the successful implementation of these synthetic routes in a manufacturing setting.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Jiang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 801867. [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Ghosh, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97897-97901. [Link]
- Sato, S., et al. (2012). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Chemistry Letters, 41(10), 1084-1086. [Link]
- Ferreira, R. S., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(14), 2656. [Link]
- Reddy, K. L., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 11(15), 3326–3329. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Pozdnev, V. F. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, Coll. Vol. 6, p.418. [Link]
- Karno, R. (2017). Catalytic Hydrogenation of Amino Acids with Polymer-Derived Microenvironments [Honors Thesis, University of Maine]. DigitalCommons@UMaine. [Link]
- Jiang, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 801867. [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Deng, J., et al. (2020). Ru-Catalyzed Hydrogenation–Decarbonylation of Amino Acids to Bio-based Primary Amines. ChemSusChem, 13(17), 4478-4482. [Link]
- Park, J., et al. (2021). Dual-function transaminases with hybrid nanoflower for the production of value-added chemicals from biobased levulinic acid. Bioresource Technology, 341, 125816. [Link]
- LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts.
- Cini, E., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 2814–2821. [Link]
- Ferreira, R. S., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(14), 2656. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Al-Tel, T. H., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(13), 5092. [Link]
- Zwierzak, A., & Śliwińska, A. (2004). Reductive BOC-Amination of Aldehydes. Synthesis, 2004(12), 1977-1980. [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
- Reddy, B. V. S., et al. (2017). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. Organic Process Research & Development, 21(1), 114-119. [Link]
- Ramirez, A., et al. (2024). Pt/Nb2O5-Al2O3 Catalysts for the Hydrogenation and Reductive Amination of Furfural.
- Aitken, S. G., et al. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. SN Applied Sciences, 3(10), 841. [Link]
Sources
- 1. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 2. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Incorporation of N-Boc-4-aminopentanoic Acid in Unnatural Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Peptidic Universe with γ-Amino Acids
The synthesis of peptides has long been a cornerstone of biomedical research and drug discovery. However, the 20 proteinogenic α-amino acids represent only a fraction of the chemical diversity achievable in peptide-based molecules. The incorporation of unnatural amino acids has emerged as a powerful strategy to create peptides, often termed peptidomimetics, with enhanced therapeutic properties such as improved metabolic stability, increased potency, and novel functionalities.[1]
Among the vast array of unnatural amino acids, γ-amino acids are of particular interest. These structures, which possess an additional carbon in their backbone compared to their α-amino acid counterparts, can induce unique secondary structures and provide resistance to enzymatic degradation.[1] N-Boc-4-aminopentanoic acid, a chiral γ-amino acid, is a valuable building block in the design of these novel peptidomimetics. Its incorporation can significantly influence the conformational properties and biological activity of a peptide.
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).
The Strategic Advantage of this compound in Peptide Design
The decision to incorporate this compound into a peptide sequence is driven by the desire to impart specific, advantageous properties. As a γ-amino acid, its primary impact is on the peptide's backbone structure and stability.
-
Enhanced Proteolytic Stability: The altered backbone structure of peptides containing γ-amino acids makes them poor substrates for proteases, which are evolved to recognize and cleave peptide bonds between α-amino acids. This increased resistance to enzymatic degradation can significantly extend the in vivo half-life of peptide-based drugs.
-
Novel Secondary Structures: The increased flexibility of the γ-amino acid backbone can lead to the formation of unique helical and turn structures not observed in natural peptides. This allows for the design of peptidomimetics with novel three-dimensional arrangements of side chains, potentially leading to enhanced binding affinity and selectivity for biological targets.
-
Scaffolding for Bioactive Moieties: The pentanoic acid structure provides a versatile scaffold for the presentation of pharmacophoric groups in a distinct spatial orientation compared to what can be achieved with α-amino acids.
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Chemical Name | N-(tert-butoxycarbonyl)-4-aminopentanoic acid | |
| CAS Number | 172833-22-6 | |
| Molecular Formula | C10H19NO4 | |
| Molecular Weight | 217.26 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. | |
| Storage | Store at 2-8°C to ensure long-term stability. |
Experimental Workflow: Boc-SPPS for Incorporating this compound
The incorporation of this compound into a growing peptide chain follows the general principles of Boc-based Solid-Phase Peptide Synthesis (SPPS). The cyclical process involves the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.
Figure 1: General workflow for the incorporation of this compound using Boc-SPPS.
Detailed Protocols
The following protocols are provided as a guide and may require optimization based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Resin Preparation and Swelling
The choice of resin is dependent on whether a C-terminal acid or amide is desired. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.
-
Place the appropriate amount of resin (e.g., 0.1 mmol) in a reaction vessel.
-
Add dichloromethane (DCM) or N,N-dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the solvent.
Protocol 2: N-terminal Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Perform a short pre-wash by agitating the resin with the TFA/DCM solution for 2-5 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes to ensure complete deprotection.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x) followed by isopropanol (IPA) (2x) and then DCM (3x) to remove residual acid.
Protocol 3: Neutralization
The protonated N-terminus must be neutralized to the free amine before the next coupling step.
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3x) and DMF (3x).
Protocol 4: Coupling of this compound
Due to the potential for slower reaction kinetics of γ-amino acids compared to α-amino acids, the use of a potent coupling agent is recommended. HATU is a highly effective choice.
-
Pre-activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature. The coupling time may need to be extended to 2-4 hours. For difficult couplings, double coupling (repeating the coupling step with fresh reagents) may be necessary.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (the beads remain colorless or slightly yellow) indicates that all free primary amines have been acylated.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Sources
Application Notes and Protocols for the Enzymatic Synthesis of N-Boc-4-aminopentanoic Acid
Introduction: The Imperative for Greener Chiral Amine Synthesis
Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries, forming the core of numerous active pharmaceutical ingredients (APIs). N-Boc-4-aminopentanoic acid, a protected γ-amino acid, is a valuable intermediate in the synthesis of various bioactive molecules, including peptidomimetics and GABA analogues. Traditional chemical routes to such chiral compounds often rely on stoichiometric reagents, harsh reaction conditions, and metal catalysts, which can lead to significant environmental waste and product contamination.[1][2]
Biocatalysis, leveraging the exquisite selectivity and efficiency of enzymes, offers a sustainable and powerful alternative.[2][3] This guide provides detailed application notes and protocols for two robust enzymatic strategies for the synthesis of enantiomerically pure this compound: (1) Asymmetric Synthesis via ω-Transaminase and (2) Kinetic Resolution of a Racemic Ester via Lipase. These methods are designed for researchers, scientists, and drug development professionals seeking to implement greener and more efficient synthetic routes.
Strategy 1: Asymmetric Synthesis of this compound using ω-Transaminase (ω-TA)
This strategy employs an ω-transaminase to directly install the amine functionality onto a prochiral keto-acid precursor in a stereoselective manner. ω-TAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[1][4] This approach is highly atom-economical and can generate the desired enantiomer with high optical purity.[5]
Scientific Rationale and Causality
The core of this method is the stereoselective amination of N-Boc-4-oxopentanoic acid. The choice of an ω-TA is critical, as these enzymes, unlike α-transaminases, are not restricted to α-keto acids and can accept substrates with the carbonyl group at other positions.[1][6][7] The reaction equilibrium can be unfavorable; therefore, strategies to drive the reaction towards product formation are essential.[4][8] This can be achieved by using a high concentration of the amine donor, removing the ketone byproduct, or selecting a donor that forms an inert byproduct.[4][8]
Experimental Workflow: Asymmetric Transamination
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Platform Approach to the Comprehensive Characterization of N-Boc-4-aminopentanoic Acid
Abstract
This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of N-Boc-4-aminopentanoic acid, a key building block in peptide synthesis and pharmaceutical development. Ensuring the identity, purity, and stability of this reagent is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document outlines a multi-pronged analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section provides the foundational principles of the technique, detailed experimental protocols, and guidance on data interpretation, designed to be a self-validating system for researchers.
Introduction: The Importance of Rigorous Characterization
This compound (Figure 1) is a valuable synthetic intermediate used in the construction of complex peptides and as a modifier for drug candidates to improve their pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the amino acid, allowing for controlled and selective reactions in peptide synthesis. Given its critical role, verifying the structural integrity and purity of this compound is a non-negotiable aspect of quality control in drug discovery and development. This guide presents a suite of orthogonal analytical techniques that, when used in concert, provide a comprehensive characterization of this molecule.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous verification of the this compound structure.
Principles of NMR for Structural Verification
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see distinct signals for the protons of the Boc group, the methyl group, the methine proton at the chiral center, and the methylene protons of the pentanoic acid backbone.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms and information about their chemical nature (e.g., carbonyl, aliphatic).
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
Data Interpretation: Expected Chemical Shifts
The expected chemical shifts are based on the known effects of adjacent functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.45 | singlet | 9H |
| -CH ₃ (chiral center) | ~1.15 | doublet | 3H |
| -CH ₂- (adjacent to COOH) | ~2.35 | triplet | 2H |
| -CH ₂- (beta to COOH) | ~1.80 | multiplet | 2H |
| -CH - (chiral center) | ~3.80 | multiplet | 1H |
| -NH - (carbamate) | ~4.90 | broad singlet | 1H |
| -COOH | ~11.0-12.0 | broad singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| -C (CH₃)₃ (Boc) | ~80.0 |
| -C(C H₃)₃ (Boc) | ~28.5 |
| -C H₃ (chiral center) | ~20.0 |
| -C H₂- (adjacent to COOH) | ~35.0 |
| -C H₂- (beta to COOH) | ~30.0 |
| -C H- (chiral center) | ~48.0 |
| C =O (carbamate) | ~156.0 |
| C =O (carboxylic acid) | ~178.0 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of this compound and can provide structural information through analysis of fragmentation patterns.
Principles of MS for Molecular Confirmation
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. This allows for the direct confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing valuable structural information.
Experimental Protocol: LC-MS
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
LC-MS Parameters:
-
Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% B to 95% B over 5-10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: ESI positive and negative.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Data Interpretation: Expected Mass and Fragmentation
The molecular formula of this compound is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol .[1]
Table 3: Expected Ions in Mass Spectrometry
| Ion | m/z (Positive Mode) | m/z (Negative Mode) |
| [M+H]⁺ | 218.13 | - |
| [M+Na]⁺ | 240.11 | - |
| [M-H]⁻ | - | 216.12 |
Expected Fragmentation Pattern: Common fragmentation pathways for Boc-protected amino acids include the loss of the Boc group or parts of it.
-
Loss of isobutylene: [M+H - 56]⁺ at m/z 162.08
-
Loss of the entire Boc group: [M+H - 100]⁺ at m/z 118.09
-
Loss of the carboxylic acid group: [M+H - 45]⁺ at m/z 173.13
Caption: Mass Spectrometry experimental workflow.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the cornerstone for assessing the purity of pharmaceutical compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can separate this compound from starting materials, by-products, and degradation products.
Principles of HPLC for Purity Assessment
RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. By monitoring the elution profile with a UV detector, the purity of the sample can be determined by the relative area of the main peak.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where the carbamate and carboxylic acid groups have some absorbance).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Interpretation: Purity Analysis
A pure sample of this compound should yield a single major peak. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time will be dependent on the specific system and column used but should be consistent for a given set of conditions.
Caption: HPLC experimental workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent method for confirming the presence of the key structural components of this compound.
Principles of FTIR for Functional Group Analysis
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the presence of characteristic functional groups.
Experimental Protocol: FTIR
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the clean ATR crystal prior to sample analysis.
Data Interpretation: Characteristic Absorption Bands
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Expected Appearance |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Very broad |
| ~3350 | N-H (Carbamate) | Stretching | Medium, sharp |
| 2980-2850 | C-H (Aliphatic) | Stretching | Strong, sharp |
| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong, sharp |
| ~1690 | C=O (Carbamate) | Stretching | Strong, sharp |
| ~1520 | N-H (Carbamate) | Bending | Medium |
| ~1160 | C-O (Carbamate) | Stretching | Strong |
The presence of these characteristic bands provides strong evidence for the correct structure of this compound.
Comprehensive Characterization Strategy and Summary
A comprehensive analysis of this compound relies on the synergistic use of the techniques described. NMR provides the definitive structural blueprint, MS confirms the molecular weight, HPLC quantifies purity, and FTIR verifies the presence of key functional groups. Together, these methods form a robust quality control protocol that ensures the material's suitability for its intended use in research and development.
| Technique | Primary Information Provided |
| NMR Spectroscopy | Unambiguous structure and atom connectivity |
| Mass Spectrometry | Molecular weight and fragmentation pattern |
| HPLC | Purity and quantification of impurities |
| FTIR Spectroscopy | Presence of key functional groups |
By following the protocols outlined in this application note, researchers can confidently validate the identity and quality of their this compound, thereby ensuring the reliability and reproducibility of their scientific outcomes.
References
- LookChem. This compound CAS NO.172833-22-6. [Link]
- MDPI.
- PubMed Central. A Sustainable Approach for Synthesizing (R)
- InstaNANO.
- Specac Ltd. Interpreting Infrared Spectra. [Link]
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
Sources
Application Notes and Protocols: Derivatization of N-Boc-4-aminopentanoic Acid for Advanced Scientific Applications
Abstract
N-Boc-4-aminopentanoic acid is a valuable bifunctional building block in modern medicinal chemistry and drug development. Its structure, featuring a carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine on a five-carbon backbone, offers a versatile platform for synthesizing a diverse range of molecules. This guide provides detailed application notes and protocols for the derivatization of this compound, with a focus on its use in the creation of peptidomimetics and as a linker in bioconjugation. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical utility.
Introduction: The Versatility of this compound
This compound is a non-proteinogenic amino acid that has garnered significant interest in the field of organic and medicinal chemistry. The presence of a Boc protecting group on the amine functionality allows for selective reactions at the carboxylic acid terminus without unintended side reactions.[1] The Boc group is stable under a wide range of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), enabling subsequent modifications at the newly exposed amine.[1][2] This orthogonal protection strategy is fundamental to multi-step syntheses of complex molecules.[1]
The pentanoic acid backbone provides a flexible spacer, which can be advantageous in the design of molecules that require specific spatial arrangements for biological activity. This makes this compound a key component in the synthesis of peptidomimetics, where it can be used to introduce conformational constraints or to mimic peptide secondary structures.[3][4] Furthermore, its bifunctional nature makes it an ideal candidate for use as a linker in the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it connects a targeting moiety to a payload or an E3 ligase ligand.[5][6]
Application Note I: Synthesis of a Peptidomimetic using this compound
Rationale and Application
The incorporation of unnatural amino acids like this compound into peptide sequences is a powerful strategy to enhance proteolytic stability, improve cell permeability, and modulate conformation.[3][4] In this application, we describe the coupling of this compound to the N-terminus of a resin-bound peptide, a common step in solid-phase peptide synthesis (SPPS).
Experimental Protocol: Amide Bond Formation via HATU Coupling
This protocol details the coupling of this compound to a primary amine on a solid support. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amino acids, that activates the carboxylic acid to form a reactive OAt-active ester.[7][8]
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc-SPPS) or Trifluoroacetic acid (TFA) (for Boc-SPPS)
Protocol:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Deprotection (if necessary):
-
For Fmoc-SPPS: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
For Boc-SPPS: This protocol assumes the N-terminal Boc group has been removed in the previous cycle.
-
-
Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-4 hours. Monitoring the reaction completion is recommended.[9]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Optional Capping: To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.[9]
Workflow Diagram
Caption: Solid-Phase Peptide Synthesis Workflow.
Data and Expected Outcomes
The efficiency of the coupling reaction can be monitored using qualitative tests like the Kaiser test for primary amines. Successful coupling will result in a negative Kaiser test. The expected yield of the final peptide will vary depending on the sequence and length, but this coupling step should proceed with high efficiency.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, especially for hindered couplings.[7][8] |
| This compound Excess | 3-5 equivalents | Drives the reaction to completion.[9] |
| Base | DIPEA | A non-nucleophilic base to neutralize the reaction mixture. |
| Solvent | DMF or NMP | Good solvating properties for reagents and peptide chains. |
| Reaction Time | 1-4 hours | Should be optimized and monitored for completion. |
Application Note II: Derivatization for Linker Chemistry in Bioconjugation
Rationale and Application
This compound and its derivatives are excellent candidates for use as linkers in bioconjugation, such as in the synthesis of ADCs or PROTACs.[5][6] The linker plays a crucial role in connecting the targeting molecule to the payload and its properties, such as length and hydrophilicity, can significantly impact the efficacy and pharmacokinetics of the conjugate.[5] This protocol describes a general method for derivatizing this compound to create a bifunctional linker.
Experimental Protocol: Synthesis of an Amine-Reactive Linker
This protocol outlines the synthesis of an N-hydroxysuccinimide (NHS) ester of this compound. The NHS ester is a commonly used amine-reactive group that readily reacts with primary amines, such as the lysine residues on the surface of proteins, to form stable amide bonds.[10]
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.
-
Carbodiimide Addition: Cool the solution to 0 °C in an ice bath. Add DCC or EDC (1.1 equivalents) portion-wise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
If using EDC, the urea byproduct is water-soluble and can be removed by aqueous extraction.
-
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by silica gel chromatography.
Conceptual Diagram
Caption: Synthesis and application of an amine-reactive linker.
Expert Insights and Considerations
-
Choice of Carbodiimide: DCC is cost-effective, but the DCU byproduct can be difficult to remove completely. EDC is more expensive, but the water-soluble urea byproduct simplifies purification.[11]
-
Orthogonal Deprotection: The resulting N-Boc-protected NHS ester is a versatile bifunctional linker. The NHS ester can be reacted with a primary amine, and then the Boc group can be removed under acidic conditions to reveal a new primary amine for further conjugation. This orthogonal strategy is highly valuable in the multi-step synthesis of complex bioconjugates.[5]
-
Linker Properties: The length and flexibility of the pentanoic acid chain can be tailored by using different amino acid derivatives. For applications requiring increased hydrophilicity, PEGylated versions of aminopentanoic acid can be employed.[8]
Conclusion
This compound is a highly adaptable chemical tool with significant applications in peptidomimetic design and bioconjugation. The protocols and insights provided in this guide demonstrate the straightforward derivatization of its carboxylic acid functionality to form amide bonds and activated esters. By understanding the principles behind these reactions and the properties of the resulting derivatives, researchers can effectively utilize this compound to advance their research in drug discovery and development.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Application Notes and Protocols for Coupling Boc-NH-PEG4-C3-acid to a Primary Amine. (n.d.). BenchChem.
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Peptide synthesis. (n.d.). Wikipedia.
- Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
- Navigating the Bioconjugation Landscape: A Comparative Review of N-Boc-PEG-t-butyl Ester Linkers. (n.d.). BenchChem.
- 5-Boc-amino-pentanoic acid PROTAC Linker chemical. (n.d.). Selleck Chemicals.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). National Institutes of Health.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). National Institutes of Health.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). National Institutes of Health.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Synthesis [fishersci.dk]
Troubleshooting & Optimization
improving yield of N-Boc-4-aminopentanoic acid coupling reactions
Answering the user's request.## Technical Support Center: Optimizing N-Boc-4-aminopentanoic Acid Coupling Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for improving the yield and purity of coupling reactions involving this compound. Our approach is rooted in mechanistic principles to help you diagnose and solve common challenges encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the probable cause and a validated solution.
Question 1: My reaction yield is critically low or I've isolated no product. What are the most common culprits?
Answer: Low or no yield in amide coupling reactions is a frequent issue that can typically be traced back to a few key areas.[1]
-
Inefficient Carboxylic Acid Activation: The primary step of any amide bond formation is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. If the coupling reagent is degraded, used in insufficient amounts, or if the reaction conditions are suboptimal, this activation will be incomplete.[1] For carbodiimide-based reagents like EDC, activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][3]
-
Presence of Moisture: Water is a competing nucleophile. The activated carboxylic acid intermediate is highly susceptible to hydrolysis, which reverts it back to the starting carboxylic acid and prevents amide formation. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]
-
Suboptimal Base Selection or Stoichiometry: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine, is essential to neutralize the acidic byproducts formed during the reaction without competing with the primary amine.[5] An acid-base reaction between your carboxylic acid and amine starting materials can also occur, rendering the amine non-nucleophilic.[1] Ensure at least two equivalents of the base are used, especially with aminium/uronium salt reagents like HATU.[1]
-
Steric Hindrance: While this compound is not considered extremely hindered, the alkyl chain can slow down reaction kinetics compared to simpler amino acids like glycine. This can lead to incomplete reactions under standard conditions.[6][7]
Solution Workflow:
-
Verify Reagent Quality: Use fresh, high-purity coupling reagents. EDC, in particular, is moisture-sensitive and should be stored in a desiccator.[8]
-
Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Dry glassware thoroughly.
-
Optimize Reagent Stoichiometry: As a starting point, use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.0-1.2 equivalents) relative to the carboxylic acid. Use 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Consider a More Powerful Reagent: If using a carbodiimide like EDC/DIC with additives still gives low yields, switch to a more potent aminium/uronium salt like HATU or HCTU, which are known to be highly effective for even challenging couplings.[9][10]
Question 2: I'm observing a major side product with a mass corresponding to the loss of H₂O from my starting material (M-18). What is this byproduct and how can I prevent it?
Answer: This is a classic side reaction for γ- and δ-amino acids. You are observing the formation of N-Boc-5-methyl-pyrrolidin-2-one , a γ-lactam. This occurs when the activated carboxyl group is attacked intramolecularly by the nitrogen atom of the same molecule, a competing reaction to the desired intermolecular coupling with your target amine.
Mechanism of Lactam Formation: The activated carboxylic acid forms a highly reactive intermediate (e.g., an O-acylisourea ester with EDC). The N-Boc protected amine, being in close proximity, can fold back and attack this activated center, leading to cyclization and the release of the activating group.
Prevention Strategies:
-
Pre-activation Protocol: The most effective method to prevent lactam formation is to separate the activation and coupling steps. Stir the this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your anhydrous solvent for 5-10 minutes before adding the amine component.[10][11] This allows the activated ester to form in high concentration, favoring the subsequent intermolecular reaction once the amine is introduced.
-
Control Temperature: Perform the reaction at 0°C or room temperature. Elevated temperatures can sometimes accelerate the rate of intramolecular cyclization more than the intermolecular coupling.
-
Choice of Coupling Reagent: While possible with most reagents, some are more prone to this side reaction. Using a highly efficient reagent like HATU combined with a pre-activation strategy generally gives the best results.
Question 3: My purification is complicated by byproducts from the coupling reagent itself. How can I simplify my workup?
Answer: The choice of coupling reagent directly impacts the byproducts generated and, consequently, the purification strategy.
-
Carbodiimides (EDC, DCC): These generate urea byproducts. Dicyclohexylurea (DCU) from DCC is mostly insoluble in common organic solvents and can often be removed by filtration.[12] However, the N,N'-diisopropylurea from DIC and the urea from water-soluble EDC are more soluble and often require chromatography for complete removal. For EDC, an acidic aqueous wash (e.g., dilute HCl or NH₄Cl) can help remove the basic urea byproduct and any unreacted amine.
-
Aminium/Uronium Salts (HATU, HCTU): These reagents and their byproducts (tetramethylurea, HOAt, or HOBt derivatives) are generally water-soluble. Purification typically involves diluting the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate, DCM) and performing several aqueous washes:
-
Acidic Wash: (e.g., 1M HCl, 5% citric acid) to remove unreacted amine and basic byproducts like DIPEA.
-
Basic Wash: (e.g., saturated NaHCO₃, K₂CO₃) to remove unreacted carboxylic acid and acidic additives like HOAt/HOBt.
-
Brine Wash: To remove residual water before drying the organic layer.
-
-
Phosphonium Salts (PyBOP): These generate hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen and can be difficult to remove.[13] For this reason, aminium/uronium salts are often preferred.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
While many reagents can be effective, aminium/uronium salts are highly recommended due to their efficiency, which helps to outcompete potential side reactions like lactam formation.
| Reagent Class | Examples | Pros | Cons | Recommendation |
| Carbodiimides | EDC/NHS, DIC/HOBt | Cost-effective, widely available.[12] | Slower reaction rates, risk of racemization (minimized by additives), difficult byproduct removal.[10][12] | Suitable for simple couplings, but may give lower yields here. |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency.[12] | Byproducts can be toxic (HMPA from BOP) or difficult to remove.[13] | Effective, but aminium salts are often preferred for easier workup. |
| Aminium/Uronium | HATU, HCTU, COMU | Very high reactivity and speed , low racemization risk, water-soluble byproducts.[9][14] | Higher cost, can cause guanidinylation of the amine if not pre-activated.[15] | Highly Recommended. HATU is often considered the gold standard for difficult couplings. |
Q2: What are the optimal reaction conditions (solvent, base, temperature)?
-
Solvent: Anhydrous, polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) is the most common choice. Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) can also be used.[1]
-
Base: A sterically hindered, non-nucleophilic tertiary amine is required. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[5] Use 2-3 equivalents.
-
Temperature: Start reactions at 0°C , then allow them to warm to room temperature . For sluggish reactions, gentle heating (e.g., 40-50°C) can be considered, but this should be done cautiously while monitoring for side product formation.[6]
-
Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[4]
Q3: How do I monitor the reaction to know when it's complete?
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.
-
TLC: Spot the starting carboxylic acid, the amine, and the co-spotted reaction mixture. The reaction is complete when the limiting reagent spot (usually the carboxylic acid) has been completely consumed and a new, more non-polar product spot has appeared.
-
LC-MS: This is the most definitive method. It allows you to track the disappearance of starting material masses and the appearance of the desired product mass, while also revealing any side products.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling (Recommended)
This protocol utilizes a pre-activation step to maximize yield and minimize lactam formation.
-
Preparation:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq).
-
Add DIPEA (2.5 eq).
-
-
Pre-activation:
-
Stir the mixture at room temperature for 5-10 minutes. The solution may turn slightly yellow.
-
-
Coupling:
-
Add the amine component (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress every 30-60 minutes using TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Once complete, dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with 5% citric acid (2x), saturated sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
References
- Benchchem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- Benchchem. (2025). Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide.
- Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Aapptec Peptides. Coupling Reagents.
- Various Authors. (2011).
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Fisher Scientific. Amide Synthesis.
- Optimizing Peptide Coupling: Key Techniques.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Optimizing Peptide Coupling with (4-Aminobenzoyl)-L-glutamic Acid.
- BOC Sciences. (2024).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Merck Millipore. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure.
- Reddit User Discussion. (2022).
- BYJU'S. Synthesis of Lactam.
- Reddit User Discussion. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- Benchchem. (2025).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. people.uniurb.it [people.uniurb.it]
Technical Support Center: Preventing Racemization of N-Boc-4-aminopentanoic Acid During Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide chemistry: the prevention of racemization, specifically focusing on N-Boc-4-aminopentanoic acid during coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical integrity of your synthetic peptides.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: I've detected a significant level of the D-isomer of this compound in my final peptide. What are the likely causes and how can I fix this?
A1: High levels of racemization are a common but solvable issue. Let's break down the potential causes and solutions.
Immediate Diagnostic Steps:
-
Review Your Coupling Reagent and Additives: The choice of coupling reagent is a primary factor in racemization.[1][2][3] Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[4]
-
Examine the Base Used: The type and amount of base can dramatically influence the rate of racemization. Stronger, less sterically hindered bases like triethylamine (TEA) can accelerate racemization compared to bulkier bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[1]
-
Check Reaction Temperature and Time: Elevated temperatures and prolonged reaction times increase the likelihood of racemization.[5][6]
Corrective Actions:
-
Optimize Your Coupling Cocktail:
-
Incorporate Additives: Always use a racemization-suppressing additive with carbodiimide reagents. 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective.[5][7][8][9] OxymaPure® is a non-explosive and often more effective alternative to HOBt.[5][8][9]
-
Switch to Onium Salts: Consider using phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) based coupling reagents. These reagents often lead to lower levels of racemization, especially when used with additives like HOAt or OxymaPure.[2][5] For particularly sensitive amino acids, the combination of DIC with OxymaPure has been shown to be very mild.[10]
-
-
Base Selection:
-
If using a tertiary amine base, switch to a weaker or more sterically hindered base. For instance, replacing DIEA with sym-collidine has been recommended in cases with a high risk of racemization.[5]
-
-
Control Reaction Conditions:
-
Perform the coupling reaction at a lower temperature, such as 0°C, to minimize racemization.[5]
-
Monitor the reaction closely and stop it as soon as it is complete to avoid unnecessary exposure to conditions that promote racemization.
-
Q2: My coupling reaction with this compound is sluggish. I'm tempted to increase the temperature, but I'm concerned about racemization. What's the best approach?
A2: Balancing reaction speed and stereochemical purity is a common challenge. Here's how to address slow coupling without compromising chirality.
Root Cause Analysis:
-
Steric Hindrance: this compound, while not as hindered as some other amino acids, can still present challenges.
-
Aggregation: In solid-phase peptide synthesis (SPPS), peptide chain aggregation can hinder reagent access, slowing down the reaction.[7]
Recommended Strategies:
-
Optimize Reagents Over Temperature:
-
Use a More Potent Coupling Reagent: Instead of increasing the temperature, switch to a more reactive coupling reagent system. For example, HATU is generally more reactive than HBTU.
-
Pre-activation: Pre-activating the this compound with the coupling reagent and additive for a short period (e.g., 1-5 minutes) before adding it to the amine component can improve coupling efficiency.
-
-
Address Aggregation (for SPPS):
-
Solvent Choice: Switch to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to your primary solvent.[7]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl can help to break up secondary structures that lead to aggregation.
-
-
Microwave-Assisted Synthesis:
Frequently Asked Questions (FAQs)
This section provides detailed explanations of the fundamental principles behind racemization and its prevention.
What is the primary mechanism of racemization during peptide coupling?
The predominant mechanism for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][12][13]
-
Activation: The carboxylic acid of the N-Boc-amino acid is activated by the coupling reagent.
-
Oxazolone Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the Boc-protecting group, leading to the formation of a cyclic oxazolone intermediate.
-
Enolization and Racemization: In the presence of a base, a proton can be abstracted from the α-carbon of the oxazolone.[1] The resulting enolate is achiral. Re-protonation can occur from either face, leading to a mixture of L- and D-isomers, thus causing racemization.[13]
A secondary, less common mechanism involves the direct abstraction of the α-proton by a base from the activated amino acid.[1][5][13]
How do additives like HOBt and OxymaPure® suppress racemization?
Additives like HOBt and OxymaPure® play a crucial role in minimizing racemization by altering the reaction pathway.[5][7][8][9]
When a carbodiimide is used for activation, it forms a highly reactive O-acylisourea intermediate. This intermediate is prone to rearranging into an inactive N-acylurea or forming the problematic oxazolone.[5][8][9]
Additives like HOBt or OxymaPure® rapidly react with the O-acylisourea to form an active ester (OBt or Oxyma ester, respectively).[8][9] These active esters are:
-
More stable towards oxazolone formation than the O-acylisourea intermediate.
-
Highly reactive towards the amine component, promoting the desired peptide bond formation.
By converting the highly reactive and racemization-prone intermediate into a more stable and still highly reactive active ester, these additives effectively steer the reaction towards the desired product while minimizing the formation of the oxazolone and subsequent racemization.[8][9]
Which coupling reagents are best for minimizing racemization?
The choice of coupling reagent significantly impacts the degree of racemization. Here is a comparative overview:
| Coupling Reagent Class | Examples | Racemization Potential | Notes |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | The use of additives like HOBt or OxymaPure is mandatory to suppress racemization.[4][5] DIC is preferred in SPPS as the urea byproduct is more soluble.[4] |
| Phosphonium Salts | BOP, PyBOP | Low to Moderate | Generally provide fast coupling with low racemization. PyBOP is a common and effective choice. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Low | These are highly efficient coupling reagents. HATU, which incorporates the additive HOAt, is particularly effective at suppressing racemization.[5] |
For highly sensitive couplings, the combination of DIC with an additive like OxymaPure® is often recommended as a very mild and effective system.[10]
How do reaction conditions (solvent, temperature, base) affect racemization?
-
Solvent: More polar solvents can sometimes favor racemization.[14] Dichloromethane (DCM) and Tetrahydrofuran (THF) are often preferred over Dimethylformamide (DMF) in this regard.[14] However, in SPPS, solvent choice is also dictated by the swelling properties of the resin.[13]
-
Temperature: Higher temperatures increase the rate of all reactions, including racemization.[6] Therefore, it is generally advisable to perform coupling reactions at room temperature or below (e.g., 0°C).[5]
-
Base: The strength and steric hindrance of the base are critical.[1]
-
Stronger bases increase the rate of α-proton abstraction, leading to more racemization.
-
Less sterically hindered bases (like TEA) can more easily access the α-proton, promoting racemization.
-
Weaker, bulkier bases like NMM or DIEA are generally preferred. In extremely sensitive cases, 2,4,6-collidine (TMP) can be used.[1][5]
-
Visualizing the Process
Mechanism of Racemization via Oxazolone Formation
Caption: The primary pathway for racemization during peptide coupling.
Decision Workflow for Minimizing Racemization
Caption: A decision-making guide for optimal coupling conditions.
Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure® in SPPS
This protocol is designed for solid-phase peptide synthesis and is optimized to minimize racemization.
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in a minimal amount of DMF.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Add a hindered base such as DIEA (6-10 equivalents).
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Post-Coupling:
-
Once the reaction is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
-
Protocol 2: Analytical Method for Racemization Detection by Chiral HPLC
This protocol provides a general workflow for quantifying the extent of racemization.
-
Peptide Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
-
Peptide Hydrolysis:
-
Hydrolyze a small amount of the crude peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate completely under vacuum to remove HCl.
-
-
Derivatization (Marfey's Method as an example):
-
Dissolve the dried hydrolysate in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubate the reaction at 40°C for 1 hour.
-
Quench the reaction by adding 2N HCl.
-
Dry the sample and redissolve in the mobile phase for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).
-
Detection: UV detection at 340 nm.
-
Analysis: The L-D and L-L diastereomers will have different retention times, allowing for their separation and quantification. Calculate the percentage of the D-isomer by integrating the respective peak areas.
-
Note: It is essential to run a standard of the racemic amino acid, derivatized under the same conditions, to confirm the peak identities.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- 7.4 Racemization Assays. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
- Jad, Y. E., et al. (2022). Epimerisation in Peptide Synthesis. Molecules.
- Ma, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
- Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London).
- Ma, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.
- Yang, H., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Biochemistry.
- Vasanthakumar, G-R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
- El-Faham, A., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry.
- Coupling Reagents. (n.d.). Aapptec.
- Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate.
- Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Perspectives in Drug Discovery and Design.
- Gaus, K., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A.
- Biondi, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
- Palasek, S. S., et al. (2007). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science.
- Liu, S., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Ma, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
- Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Novabiochem® Coupling reagents. (n.d.). Merck.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. mdpi.com [mdpi.com]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting aggregation in peptides with N-Boc-4-aminopentanoic acid
A Specialist Guide for Syntheses Incorporating N-Boc-4-aminopentanoic Acid
Welcome to the technical support center for advanced peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is specifically designed for researchers, chemists, and drug development professionals encountering aggregation challenges, particularly when incorporating non-proteinogenic amino acids (NPAAs) like this compound.
Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) is a persistent challenge, often leading to failed syntheses, low yields, and difficult purifications. The introduction of NPAAs can further complicate matters by altering the peptide's physicochemical properties in unpredictable ways.[1][2] this compound, a β-amino acid, is a fascinating case. Its backbone extension introduces a structural disruption that can, in some cases, mitigate the formation of stable secondary structures like β-sheets. However, its aliphatic nature and the bulky N-Boc protecting group can also enhance hydrophobic interactions, a key driver of aggregation.
This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and proactively preventing aggregation in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What exactly is peptide aggregation during SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains attached to the solid-phase resin.[3] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of highly stable β-sheet secondary structures.[4] These aggregated structures can cause the peptide-resin matrix to collapse, rendering the N-terminus of the growing chains inaccessible to reagents for subsequent coupling and deprotection steps. This is a major cause of deletion sequences and low yields, especially for peptides longer than 20 amino acids or those rich in hydrophobic residues.[3]
Q2: How does a β-amino acid like this compound influence aggregation?
A2: The influence is twofold and depends on the surrounding sequence.
-
Aggregation Disruption: Unlike standard α-amino acids, the additional methylene group in the backbone of a β-amino acid introduces a "kink" or flexibility. This disrupts the regular, planar backbone structure required for the formation of stable, inter-chain β-sheets, which are a primary cause of aggregation.[4]
-
Aggregation Promotion: Conversely, the five-carbon chain of aminopentanoic acid is aliphatic and hydrophobic. Hydrophobic sequences are known to be more prone to aggregation.[4][5] Therefore, incorporating this residue can increase the overall hydrophobicity of the peptide, potentially promoting aggregation through hydrophobic collapse, especially if it is placed among other nonpolar residues. The bulky tert-butoxycarbonyl (Boc) group also adds to this hydrophobic character.
Q3: What are the immediate signs of on-resin aggregation during my synthesis?
A3: Several key indicators during the SPPS workflow suggest that aggregation is occurring:
-
Poor Resin Swelling: The resin beads may fail to swell properly or may visibly shrink after solvent addition. This indicates a collapse of the polymer matrix due to peptide self-association.[3][6]
-
Slow or Incomplete Reactions: A positive result from a ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines.[3] Similarly, Fmoc deprotection may become sluggish, which can be observed in a broadened UV profile in automated synthesizers.
-
Physical Clumping: In severe cases, the resin may become sticky and form clumps that are difficult to agitate, preventing efficient reagent flow and washing.[3]
Q4: Is Boc-based or Fmoc-based chemistry more susceptible to aggregation?
A4: Aggregation is generally considered a more significant problem in Fmoc/tBu chemistry.[7][8] This is because the peptide-resin is always in a neutral state after the piperidine deprotection and subsequent wash steps, which facilitates hydrogen bond formation. In Boc/Bzl chemistry, the N-terminus is protonated as a TFA salt after the deprotection step, and this charge repulsion can help to disrupt inter-chain association until the subsequent neutralization step, which is often performed in situ just before coupling.[9]
Visualizing the Problem: The Aggregation Cascade
The following diagram illustrates how sequence and chemical properties can lead to synthesis failure.
Caption: The Aggregation Cascade in SPPS.
Troubleshooting Guide: A Symptom-Based Approach
This section provides actionable solutions to specific problems encountered during synthesis.
Issue 1: Poor Resin Swelling and Clumping
-
The Scientific Reason: The peptide chains are collapsing onto themselves and each other due to strong intermolecular forces (hydrogen bonds, hydrophobic interactions), expelling the solvent from the resin matrix. This is the most direct physical evidence of severe aggregation.[6]
-
Solutions:
-
Change Solvents: Switch from standard DMF to a solvent with superior hydrogen bond-disrupting capabilities. N-Methylpyrrolidone (NMP) or adding up to 20% Dimethyl Sulfoxide (DMSO) to the DMF can significantly improve solvation of the aggregated chains.[10]
-
Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt before coupling can help break up the secondary structures. These salts disrupt the ordered structure of water and interfere with non-covalent interactions like hydrogen bonds.
-
Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 40-50°C) can provide enough energy to disrupt the aggregates and increase reaction kinetics. This is a core principle of microwave-assisted peptide synthesis.[5]
-
| Additive/Solvent | Mechanism of Action | Typical Concentration |
| NMP or DMSO | Stronger H-bond disruption than DMF | Replace DMF or add 10-20% DMSO |
| LiCl or KSCN | Chaotropic agents disrupt H-bonds | 0.4 M in DMF for washes[3] |
| Ethylene Carbonate | "Magic Mixture" component, disrupts aggregates | Add to solvent system[10] |
Issue 2: Incomplete Coupling (Positive Ninhydrin/TNBS Test)
-
The Scientific Reason: The aggregated peptide chains are sterically shielding the N-terminal amine, preventing the incoming activated amino acid from accessing the reaction site. The reagents simply cannot penetrate the collapsed peptide-resin structure.
-
Solutions:
-
Use a More Potent Coupling Reagent: For sterically hindered or aggregation-prone couplings, standard carbodiimide reagents may be insufficient. Switch to a more potent uronium/aminium-based reagent like HATU or HBTU, which form highly reactive activated species.[11]
-
Double Couple: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and base.[11]
-
Microwave-Assisted Synthesis: Utilizing microwave energy can accelerate coupling reactions and provide localized heating to break up aggregates, dramatically improving efficiency for "difficult sequences".[4][5]
-
Issue 3: Poor Solubility of Cleaved Peptide
-
The Scientific Reason: The forces causing aggregation on the resin persist in solution after the peptide is cleaved. The hydrophobic nature of the peptide, potentially increased by residues like aminopentanoic acid, causes it to crash out of standard purification solvents like water/acetonitrile.
-
Solutions:
-
Test Solubility in Different Solvents: Before attempting purification, test the solubility of a small amount of crude peptide in various solvents. Try polar organic solvents like DMF, DMSO, or isopropanol first.[4]
-
Adjust pH: The net charge of a peptide significantly affects its solubility. Adjusting the pH of the solvent to be at least one unit away from the peptide's isoelectric point (pI) can increase charge repulsion between molecules and improve solubility.[12]
-
Use Solubilizing Additives: For purification, adding small amounts of acetic acid or formic acid to the mobile phase can help. In extreme cases, chaotropic agents like guanidine hydrochloride (GuHCl) can be added to the sample solvent to dissolve the peptide before injection, though this can complicate purification.[4]
-
Proactive Strategies & Advanced Protocols
The best way to deal with aggregation is to prevent it from happening in the first place.
1. Incorporate Structure-Disrupting Elements
If your sequence is known to be difficult or contains multiple hydrophobic residues, proactively insert "aggregration-disrupting" elements every 6-7 residues.[10]
-
Pseudoproline Dipeptides: These are derivatives of Ser or Thr that are introduced as a dipeptide. They force a "kink" in the peptide backbone, similar to proline, which effectively breaks up the formation of β-sheets. The native Ser/Thr residue is regenerated during the final TFA cleavage.[10]
-
Backbone Protection (Dmb/Hmb): Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone amide nitrogen of an amino acid physically blocks the hydrogen atom needed for H-bond formation.[10]
Caption: Disruption of inter-chain hydrogen bonding.
2. Protocol: Microwave-Assisted Coupling for a Difficult Step
This protocol is intended for a manual coupling step where aggregation is suspected or confirmed by a positive ninhydrin test.
-
Resin Preparation: After the deprotection of the previous amino acid, wash the peptide-resin thoroughly with DMF (3x).
-
Activation Mixture: In a separate vessel, dissolve the this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP.
-
Pre-activation: Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the peptide-resin in a microwave-safe vessel.
-
Microwave Program: Place the vessel in the peptide synthesizer and run a microwave program at 75°C for 5-10 minutes.
-
Post-Coupling Wash: After the reaction, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Validation: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A colorless result indicates a successful reaction.
3. Analytical Techniques for Aggregation Detection
Confirming the presence and extent of aggregation is crucial.
| Technique | Principle | Information Gained |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | Quantifies monomer, dimer, and higher-order aggregates.[13][14] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size. | Provides the size distribution of aggregates in solution.[14][15] |
| Tryptophan Fluorescence | Changes in the local environment of Trp residues upon aggregation alter their fluorescence emission. | A sensitive method to monitor the onset of aggregation.[16][17] |
| UV-Vis Spectroscopy (Turbidity) | Aggregates scatter light, leading to an apparent increase in absorbance at higher wavelengths (e.g., 350 nm). | A simple, quick method to detect the presence of large, light-scattering aggregates.[13][16] |
Troubleshooting Logic Flow
When faced with a difficult synthesis, a logical progression of troubleshooting steps is key.
Caption: A decision tree for troubleshooting incomplete coupling.
By understanding the dual nature of this compound and applying these diagnostic and troubleshooting principles, you can effectively navigate the challenges of peptide aggregation. A systematic approach, combining optimized chemistry with proactive sequence design, is the cornerstone of successfully synthesizing complex and novel peptides.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Hutt, D. M., & Nosrati, M. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Medicinal Chemistry Research.
- GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Natalello, A., & de Marco, A. (2017). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. In Methods in Molecular Biology.
- Singh, I., & Sharma, A. K. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry.
- APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation.
- Bednarek, M. A., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research.
- Liu, J., et al. (2014). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry.
- Intertek. (n.d.). Protein Aggregation Analysis.
- Sharma, V. K. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium.
- Hutt, D. M., & Nosrati, M. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Castillo, S., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B.
- Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Endocrinology.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.
- LifeTein. (n.d.). Overview of Custom Peptide Synthesis.
- Biondi, L., & De Zotti, M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Sahoo, H., et al. (2021). Amino Acid Composition drives Peptide Aggregation. ChemRxiv.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. approcess.com [approcess.com]
- 14. Protein Aggregation Analysis [intertek.com]
- 15. medium.com [medium.com]
- 16. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 17. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Boc-4-aminopentanoic Acid in Peptide Synthesis
Welcome to the technical support center for researchers incorporating N-Boc-4-aminopentanoic acid into synthetic peptides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of peptide chemistry. As a γ-amino acid, this compound presents unique challenges compared to its α-amino acid counterparts. This resource is designed to help you navigate these challenges, ensuring the successful synthesis of your target peptide.
Introduction: The Unique Challenge of a γ-Amino Acid
This compound is a valuable building block for creating peptide analogs with modified secondary structures and enhanced biological stability. However, its structure—with a three-carbon spacer between the amino and carboxyl groups—creates a significant kinetic and thermodynamic predisposition towards an intramolecular side reaction: lactam formation.
During the crucial carboxyl group activation step of peptide synthesis, the deprotected N-terminal amine can act as an intramolecular nucleophile, attacking the activated carboxyl group. This results in the formation of a highly stable, five-membered ring, N-Boc-pyrrolidinone. This irreversible reaction terminates the peptide chain and complicates purification. This guide will focus on understanding and mitigating this primary side reaction.
Frequently Asked Questions (FAQs)
Q1: My synthesis is failing after the addition of this compound. Mass spectrometry shows a mass corresponding to my truncated peptide. What is the likely cause?
A1: The most probable cause is intramolecular cyclization of the this compound residue to form a terminal N-Boc-pyrrolidinone. This side reaction occurs during the activation step intended for coupling the next amino acid. Once the N-terminal Boc group of the 4-aminopentanoic acid is removed, the free amine is perfectly positioned to attack its own activated C-terminus, forming a stable five-membered lactam ring.[1][2] This effectively caps the peptide chain, preventing further elongation. The reaction is kinetically favorable and essentially irreversible under standard synthesis conditions.
Q2: How does the choice of coupling reagent affect lactam formation?
A2: The choice of coupling reagent is critical. The goal is to select a reagent that facilitates a rapid intermolecular reaction (peptide bond formation) without overly promoting the competing intramolecular cyclization.
-
Carbodiimides (e.g., DCC, DIC): When used with additives like HOBt or OxymaPure, carbodiimides form active esters. While effective, the lifetime of the activated species can be long enough to allow for cyclization. Their use requires careful optimization.
-
Onium Salts (Aminium/Uronium and Phosphonium):
-
HBTU/HATU: These reagents rapidly generate highly reactive activated esters (OBt or OAt esters, respectively). While this speed can favor the desired intermolecular coupling, over-activation can also accelerate lactam formation. HATU is generally more reactive than HBTU and should be used cautiously.
-
PyBOP/PyAOP: These phosphonium-based reagents are also highly efficient.[3] They are known to be effective for sterically hindered couplings, and their high reactivity can be beneficial if the subsequent amino acid is added immediately.[3][4]
-
COMU: This modern uronium salt is based on OxymaPure and is known for high efficiency and low racemization. Its high reactivity profile is similar to HATU, warranting careful application.
-
The key is less about a single "best" reagent and more about controlling the reaction kinetics. The faster the activated this compound can react with the incoming amino acid, the less time it has to cyclize.
Q3: Can I use standard Boc-SPPS deprotection and neutralization protocols?
A3: Standard protocols must be applied with caution. The critical step is the neutralization following TFA deprotection.[5] A free amine is generated during neutralization, and if any residual activating agent or a reactive species is present, cyclization can occur even before the next coupling cycle begins.
An in-situ neutralization protocol is highly recommended.[5] In this approach, the TFA salt of the peptide-resin is not pre-neutralized. Instead, a non-nucleophilic base (like DIEA) is added directly to the coupling reaction mixture. This ensures that the free amine is generated only in the presence of the activated amino acid to be coupled, maximizing the chance of the desired intermolecular reaction.[5]
Q4: Are there any sequence-dependent factors I should consider?
A4: Yes. The steric hindrance of the next amino acid to be coupled plays a role. If the incoming amino acid is sterically bulky (e.g., Val, Ile, or another non-alpha amino acid), the intermolecular coupling reaction will be slower.[3][4][6] This slower reaction rate provides a larger window of opportunity for the faster intramolecular cyclization to occur. If you plan to couple a hindered residue after this compound, optimizing your coupling strategy to be as efficient as possible is paramount.
Troubleshooting Guide: Lactam Formation
This guide addresses the primary side reaction of this compound: intramolecular cyclization leading to chain termination.
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Synthesis stops after 4-aminopentanoic acid addition. MS analysis shows the mass of the peptide prior to the addition of the next residue. | Intramolecular Cyclization (Lactam Formation). The deprotected amine of the 4-aminopentanoic acid residue attacks its own activated carboxyl group, forming a stable pyrrolidinone ring and terminating the chain. | 1. Optimize Coupling Protocol: - Use Pre-activation or In-situ Neutralization: Minimize the time the N-terminal amine of the 4-aminopentanoic acid residue is free before the activated incoming amino acid is present. An in-situ neutralization protocol is strongly advised.[5] - Reagent Choice: Use a highly efficient coupling reagent like HATU or HBTU in combination with an additive (HOAt or HOBt). The goal is to drive the intermolecular reaction as quickly as possible. - Concentration: Ensure reactants are at an optimal concentration. Overly dilute conditions can favor intramolecular reactions. |
| Low yield of the final peptide. HPLC analysis shows a major impurity peak corresponding to the truncated sequence. | Inefficient Coupling Competing with Cyclization. The intermolecular coupling is too slow, allowing a significant portion of the 4-aminopentanoic acid to cyclize before the next residue can be added. This is common when the next residue is sterically hindered. | 1. Increase Equivalents: Use a higher excess (3-5 equivalents) of the incoming amino acid and coupling reagents to favor the bimolecular reaction through Le Châtelier's principle.2. Extend Coupling Time with Caution: While a longer coupling time might seem beneficial, it also provides more opportunity for cyclization. Monitor the reaction progress carefully (e.g., with a ninhydrin test). A double coupling may be more effective than a single, extended coupling.3. Switch Coupling Reagent: For particularly hindered couplings, consider a reagent known for high performance in such cases, like PyAOP or HATU.[3] |
| Difficulty purifying the final peptide. Multiple peaks are observed close to the desired product peak. | Partial Cyclization and Other Standard SPPS Side Reactions. A combination of partial lactam formation and other common side reactions (e.g., deletion sequences from incomplete coupling at other steps) is occurring. | 1. Implement Capping: After the coupling step for this compound, perform a capping step with acetic anhydride. This will acetylate any unreacted amines on the resin, preventing them from reacting further and simplifying purification by ensuring that truncated sequences are capped and have different chromatographic properties.2. Review Overall Synthesis Strategy: Ensure that coupling and deprotection steps are efficient throughout the entire synthesis, not just at the problematic residue. |
Visualizing the Problem: The Cyclization Pathway
The following diagram illustrates the critical competition between the desired peptide bond formation and the undesired intramolecular cyclization.
Caption: Competing reaction pathways after activation of this compound.
Recommended Experimental Protocol: Minimizing Lactam Formation
This protocol is designed for the coupling of an amino acid immediately following the this compound residue. It utilizes an in-situ neutralization/coupling strategy.
Materials:
-
Peptide-resin with N-terminal 4-aminopentanoyl group (TFA salt)
-
N-Boc-protected incoming amino acid
-
Coupling Reagent (e.g., HBTU, HATU)
-
Additive (e.g., HOBt, HOAt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (which has just undergone TFA deprotection to remove the Boc group from the 4-aminopentanoic acid) in anhydrous DMF.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual TFA. Do not perform a separate neutralization step.
-
-
Coupling Reagent Preparation (Pre-activation):
-
In a separate reaction vessel, dissolve 3.0 equivalents of the incoming N-Boc-amino acid, 2.9 equivalents of HBTU, and 3.0 equivalents of HOBt in DMF.
-
Add 6.0 equivalents of DIEA to this solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated amino acid solution from Step 2 to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser or isatin test) to monitor the disappearance of the free amine.
-
If the reaction is incomplete after 2 hours, consider a second coupling (repeat steps 2 and 3).
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To ensure any unreacted sites are permanently blocked, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10% Ac₂O, 5% DIEA in DMF) for 30 minutes.
-
Wash the resin with DMF, followed by DCM, and proceed to the next deprotection cycle.
-
This protocol prioritizes speed and the immediate availability of the coupling partner upon amine neutralization, kinetically favoring the desired intermolecular reaction over the intramolecular side reaction.
References
- Diversity-Oriented Syntheses of β-Substituted α-Amino γ-Lactam Peptide Mimics with Constrained Backbone and Side Chain Residues. Organic Letters.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
- Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate.
- Recent advances in peptide macrocyclization strategies. Chemical Society Reviews.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Side reactions in peptide synthesis: An overview. ResearchGate.
- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. NIH.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.
- A Novel Method for γ-Aminobutyric Acid Biosynthesis Using Glutamate Decarboxylase Entrapped in Polyvinyl Alcohol–Sodium Alginate Capsules. MDPI.
- Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Side-reactions in Peptide Synthesis. 2. Formation of By-Products in the Large-Scale Synthesis of THF-gamma 2 by Solution Synthesis. PubMed.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing N-Boc-4-Aminopentanoic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with peptides incorporating N-Boc-4-aminopentanoic acid. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the mechanistic reasoning behind the unique purification challenges presented by this modified amino acid. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your purification workflows.
This guide is structured into two main sections:
-
A Troubleshooting Guide: To address specific, observable issues you may encounter during purification, such as poor peak shape, unexpected masses, or low recovery.
-
Frequently Asked Questions (FAQs): To provide a foundational understanding of how this compound influences peptide behavior and to offer preventative strategies.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the RP-HPLC purification of peptides containing this compound.
Issue 1: Broad, Tailing, or Split Peaks in HPLC Chromatogram
Symptoms: Your target peptide peak is not sharp and symmetrical. It may appear as a broad hump, have a tail extending from the back of the peak, or be split into multiple, poorly resolved peaks.
Probable Causes & Solutions:
-
Peptide Aggregation: The N-Boc group significantly increases the hydrophobicity of the peptide, which can promote self-association and aggregation, especially for sequences that are already prone to it. This is a primary cause of poor peak shape.
-
Solution: Modify your mobile phase to disrupt these aggregates.
-
Increase Acetonitrile (ACN) Concentration: In your scouting gradient, try using a higher starting percentage of ACN (e.g., 10-15% instead of 5%).
-
Introduce Organic Modifiers: Adding 5-10% isopropanol (IPA) to your mobile phase B (Acetonitrile) can significantly improve the solubility of hydrophobic and aggregating peptides.
-
Lower the pH: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1% is standard). For stubborn cases, switching to formic acid (FA) at 0.1% can sometimes alter selectivity and improve peak shape.
-
-
-
Secondary Interactions with HPLC Column: The bulky Boc group or other hydrophobic residues can establish non-ideal interactions with the silica backbone of the stationary phase, leading to peak tailing.
-
Solution:
-
Elevate Column Temperature: Increasing the column temperature to 40-60 °C can reduce mobile phase viscosity and disrupt secondary interactions, often leading to sharper peaks.
-
Change Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase, such as Phenyl-Hexyl or one with a wider pore size (300 Å), which is better suited for large, hydrophobic peptides.
-
-
-
On-Column Degradation (Loss of Boc group): While less common during the run itself, prolonged exposure to the acidic mobile phase (especially TFA) on the column bed can lead to partial deprotection of the Boc group. This results in two species (Boc-on and Boc-off) eluting at different times, potentially causing a split or shouldering peak.
-
Solution: Minimize the time the sample spends on the column. Use faster gradients for initial screening runs. If TFA is suspected to be too harsh, using 0.1% formic acid is a milder alternative, though it may result in broader peaks due to less efficient ion pairing.
-
Workflow: Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting poor HPLC peak shape.
Issue 2: Low Peptide Recovery After Lyophilization
Symptoms: After successfully fractionating your peptide and confirming its purity and identity, the final lyophilized yield is significantly lower than expected based on HPLC peak integration.
Probable Causes & Solutions:
-
Formation of a "Fluffy" or Static-Prone Product: The bulky, hydrophobic N-Boc group can prevent the peptide from forming a dense, crystalline cake during lyophilization. This results in a very fine, "fluffy" powder that is prone to static charge and is easily lost during handling and transfer.
-
Solution:
-
Add a Bulking Agent: Before lyophilization, add a small amount (1-5% v/v) of a co-solvent like tert-butanol to the aqueous fractions. This can help create a more robust cake structure upon freezing.
-
Controlled Freezing: Freeze your samples slowly. A slow freeze promotes the formation of larger ice crystals, which can lead to a more porous and stable lyophilized cake that is less likely to become airborne.
-
Use Anti-Static Weighing Dishes: When handling the final product, use anti-static equipment to minimize loss.
-
-
-
Peptide Adsorption to Surfaces: The hydrophobic nature of the peptide can cause it to adsorb to the surfaces of collection tubes, vials, and transfer pipettes, especially those made of polypropylene.
-
Solution:
-
Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips for all steps following collection.
-
Rinse Vigorously: After transferring the collected fractions to the lyophilization vessel, rinse the collection tubes with a small amount of your mobile phase A/B mixture (e.g., 50% ACN/water) and add this rinse to the bulk solution to recover any adsorbed material.
-
-
Issue 3: Mass Spectrometry Shows Target Mass and Target Mass -100 Da
Symptoms: Your ESI-MS analysis of the main peak shows two major species: the expected mass of your N-Boc-protected peptide and a second mass corresponding to the peptide with the Boc group having fallen off (-100.05 Da).
Probable Causes & Solutions:
-
In-Source Fragmentation: The N-Boc group is notoriously labile and can be cleaved in the mass spectrometer's electrospray source, especially under harsh ionization conditions. This is an analytical artifact and may not reflect the actual composition of your sample.
-
Solution: Adjust your MS parameters.
-
Reduce Cone/Fragmentor Voltage: Lower the voltage that controls the energy of ions entering the mass analyzer. This is the most effective way to reduce in-source fragmentation.
-
Use a Milder Ionization Source: If available, try using a softer ionization technique.
-
-
-
Premature Deprotection During Workup/Purification: The Boc group is sensitive to strong acids. If the peptide was exposed to concentrated TFA for too long during cleavage from the resin, or if the HPLC mobile phase is overly acidic or contains unknown acidic contaminants, partial deprotection can occur before analysis.
-
Solution:
-
Optimize Cleavage: Ensure your resin cleavage protocol uses the minimum time necessary.
-
Verify Mobile Phase pH: Prepare fresh mobile phases with high-purity reagents (HPLC-grade water, ACN, and TFA/FA). Old reagents can degrade and become more acidic.
-
Immediate Neutralization: After collecting acidic HPLC fractions, consider neutralizing them with a dilute base (e.g., ammonium hydroxide) before pooling and lyophilization, especially if the sample will be stored for an extended period before drying.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound-containing peptide eluting much later from my C18 column than predicted by its sequence alone?
A1: The elution time in reverse-phase HPLC is primarily determined by the overall hydrophobicity of the peptide. The N-Boc (tert-butyloxycarbonyl) group is very greasy and hydrophobic. It adds significant non-polar character to your peptide, leading to a stronger interaction with the C18 stationary phase and thus a longer retention time. You will need to use a higher concentration of acetonitrile (organic solvent) to elute it compared to its non-protected counterpart.
Q2: Can I use standard solid-phase peptide synthesis (SPPS) coupling reagents with this compound?
A2: Yes, standard coupling reagents used in Fmoc-based SPPS, such as HBTU, HATU, or DIC/Oxyma, are fully compatible with the coupling of this compound. The key consideration is ensuring complete coupling, as the Boc group adds steric bulk, which can slightly slow down the reaction kinetics compared to a small amino acid like glycine. It is advisable to use a longer coupling time (e.g., 60-90 minutes) or perform a double coupling to ensure the reaction goes to completion, which can be verified by a negative Kaiser test.
Q3: Is it possible to cleave the N-Boc group selectively without affecting other acid-labile protecting groups on my peptide?
A3: This is challenging and generally not recommended. The N-Boc group is typically removed with moderate to strong acid (e.g., 25-50% TFA in dichloromethane). These conditions are harsh enough to cleave many other common side-chain protecting groups used in peptide synthesis, such as tert-butyl (tBu) ethers, esters, and Pbf protection on Arginine. If you require orthogonal protection, where one group can be removed without affecting another, you would need to choose a protecting group from a different class, such as Alloc (removed by palladium) or ivDde (removed by hydrazine), for other positions in your peptide.
Q4: What is the best way to dissolve my crude this compound peptide for HPLC injection?
A4: Due to the hydrophobicity imparted by the Boc group, dissolving the crude peptide directly in water or low-percentage organic solvent can be difficult and may lead to precipitation.
-
Recommended Protocol:
-
Start by dissolving the peptide in a minimal amount of a strong organic solvent like DMSO or DMF (e.g., 10-20% of the final volume).
-
Once dissolved, slowly add your HPLC mobile phase A (e.g., water with 0.1% TFA) dropwise while vortexing to bring it to the final desired concentration.
-
If precipitation occurs, you may need to increase the percentage of organic solvent (ACN) in your final sample solution. Ensure the final solvent composition is miscible with your HPLC starting conditions to avoid peak distortion upon injection.
-
Table 1: HPLC Mobile Phase Modifications for Improved Purification
| Problem | Additive/Modification | Concentration | Mechanism of Action |
| Peptide Aggregation | Isopropanol (IPA) | 5-10% in Mobile Phase B | Disrupts hydrophobic interactions, acts as a solvent for "greasy" peptides. |
| Peak Tailing | Formic Acid (FA) | 0.1% (replaces TFA) | Alters ion-pairing and selectivity; can reduce harsh secondary interactions. |
| Poor Solubility | Acetonitrile (ACN) | Increase starting % in gradient | Increases the overall solvating power of the initial mobile phase. |
| Secondary Interactions | Elevated Temperature | 40-60 °C | Reduces solvent viscosity and disrupts kinetic barriers to ideal partitioning. |
References
- Influence of temperature and organic modifier on the separation of aggregating peptides by reversed-phase high-performance liquid chromatography.
- A review of the effects of temperature in reversed-phase liquid chrom
- Peptide mapping using wide-pore reversed-phase columns.
Technical Support Center: Impurity Identification in N-Boc-4-aminopentanoic Acid Synthesis
Welcome to the technical support center for the synthesis of N-Boc-4-aminopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities during this common synthetic procedure. By understanding the causality behind experimental choices and potential side reactions, you can enhance the purity and yield of your target compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
The most frequently observed impurities arise from the starting materials, side reactions during the Boc-protection step, and subsequent workup procedures. These can be broadly categorized as:
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-aminopentanoic acid.
-
Di-Boc Species: Over-reaction can lead to the formation of a di-tert-butoxycarbonyl protected species, where the carboxylic acid is converted to a tert-butyl ester in addition to the N-Boc group.[1]
-
Pyroglutamic Acid Derivatives: Intramolecular cyclization of the starting material or product under certain conditions can form pyroglutamic acid-related structures.
-
Impurities from Reagents: Residual di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts can contaminate the final product.[1]
-
tert-Butylation Products: The tert-butyl cation generated during the reaction can alkylate the starting material or product, although this is less common for this specific substrate.[1][2]
Q2: My reaction seems to be complete by TLC, but my final product has a low yield after purification. What could be the issue?
Low isolated yields despite apparent completion by Thin Layer Chromatography (TLC) can be attributed to several factors:
-
Product Solubility: this compound has some water solubility. During the aqueous workup, especially if the pH is not carefully controlled, a significant amount of product can be lost to the aqueous phase.
-
Emulsion Formation: During extraction, the formation of a stable emulsion can trap the product, leading to physical loss.
-
Incomplete Extraction: Insufficient extraction with the organic solvent will leave the product in the aqueous layer.
-
Adsorption onto Drying Agents: Overuse of drying agents like anhydrous sodium sulfate or magnesium sulfate can lead to adsorption of the product.
Q3: I am observing an unexpected peak in my LC-MS analysis with a mass of +56 Da compared to my product. What is this?
A mass increase of 56 Da is characteristic of the addition of a tert-butyl group (C₄H₈).[2] This strongly suggests the formation of the tert-butyl ester of this compound, resulting in a di-Boc protected species. This side reaction can be promoted by the presence of a strong base or prolonged reaction times.
Q4: How can I minimize the formation of the di-Boc impurity?
To minimize the formation of the di-Boc species, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O. A large excess can drive the formation of the tert-butyl ester.
-
pH Control: Maintain the pH of the reaction mixture between 9 and 10.[3] Higher pH values can promote the esterification of the carboxylic acid.
-
Temperature Control: Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[3]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-reaction.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Incomplete Reaction
Symptom: Presence of the starting material (4-aminopentanoic acid) in the crude product, as detected by TLC, NMR, or LC-MS.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient (Boc)₂O | Increase the equivalents of (Boc)₂O to 1.1-1.2 eq. | Ensures complete reaction of the primary amine. |
| Incorrect pH | Adjust the pH of the reaction mixture to 9-10 using a suitable base (e.g., NaOH, NaHCO₃).[3] | The amino group needs to be deprotonated to act as a nucleophile, but a highly basic environment can promote side reactions.[] |
| Low Reaction Temperature | Allow the reaction to warm to room temperature and stir for a longer duration (e.g., overnight). | Increasing the temperature provides the necessary activation energy for the reaction to proceed to completion. |
| Poor Reagent Quality | Use fresh, high-purity (Boc)₂O. | (Boc)₂O can decompose over time, especially if exposed to moisture, reducing its reactivity.[5] |
Issue 2: Presence of Di-Boc Impurity
Symptom: A significant peak corresponding to the tert-butyl ester of this compound is observed in LC-MS or a less polar spot on TLC.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Excess (Boc)₂O | Reduce the amount of (Boc)₂O to 1.05-1.1 equivalents. | Minimizes the opportunity for the carboxylic acid to be esterified. |
| High pH | Maintain the pH of the reaction mixture between 9 and 10. | A highly basic medium can deprotonate the carboxylic acid, making it more susceptible to esterification. |
| Prolonged Reaction Time | Monitor the reaction progress and quench it promptly upon completion. | Extended reaction times increase the likelihood of side reactions, including ester formation. |
Issue 3: Difficult Purification
Symptom: The crude product is an oil that is difficult to purify by crystallization, or column chromatography results in poor separation.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Oily Product | Convert the oily product to its dicyclohexylamine (DCHA) salt, which is often a crystalline solid and can be purified by recrystallization.[6] | Salt formation can induce crystallization and facilitate the removal of non-ionic impurities. |
| Poor Separation on Silica Gel | Use a different solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system may be necessary. | Optimizing the mobile phase can improve the resolution between the product and impurities. |
| Acidic Impurities | Wash the organic layer with a dilute solution of a weak acid (e.g., 1% citric acid) during the workup. | This can help remove any basic impurities that may be present. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve 4-aminopentanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
pH Adjustment: Add a 1M solution of sodium hydroxide (NaOH) to adjust the pH of the solution to approximately 9-10.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while maintaining the temperature and pH.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Workup:
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1M HCl.[3]
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Analytical Methods for Impurity Detection
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1) or methanol and dichloromethane (e.g., 1:9).
-
Visualization: UV light (254 nm) and staining with ninhydrin (for detecting free amino groups) or potassium permanganate.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).
-
Detection: UV at 210-220 nm.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method for detecting the product and potential impurities.
-
IV. Visual Workflow and Logic Diagrams
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
Common Impurity Formation Pathways
Caption: Simplified reaction pathways leading to the desired product and common impurities.
V. References
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ACS Publications. (n.d.). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (B) Amino donor optimization employing (S). Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]
-
PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]
Sources
Technical Support Center: Strategies to Enhance Solubility of N-Boc-4-aminopentanoic Acid Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of peptides incorporating N-Boc-4-aminopentanoic acid. As a non-canonical, hydrophobic amino acid, its inclusion can present significant solubility challenges. This resource is designed to explain the underlying causes of these issues and provide actionable, field-proven strategies to overcome them.
I. Understanding the Core Challenge: The Physicochemical Nature of this compound
The solubility of a peptide is fundamentally dictated by its amino acid composition.[1] Peptides with a high proportion of non-polar, hydrophobic amino acids often exhibit limited solubility in aqueous solutions.[1] this compound contributes to this hydrophobicity in two primary ways:
-
The Pentanoic Acid Side Chain: The five-carbon chain is inherently aliphatic and non-polar, which can lead to aggregation through hydrophobic interactions, especially in longer peptides.[2][3]
-
The Tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is bulky and hydrophobic, further reducing the peptide's affinity for aqueous solvents.[4] While essential for preventing unwanted side reactions during synthesis, it significantly impacts the final product's solubility characteristics.[5][6]
These factors can lead to the formation of secondary structures like beta-sheets, which promote aggregation and reduce solubility.
II. Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a logical flow for troubleshooting.
Issue 1: My lyophilized peptide containing this compound won't dissolve in aqueous buffers (e.g., PBS, Tris).
Root Cause Analysis: This is a common issue stemming from the peptide's overall hydrophobicity. The peptide's net charge at a given pH is a critical factor for solubility; solubility is often lowest at or near the peptide's isoelectric point (pI), where the net charge is neutral.
Step-by-Step Solutions:
-
Initial Solubility Test: Always begin by attempting to dissolve a small amount of the peptide in sterile, distilled water.[7] For very short peptides (less than 5-6 residues), this may be sufficient.[7][8]
-
pH Adjustment:
-
Calculate the Peptide's Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).[2]
-
For Basic Peptides (Net Positive Charge): Attempt to dissolve the peptide in a dilute acidic solution, such as 10% acetic acid. Once dissolved, slowly add your desired buffer.
-
For Acidic Peptides (Net Negative Charge): Try dissolving in a dilute basic solution, like 0.1M ammonium bicarbonate or a small amount of ammonium hydroxide.[2] Then, buffer as needed. Be cautious with peptides containing cysteine, as alkaline pH can promote disulfide bond formation.[9]
-
-
Physical Dissolution Aids:
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution. Perform this in short bursts (e.g., 3x 10 seconds) on ice to avoid heating the sample.[10]
-
Vortexing: Vigorous vortexing can also aid in solubilization.[2]
-
Gentle Warming: Increasing the temperature to <40°C can sometimes improve solubility, but monitor carefully to prevent degradation.[11]
-
Issue 2: My peptide dissolves initially but then precipitates out of solution.
Root Cause Analysis: This often indicates that the peptide is at or near its saturation limit in the chosen solvent system, or that it is slowly aggregating over time.
Step-by-Step Solutions:
-
Introduce an Organic Co-solvent: For highly hydrophobic peptides (often defined as having >50% hydrophobic residues), an organic solvent is typically necessary.[8][10]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[2][11] Dimethylformamide (DMF) and acetonitrile (ACN) are also viable alternatives.[11]
-
Protocol:
-
Important Note: For cellular assays, the final concentration of DMSO should generally be kept below 1% to avoid cytotoxicity.[2]
-
-
Use of Denaturing Agents: As a last resort for non-biological applications, denaturing agents like 6M guanidinium hydrochloride or urea can be used to disrupt the hydrogen bonding networks that lead to aggregation.[10]
III. Frequently Asked Questions (FAQs)
Q1: Can I modify the peptide sequence itself to improve solubility?
A1: Yes, this is a highly effective strategy during the design phase.
-
Incorporate Hydrophilic Residues: Strategically replacing hydrophobic amino acids with charged or polar ones (e.g., Lysine, Arginine, Glutamic Acid) can significantly enhance aqueous solubility.[12]
-
Add Solubility-Enhancing Tags: Attaching hydrophilic tags, such as a poly-arginine or poly-lysine tail, can improve the overall charge and solubility of the peptide.[13]
Q2: What is PEGylation and can it help with solubility?
A2: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to the peptide. This creates a "hydrophilic shield" around the peptide, which can dramatically increase its water solubility and also prolong its half-life in circulation by reducing renal clearance.
Q3: How does the Boc protecting group affect solubility during synthesis versus in the final product?
A3: During solid-phase peptide synthesis (SPPS), the presence of Boc and other bulky, hydrophobic protecting groups can lead to chain aggregation on the resin, reducing synthetic yields.[13][14] In the final, cleaved peptide, the N-terminal Boc group on the this compound residue contributes significantly to the overall hydrophobicity and low aqueous solubility of the molecule.[4] While Boc-based SPPS can sometimes yield better results for "difficult" hydrophobic sequences compared to Fmoc-based strategies, it presents its own set of challenges.[15]
Q4: Are there any analytical techniques to measure the solubility of my peptide?
A4: Yes, several methods are available. A common and rapid technique is the turbidimetric solubility assay (TSA) .[3][8] This method measures the cloudiness (turbidity) of a solution as the peptide concentration increases, allowing for a quick determination of the saturation point in various solvents.[16]
IV. Experimental Protocols & Data Visualization
Protocol 1: Systematic Solubility Testing Workflow
This protocol provides a structured approach to determine the optimal solvent for your peptide.
Objective: To systematically test a range of solvents to find the optimal conditions for dissolving a hydrophobic peptide containing this compound.
Materials:
-
Lyophilized peptide
-
Sterile, deionized water
-
10% Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
DMSO (anhydrous)
-
Acetonitrile (ACN)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Procedure:
-
Aliquot: Prepare small, pre-weighed aliquots of your lyophilized peptide (e.g., 0.5 - 1 mg each) to avoid wasting material.
-
Initial Test (Water): To the first aliquot, add a small volume of sterile water to achieve a high target concentration (e.g., 10 mg/mL). Vortex thoroughly. If it doesn't dissolve, proceed to step 3.
-
pH Modification (Based on Net Charge):
-
If Basic: To a new aliquot, add 10% acetic acid dropwise until dissolved.
-
If Acidic: To a new aliquot, add 0.1 M ammonium bicarbonate dropwise until dissolved.
-
-
Organic Solvent Test (DMSO): If aqueous and pH-adjusted solutions fail, take a new aliquot and add a minimal volume of DMSO (e.g., 20-50 µL). Vortex and sonicate briefly.
-
Aqueous Dilution: Once dissolved in DMSO, slowly add your desired aqueous buffer drop-by-drop while continuously vortexing. Observe for any precipitation.
-
Centrifugation: Before use in any assay, always centrifuge your final peptide solution (e.g., 10,000 x g for 5 min) to pellet any undissolved micro-particulates.[2]
Data Summary: Common Solvents for Hydrophobic Peptides
| Solvent System | Use Case | Advantages | Considerations |
| Water / Aqueous Buffer | Short (<5 residues) or highly charged peptides | Biologically compatible | Often ineffective for hydrophobic peptides |
| Dilute Acetic Acid | Basic peptides (net positive charge) | Increases net positive charge, enhancing solubility | May not be suitable for all assays; pH must be adjusted |
| Dilute Ammonium Bicarbonate | Acidic peptides (net negative charge) | Increases net negative charge, enhancing solubility | Volatile buffer; can be removed by lyophilization |
| DMSO / ACN / DMF | Highly hydrophobic or neutral peptides | Strong solubilizing power for non-polar compounds | Potential for cytotoxicity in cell-based assays; must keep final concentration low (<1%) |
Diagrams
V. References
-
The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth. (2025). Biosynth.
-
Peptide Solubilization. (n.d.). JPT.
-
Guidelines for Peptide Dissolving. (n.d.). Creative Peptides.
-
How Can I Make My Peptide More Water Soluble? (2024). LifeTein.
-
Strategies to improve the physicochemical properties of peptide-based drugs. (n.d.). ResearchGate.
-
Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences.
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript.
-
Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2025). Polypeptide.
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH.
-
Peptide Characterization & Analytics. (n.d.). JPT.
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). PMC - PubMed Central.
-
Peptide Solubility Testing. (n.d.). Creative Peptides.
-
Amino Acid Composition: The nature of the amino acids within a peptide sequence plays a critical role in its solubility. (n.d.). JPT.
-
Peptide solubility testing. (n.d.). SB-PEPTIDE.
-
Peptide Solubility. (n.d.). Bio Basic.
-
Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (2023). ResearchGate.
-
Mastering Protecting Groups in Peptide Synthesis. (2022). SBS Genetech.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Creative Peptides.
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). PMC - NIH.
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
-
Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (n.d.). Nature.
-
Peptide solubility. (2021). Bachem.
-
Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ_xGRtLybtRYRp3F1IfAviZp-j3DZncpEfHDDtUl81SqdpTB7LvKKs9lIUPER75FTzTCfhVZtIKAo6IBjR5hftoC-OGRixBD630Q8-Sc1HWKNtLl1uHv0o8Pn4eUmJKmjEmkiZyyXGQ==]([Link]
Sources
- 1. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 2. jpt.com [jpt.com]
- 3. jpt.com [jpt.com]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. biobasic.com [biobasic.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. lifetein.com [lifetein.com]
- 13. polypeptide.com [polypeptide.com]
- 14. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 16. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
dealing with incomplete coupling of N-Boc-4-aminopentanoic acid
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that challenges in synthesis are not just obstacles, but opportunities to refine our understanding and improve our methods. This guide is designed to provide you with in-depth, field-proven insights into one such common challenge: the incomplete coupling of N-Boc-4-aminopentanoic acid.
Our approach goes beyond simple step-by-step instructions. We aim to explain the underlying chemical principles and the causal relationships behind each experimental choice, empowering you to not only solve the immediate problem but also to anticipate and prevent future issues.
Part 1: Troubleshooting Guide for Incomplete Coupling
This section is structured to guide you from problem identification through to a successful resolution.
Q1: My coupling reaction with this compound is showing low yield or is incomplete. How do I confirm this, and what are the likely causes?
A1: Confirmation of incomplete coupling is the critical first step. For solid-phase peptide synthesis (SPPS), a qualitative Kaiser test is a rapid and reliable method; a positive result (blue or reddish-brown beads) indicates the presence of unreacted primary amines.[1][2][3] For solution-phase synthesis, Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of an aliquot will show the persistence of the starting amine.[4]
Once confirmed, the incomplete coupling can be attributed to several factors, often working in combination:
-
Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable due to the formation of a highly unreactive ammonium carboxylate salt.[5][6] The coupling reagent's primary role is to convert the carboxylic acid's hydroxyl group into a good leaving group, creating a highly reactive acyl species that is susceptible to nucleophilic attack by the amine.[7][8] If this activation is slow or inefficient, the coupling will fail.
-
Steric Hindrance: While this compound is not as sterically demanding as residues like valine or isoleucine, the bulky tert-Butyloxycarbonyl (Boc) protecting group, combined with the steric environment of the N-terminal amine on the growing peptide chain, can significantly slow down the reaction rate.[3][9][10] This issue is magnified as the peptide chain elongates.[11]
-
Peptide Aggregation (SPPS): In solid-phase synthesis, the growing peptide chain, particularly if it contains hydrophobic residues, can aggregate and form secondary structures (e.g., β-sheets) on the resin.[3][12] This aggregation can physically block the N-terminal amine, making it inaccessible to the incoming activated amino acid.[3][13]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, base, temperature, and reaction time play a crucial role.[14] N,N-Dimethylformamide (DMF) is a common solvent, but its decomposition to dimethylamine can cause premature chain termination.[12] In cases of aggregation, a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) may be necessary.[12][15]
Q2: I am using a standard carbodiimide reagent like DCC or DIC with HOBt, and it's not working. Which coupling reagent should I use instead?
A2: While carbodiimides are cost-effective, their reactivity is often insufficient for challenging couplings.[9] For sterically hindered or otherwise difficult reactions, more potent activating agents are required. We recommend upgrading to a uronium/aminium or phosphonium salt-based reagent. These reagents are generally more efficient, lead to faster reactions, and are less prone to certain side reactions.[16]
Here is a comparison of commonly used coupling reagents:
| Reagent Class | Examples | Mechanism of Action | Pros | Cons | Recommended Use |
| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate, which is then attacked by the amine.[5] | Low cost. EDC and its byproduct are water-soluble, simplifying workup.[17] | Lower reactivity; high risk of racemization without additives; can form N-acylurea byproduct.[14] DCC byproduct is insoluble, making it unsuitable for SPPS.[17] | Routine, non-hindered couplings, especially in solution-phase (EDC). |
| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester, primarily a benzotriazolyl (OBt/OAt) active ester.[18] | High reactivity; low racemization; byproducts are generally soluble. Can be used in excess without causing chain termination.[18] | Higher cost; PyBOP's predecessor (BOP) generates a carcinogenic byproduct.[18][19] | Difficult couplings, sterically hindered amino acids, segment condensation.[4][16] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Forms a reactive aminium ester, typically a benzotriazolyl (OBt/OAt) or Oxyma active ester.[18] | Very high reactivity and speed; excellent for hindered systems.[16] HATU is particularly effective due to anchimeric assistance from the pyridine nitrogen in its HOAt-based ester.[16] | Higher cost. Excess reagent can react with the free amine to form a guanidinyl cap, terminating the chain.[7][17] | Gold standard for difficult SPPS couplings, including N-methylated or hindered residues.[14][18] |
Recommendation: For incomplete coupling of this compound, switch to HATU or PyBOP . HATU is often considered one of the most efficient reagents for overcoming steric hindrance.[16][18]
Q3: What specific strategies can I employ if my coupling remains incomplete even after switching to a stronger coupling reagent?
A3: If a powerful reagent like HATU still results in incomplete coupling, a multi-pronged approach is necessary.
-
Perform a "Double Couple": This is the simplest and often most effective strategy. After the initial coupling reaction time has elapsed, filter the resin, wash with DMF, and then add a fresh solution of the activated amino acid and reagents to the vessel to repeat the coupling step.[9]
-
Increase Reaction Time and/or Temperature: Sterically hindered couplings are kinetically slow. Extending the reaction time from a standard 1-2 hours to 4 hours or even overnight can be beneficial.[9][15] If extending the time is ineffective, gently increasing the temperature to 40-50°C can help overcome the activation energy barrier.[9] Use this approach with caution, as elevated temperatures can increase the risk of racemization.[14]
-
Optimize Solvent and Base: If you suspect on-resin aggregation, switch the primary solvent from DMF to NMP.[12] NMP is a better solvent for solvating protected peptides and can disrupt secondary structures.[12] Also, ensure the base used, typically N,N-Diisopropylethylamine (DIPEA), is pure and added in the correct stoichiometry (usually 2-3 equivalents).[14][20]
-
Pre-activation: Instead of adding all reagents to the reaction vessel at once, you can pre-activate the this compound. In a separate vial, dissolve the amino acid, coupling reagent (e.g., HATU), and base in DMF and allow it to stir for 15-30 minutes before adding this activated mixture to the resin.[21] This ensures the highly reactive OAt-ester is fully formed before it encounters the N-terminal amine.[21]
Q4: The coupling failed, and I need to move on. What is the most critical next step to ensure the quality of my final product?
A4: If a coupling reaction cannot be driven to completion, it is absolutely essential to cap the unreacted free amines. Capping involves acetylating the remaining N-terminal amines, rendering them unreactive for subsequent coupling cycles.[1]
Why is capping critical? Failure to cap results in the synthesis of "deletion sequences"—peptides that are missing one or more amino acids. These deletion sequences are often difficult to separate from the desired full-length product during purification, leading to a final product of low purity.
The most common capping agent is a solution of acetic anhydride and a base (like pyridine or DIPEA) in DMF.[1] After capping, you must perform another Kaiser test to confirm that all primary amines have been successfully acetylated (the test should be negative).[1]
Part 2: Key Experimental Protocols
These protocols provide detailed, validated methodologies for the key procedures discussed above.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is designed for a difficult coupling on a solid-phase resin.
-
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous NMP or DMF
-
-
Procedure (based on 1.0 mmol of resin substitution):
-
Swell the deprotected peptide-resin in DMF or NMP for 30 minutes. Drain the solvent.
-
In a separate vessel, dissolve this compound (4.0 mmol, 4 equivalents) and HATU (3.9 mmol, 3.9 equivalents) in 10 mL of NMP.
-
Add DIPEA (8.0 mmol, 8 equivalents) to the solution from Step 2.
-
Agitate the mixture for 5-10 minutes to pre-activate the amino acid.[22]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Take a small sample of resin beads, wash them thoroughly with DMF and methanol, and perform a Kaiser test (see Protocol 2).
-
If the Kaiser test is negative (beads are colorless/yellow), the coupling is complete. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
-
If the Kaiser test is positive, drain the reaction solution and repeat steps 2-8 for a "double couple."
-
Protocol 2: Reaction Monitoring via the Kaiser Test
This protocol provides a qualitative assessment of free primary amines on a solid support.[1]
-
Materials:
-
Kaiser Test Reagent A: 5% Ninhydrin in ethanol
-
Kaiser Test Reagent B: 80% Phenol in ethanol
-
Kaiser Test Reagent C: 2% aqueous KCN diluted 1:100 with pyridine
-
-
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) into a small glass test tube.
-
Wash the beads with DMF (2x) and then ethanol (2x) to remove residual reagents.
-
Add 2-3 drops each of Reagent A, B, and C to the test tube.
-
Heat the tube in a heating block at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Negative (Complete Coupling): Beads and solution remain colorless or pale yellow.
-
Positive (Incomplete Coupling): Beads and solution turn a dark blue or purple, indicating the presence of free primary amines.
-
-
Protocol 3: Capping Unreacted Amines
This protocol is used to permanently block unreacted amines after a failed coupling attempt.
-
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Capping Solution: Acetic Anhydride / DIPEA / DMF (e.g., in a 1:1:8 ratio by volume)
-
DMF for washing
-
-
Procedure:
-
After the final failed coupling attempt, drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3x).
-
Add the Capping Solution to the resin, ensuring the beads are fully submerged and can be agitated freely.
-
Agitate the mixture at room temperature for 30 minutes.[1]
-
Drain the Capping Solution and wash the resin thoroughly with DMF (5x).
-
Perform a Kaiser test to confirm the absence of free amines (the test must be negative before proceeding).
-
Part 3: Visualization & Workflow Diagrams
Amide Bond Formation Mechanisms
Troubleshooting Workflow for Incomplete Coupling
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the role of the base (e.g., DIPEA) in the coupling reaction?
-
A: The tertiary base plays two critical roles. First, it ensures the N-terminal amine of the peptide chain is in its neutral, nucleophilic free base form. Second, it neutralizes the acidic byproducts generated during the activation and coupling steps (e.g., HOBt, HOAt, or HCl), maintaining a favorable reaction environment.[14] DIPEA is often chosen because it is a non-nucleophilic, sterically hindered base that is less likely to cause side reactions.
-
-
Q: Can racemization occur during the coupling of this compound?
-
A: this compound is not a chiral molecule, so racemization at its own alpha-carbon is not a concern. However, if you are coupling it to a chiral peptide chain, the C-terminal residue of that chain can be susceptible to racemization during the activation step. This risk is minimized by using additives like HOBt or HOAt, which are integral to modern coupling reagents like HATU and PyBOP.[14][17]
-
-
Q: Why are uronium/aminium reagents like HBTU and HATU stored as hexafluorophosphate (PF6-) or tetrafluoroborate (BF4-) salts?
-
A: These counterions are large, non-coordinating, and non-nucleophilic. This makes the corresponding uronium/aminium salts highly stable, crystalline, and easy-to-handle solids, while ensuring the cation remains extremely reactive for its intended purpose of activating the carboxylic acid.
-
References
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]
- Mechanisms for the activation of carboxylic acid in amide bond formation. (n.d.).
- Yoshida, J., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie. [Link]
- Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]
- Novabiochem® Coupling reagents. (n.d.). Merck. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
- Commonly Used Coupling Reagents in Peptide Synthesis. (2024). Huarenstore. [Link]
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Dublin City University. [Link]
- Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. (2023).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. [Link]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Aspen Peptides. [Link]
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2017).
- How do I avoid side reactions while doing this peptide coupling reaction? (2023). Reddit. [Link]
- What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2023). ChemRxiv. [Link]
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). The Royal Society of Chemistry. [Link]
- Coupling Reagents. (n.d.). AAPPTec. [Link]
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). The Royal Society of Chemistry. [Link]
- Coupling reaction sometimes works, sometimes doesn't. (2022). Reddit. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
- The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. [Link]
- What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? (2013).
- The Synthesis of Sterically Hindered Amides. (2014).
- Procedures to Improve Difficult Couplings. (1997).
- A New Measurement of Amine Steric Hindrance – N Exposure. (2018). OSTI.GOV. [Link]
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). PubMed. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. people.uniurb.it [people.uniurb.it]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chimia.ch [chimia.ch]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. bachem.com [bachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. peptide.com [peptide.com]
- 18. file.globalso.com [file.globalso.com]
- 19. researchgate.net [researchgate.net]
- 20. growingscience.com [growingscience.com]
- 21. reddit.com [reddit.com]
- 22. peptide.com [peptide.com]
Technical Support Center: Minimizing Epimerization of N-Boc-4-aminopentanoic Acid
Introduction
N-Boc-4-aminopentanoic acid is a valuable chiral building block in the synthesis of complex peptides, peptidomimetics, and other pharmacologically active molecules. Maintaining its stereochemical integrity is paramount, as the biological activity and safety profile of the final compound are intrinsically linked to its precise three-dimensional structure. Epimerization—the inversion of a single stereocenter—is a persistent challenge during amide bond formation.[1][2][3] This process leads to the formation of a diastereomeric impurity that is often difficult to separate from the desired product, complicating purification and potentially compromising the final compound's efficacy.[1][4]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies, validated protocols, and a foundational understanding of the chemical mechanisms that drive epimerization, empowering you to proactively minimize this critical side reaction in your experiments.
Section 1: Understanding the Root Cause - Mechanisms of Epimerization
Q1: What are the primary mechanisms that cause epimerization during the coupling of this compound?
Epimerization during the amide coupling of N-protected amino acids, including this compound, predominantly proceeds through two competitive pathways. Understanding these mechanisms is the first step toward effective mitigation.
-
Oxazolone Formation (Primary Pathway): This is the most common mechanism.[5] The coupling reagent activates the carboxylic acid, making it susceptible to intramolecular cyclization. This forms a planar, achiral oxazolone intermediate. The proton at the chiral center (C4 in this case) is now highly acidic and can be easily removed and re-added. Reprotonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry. The subsequent attack by the amine nucleophile on this scrambled intermediate yields a mixture of epimers.[1][4][5][6]
-
Direct Enolization (Direct Proton Abstraction): A sufficiently strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid (the C4 position in this compound) to form a planar enolate intermediate.[4][5] Like the oxazolone, this planar structure can be protonated from either side, resulting in epimerization before the amide bond is even formed.[4][7] This pathway is particularly relevant when using strong bases or for amino acids with structural features that increase the acidity of the α-proton.[4][6]
Section 2: Troubleshooting Guide - Key Experimental Parameters
Q2: My chiral HPLC shows a significant epimeric impurity. Which experimental factor should I investigate first?
When troubleshooting epimerization, it is best to address the most influential factors first. The choice of coupling reagent, additives, and the base are the most critical variables and should be your primary focus. From there, systematically evaluate temperature, solvent, and reaction time.
Q3: How does my choice of coupling reagent impact epimerization?
The coupling reagent's role is to activate the carboxylic acid, but highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[6] The key to suppression is often the use of additives.
-
Carbodiimides (e.g., DCC, EDC, DIC): These are cost-effective but can lead to high rates of epimerization when used alone.[6] Their activated O-acylisourea intermediate is highly reactive and readily forms the oxazolone.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient and fast but are also aggressive activating agents that can promote epimerization if not used correctly.[2]
-
The Critical Role of Additives (e.g., HOBt, HOAt, Oxyma): Additives are essential for minimizing epimerization.[7][8] They intercept the highly reactive activated intermediate to form a new active ester that is more stable and less prone to cyclizing into an oxazolone, yet still reactive enough to couple with the amine.[8][9] Oxyma and HOAt are generally considered more effective than HOBt.[8][10]
| Coupling Reagent | Additive | Epimerization Risk (without additive) | Epimerization Risk (with additive) | Notes |
| DIC/DCC | Oxyma, HOAt, HOBt | High | Low | Cost-effective and reliable with additives. |
| EDC | Oxyma, HOAt, HOBt | Very High | Low-Medium | Tends to cause more epimerization than DIC/DCC.[11] |
| HATU/HCTU | (HOAt is integral) | N/A | Low-Medium | Very fast and efficient; risk increases with strong bases and high temp. |
| PyBOP | None required | Medium | N/A | Byproduct HMPA is carcinogenic; PyAOP is a safer alternative.[9] |
Q4: What is the role of the base, and which one should I use?
The base is necessary to deprotonate the amine component for nucleophilic attack and to neutralize acidic byproducts. However, it can also directly cause epimerization by abstracting the α-proton.[4] The ideal base has sufficient basicity to facilitate the reaction but is sterically hindered to prevent it from easily accessing the α-proton.[10]
-
Low Hindrance/High Risk: Triethylamine (TEA) is small and strongly basic, making it a high risk for causing epimerization.
-
Moderate Hindrance/Medium Risk: N,N-Diisopropylethylamine (DIPEA or DIEA) is the most common base used in peptide synthesis. Its bulkiness reduces the risk compared to TEA, but it can still cause epimerization, especially at higher temperatures or with sensitive amino acids.[4]
-
High Hindrance/Low Risk: 2,4,6-Collidine (TMP) is more sterically hindered than DIPEA and is an excellent choice for minimizing epimerization, particularly in challenging cases.[10][12]
| Base | pKa (approx.) | Steric Hindrance | Epimerization Risk |
| Triethylamine (TEA) | 10.7 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | Medium | Medium |
| N-Methylmorpholine (NMM) | 7.4 | Low | Medium-Low |
| 2,4,6-Collidine (TMP) | 7.4 | High | Low |
Q5: Can the reaction solvent influence the level of epimerization?
Yes, the solvent plays a significant role. Polar aprotic solvents can stabilize the charged intermediates involved in epimerization pathways, thereby increasing the rate.[6][11][13]
-
Higher Risk Solvents: Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent for solubility but are known to increase epimerization rates.[11]
-
Lower Risk Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Chloroform are less polar and can suppress epimerization.[11][13][14] However, the solubility of reagents and growing peptide chains can be a limiting factor. A mixture such as DCM/DMF can sometimes offer a good compromise.
Q6: What is the optimal temperature for my coupling reaction?
Higher temperatures accelerate all reactions, including the undesirable epimerization side reaction.[3][6][15][16]
-
Recommendation: Always start coupling reactions at a low temperature. Cool the reaction vessel to 0 °C before adding the coupling reagent and base. Maintain this temperature for at least the first 30-60 minutes. If the reaction is sluggish, it can be allowed to warm slowly to room temperature. Running reactions at elevated temperatures should be avoided unless absolutely necessary and all other parameters have been optimized.[5][11]
Section 3: Recommended Protocols & Methodologies
Here are two validated starting protocols designed to minimize epimerization. Always monitor reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Protocol 1: Low-Epimerization Coupling using DIC/Oxyma
This method is robust, cost-effective, and generally provides low levels of epimerization.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or THF.
-
Additive: Add Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (1.2 eq).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature. Monitor for completion (typically 4-16 hours).
-
Work-up: Upon completion, filter the by-product diisopropylurea (DCU). Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product for epimeric purity by chiral HPLC.[5]
Protocol 2: High-Efficiency Coupling using HATU and a Hindered Base
This protocol is for more challenging couplings where speed and efficiency are required, while still controlling for epimerization.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the amine component (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C .
-
Base Addition: Add the sterically hindered base, 2,4,6-Collidine or DIPEA (2.5 eq), to the mixture and stir for 2-5 minutes.
-
In-Situ Activation & Coupling: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture in one portion. The activated species is formed in situ and is consumed rapidly by the amine, minimizing its time to epimerize.[5]
-
Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor closely for completion.
-
Work-up & Analysis: Follow the work-up and analysis steps as described in Protocol 1.
Section 4: Frequently Asked Questions (FAQs)
Q: How can I accurately detect and quantify the level of epimerization in my product? A: The definitive method is chiral High-Performance Liquid Chromatography (HPLC) .[5][17] This technique uses a chiral stationary phase to separate the desired product from its epimer, allowing for precise quantification. Tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be used to identify and characterize epimers, especially in complex mixtures.[18][19][20][21]
Q: Is this compound stable during storage? A: Yes, under proper conditions. It should be stored in a cool, dry place. Supplier recommendations typically suggest storage at refrigerator temperatures (e.g., 4°C or 0-8°C) to ensure long-term stability and prevent degradation.[22][23]
Q: Does the Boc protecting group itself contribute to epimerization? A: The N-Boc group is a carbamate, which is significantly less prone to promoting epimerization via the oxazolone pathway compared to an N-acyl group (like a benzoyl or another amino acid residue).[24] The electron-donating nature of the carbamate oxygen disfavors oxazolone formation, making the Boc group a good choice for maintaining chiral integrity.
Q: What is "pre-activation" and should I avoid it? A: Pre-activation involves mixing the amino acid, coupling reagent, and base for a period before adding the amine component. This allows a high concentration of the activated intermediate to build up, which significantly increases the risk of epimerization.[12] It is strongly recommended to use in situ activation, where all components are mixed together (or the coupling reagent is added last), so the activated species is consumed by the amine as soon as it is formed.[5]
References
- Epimerisation in Peptide Synthesis. Molecules. [Link]
- Epimeriz
- Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. RSC Publishing. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
- Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.
- Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
- Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Coupling method for peptide synthesis at elevated temperatures.
- Epimerisation in Peptide Synthesis.
- Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. [Link]
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
- Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. PubMed. [Link]
- The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. [Link]
- Epimeris
- Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Semantic Scholar. [Link]
- Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]
- N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. csbio.com [csbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS | Semantic Scholar [semanticscholar.org]
- 22. usbio.net [usbio.net]
- 23. chemimpex.com [chemimpex.com]
- 24. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
impact of steric hindrance from N-Boc-4-aminopentanoic acid on coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-Boc-4-aminopentanoic acid into peptide sequences. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.
PART 1: Troubleshooting Guide for this compound Coupling
The structure of this compound, a γ-amino acid, introduces significant steric hindrance around the amine group due to the Boc protecting group and the alkyl backbone. This can lead to sluggish or incomplete coupling reactions. This section addresses common problems in a question-and-answer format.
Question 1: My coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low coupling yields with sterically hindered amino acids like this compound are a common challenge. The primary culprits are often insufficient activation of the carboxylic acid, steric hindrance impeding the approach of the nucleophilic amine, or peptide aggregation on the solid support.
Immediate Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be potent enough for this hindered coupling. It is highly recommended [1]to switch to a more powerful uronium/aminium or phosphonium salt-based coupling reagent.
-
Uronium/Aminium[1][2] Salts: HATU, HBTU, and HCTU are excellent choices that generate highly reactive OAt or OBt esters. HATU is often considered [2][3]superior for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
-
Phosphonium Sal[2]ts: PyBOP and PyAOP are also highly effective. An advantage of phosphoni[3]um reagents is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction sometimes observed with uronium reagents when used in excess.
-
-
Perform a Double C[2][4]oupling: A widely used and effective strategy to drive a difficult coupling reaction to completion is to perform a "double coupling." After the initial couplin[5]g reaction time, the reagents are filtered off, and a fresh solution of the activated amino acid is added to the resin for a second coupling step.
-
Increase Reaction [5]Time: Sterically hindered couplings are inherently slower. Extending the reaction time from the standard 1-2 hours to several hours or even overnight can significantly improve the yield.
-
**Optimize Solvent:[5] Inadequate solvation of the growing peptide chain can lead to aggregation, which blocks the reactive N-terminal amine.
Question 2: I've [5]switched to HATU and performed a double coupling, but my yield is still suboptimal. What advanced strategies can I employ?
Answer:
When even potent coupling reagents and standard optimization techniques fall short, more advanced methods are necessary to overcome severe steric hindrance.
Advanced Strategies:
-
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids. The targeted heating can [5][8]overcome the activation energy barrier more effectively than conventional heating.
-
Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid of this compound to an acyl fluoride can be a highly effective strategy. Acyl fluorides are more r[4][9]eactive than the active esters generated by standard coupling reagents. This can be achieved usin[9]g reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Elevated Temperatu[4]re: Increasing the reaction temperature to 35-50°C can provide the necessary kinetic energy to overcome the steric barrier. This should be done cauti[10]ously, as higher temperatures can also increase the risk of racemization.
PART 2: Frequen[4]tly Asked Questions (FAQs)
This section addresses broader questions regarding the chemical properties of this compound and the principles of steric hindrance in peptide synthesis.
Q1: What exactly is steric hindrance and how does it affect peptide coupling?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction. In the context of peptide[11] synthesis, bulky side chains or protecting groups on either the incoming amino acid or the N-terminus of the peptide chain can physically block the approach of the reacting carboxyl and amino groups, making the formation of a peptide bond more difficult and slowing down the reaction rate.
Q2: Why is N-Boc-4-ami[11][12]nopentanoic acid considered sterically hindered?
A2: this compound presents steric challenges for a few reasons. Firstly, the tert-butoxycarbonyl (Boc) protecting group is inherently bulky. Secondly, as a γ-amino acid, the amine group is further down the carbon chain compared to α-amino acids, which can influence the conformation of the molecule and how it presents itself for coupling. While not as hindered as α,α-disubstituted amino acids, the combination of the Boc group and the molecular structure requires more potent coupling conditions than for simple α-amino acids.
Q3: Are there alternat[13][14]ives to carbodiimide-based coupling reagents for hindered amino acids?
A3: Yes, and they are generally preferred for difficult couplings. Onium salt-based reagents (uronium/aminium and phosphonium salts) are the go-to alternatives. These reagents react with[15] the carboxylic acid to form highly reactive active esters, which then readily react with the amine. The development of these [2]reagents has made the incorporation of sterically hindered amino acids, including N-methylated and α,α-dialkylated amino acids, much more routine.
Q4: Can peptide aggreg[15]ation be a factor even with a relatively small molecule like this compound?
A4: While this compound itself is not a long peptide, the growing peptide chain it is being coupled to can aggregate. This is a sequence-depend[7]ent issue, particularly with hydrophobic residues. Aggregation can make the [11]N-terminus of the resin-bound peptide inaccessible, leading to incomplete coupling. Using aggregation-disrupt[11]ing solvents or techniques is therefore crucial.
PART 3: Protocols an[6]d Data
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Issues |
| DCC/DIC | Carbodiimide | Low | Low cost. | Generates insoluble ure[3]a byproducts (DCC), not ideal for SPPS. |
| HBTU/TBTU | Amini[3][4]um/Uronium | High | Excellent for routine synthesis, efficient. | Can cause guanidinylati[2]on if used in excess. |
| HATU | Aminium/Ur[2][6]onium | Very High | Highly efficient for hindered couplings, low racemization. | More expensive than HBT[2][3][16]U. |
| PyBOP | Phosphoni[11]um | High | Does not cause guanidinylation, clean reactions. | Byproducts can be diffi[2][4]cult to remove in solution phase. |
| COMU | Aminium/Ur[4]onium | Very High | High reactivity, comparable to HATU, safer (non-explosive byproducts). | Can cause guanidinylati[2][4]on. |
Experimental Pr[2]otocol: Double Coupling using HATU
This protocol outlines a robust method for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Reagents:
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethyla[5]mine (DIPEA) (8 equivalents)
-
Peptide-grade DMF
[5]Procedure:
-
Resin Preparation: Following the standard deprotection of the N-terminal protecting group (e.g., Fmoc), thoroughly wash the resin with DMF (3 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate the this compound by dissolving it with HATU and DIPEA in DMF. Allow the pre-activation [5]to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Filter the reacti[5]on solution from the resin and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat the pre-activation step with a fresh solution of this compound, HATU, and DIPEA.
-
Add the fresh activated amino acid solution to the same resin.
-
Agitate the reaction for another 45-60 minutes.
-
Filter the reacti[5]on solution and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next synthesis step.
-
-
Monitoring: The completion of the coupling can be monitored using a qualitative test for primary amines, such as the Kaiser test. A negative Kaiser test (b[11]eads remain colorless or yellow) indicates a complete reaction.
PART 4: Visualizations
Diagram 1: General Peptide Coupling Mechanism
Caption: Decision tree for troubleshooting low coupling yields.
References
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
- Frérot, E., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(1), 14-20. [Link]
- DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press. [Link]
- Aapptec. Coupling Reagents. [Link]
- Mándity, I. M., & Fülöp, F. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31631-31638. [Link]
- Peptide Scientific. (2024). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
- Fülöp, F., & Mándity, I. M. (2016). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 48(8), 1913-1921. [Link]
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
- Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(13), 6706-6733. [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]
- Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Kulkarni, S. S., et al. (2020). Immobilized Carbodiimide Assisted Flow Combinatorial Protocol to Facilitate Amide Coupling and Lactamization.
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]
- Reddit. (2024).
- PubChem. 4-Aminopentanoic acid. [Link]
- Schousboe, A., et al. (1986). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of. gamma. -aminobutyric acid transaminase inactivators. The Journal of Organic Chemistry, 51(10), 1777-1783. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. file.globalso.com [file.globalso.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Aminobutyric Acid | C5H11NO2 | CID 223130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 16. peptide.com [peptide.com]
Technical Support Center: Optimizing Solvent Systems for N-Boc-4-aminopentanoic Acid Reactions
Welcome, researchers, scientists, and drug development professionals. This guide is engineered to provide in-depth technical support for optimizing solvent systems in reactions involving N-Boc-4-aminopentanoic acid. As a valued building block in peptide synthesis and pharmaceutical research, understanding the nuances of its behavior in different solvents is paramount to achieving high yields, purity, and reproducibility.[1]
This resource moves beyond generic protocols to offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and innovate in your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor solubility in my chosen reaction solvent. What are my options?
Poor solubility is a common hurdle that can lead to incomplete reactions and low yields.[2][3] this compound, with its polar carboxylic acid group and a nonpolar Boc-protecting group, exhibits variable solubility.
Immediate Troubleshooting Steps:
-
Solvent Screening: The first step is to consult a solvent polarity chart and consider alternatives. Polar aprotic solvents are often a good starting point.
-
Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, a mixture of a less polar solvent that dissolves the Boc group well with a more polar one to solubilize the carboxylic acid end can be beneficial.
-
Temperature Adjustment: Gently warming the reaction mixture can sometimes improve solubility. However, this must be done with caution to avoid potential degradation of reagents or the product.
In-Depth Explanation:
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity of the solvent, its dielectric constant, and its ability to form hydrogen bonds all play a crucial role.[4] For this compound, a solvent system that can effectively solvate both the hydrophobic tert-butyl group and the hydrophilic carboxylic acid is ideal.
Q2: I'm observing low yields in my amide coupling reaction. Could the solvent be the culprit?
Absolutely. The solvent system is a critical parameter in amide bond formation, influencing everything from reagent stability to reaction kinetics.[5]
Common Solvent-Related Issues Affecting Yield:
-
Reagent Degradation: Some coupling reagents, like EDC, are sensitive to moisture.[6][7] Using wet solvents can lead to their hydrolysis and inactivation.
-
Poor Solvation of Intermediates: The activated carboxylic acid intermediate must remain in solution to react with the amine. If it precipitates, the reaction will be sluggish or incomplete.
-
Side Reactions: In some cases, the solvent itself can participate in side reactions. For example, using protic solvents can lead to solvolysis of the activated intermediate.
Expert Recommendation:
For many standard amide coupling reactions (e.g., using HATU, HBTU, or EDC/NHS), anhydrous polar aprotic solvents are the preferred choice.[8][9][10] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are widely used, although greener alternatives are gaining traction.[11][12][13]
Q3: What is the difference between polar protic and polar aprotic solvents, and why does it matter for my reaction?
This is a fundamental concept in organic chemistry with significant practical implications for your reactions.
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[14][15] Examples include water, methanol, and ethanol.
-
Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds.[14][15] Examples include DMF, DMSO, and acetonitrile.
Why the Distinction is Critical:
In the context of amide bond formation, polar protic solvents can solvate and stabilize the amine nucleophile through hydrogen bonding.[16][17] This can reduce its nucleophilicity and slow down the desired reaction. Polar aprotic solvents, on the other hand, do not form strong hydrogen bonds with the amine, leaving it more "free" and reactive.[16]
Q4: I'm struggling with the workup and purification. Can solvent choice help?
Yes, a well-thought-out solvent strategy during workup is crucial for isolating a pure product.
Troubleshooting Workup and Purification:
-
Phase Separation Issues: If you are performing a liquid-liquid extraction and experiencing poor phase separation (e.g., emulsions), it may be due to the polarity of your extraction solvent being too close to that of the aqueous phase. Consider switching to a less polar solvent.
-
Product Precipitation: If your product is an oil, you can sometimes induce precipitation by adding a non-polar solvent in which it is insoluble.[18]
-
Byproduct Removal: The choice of extraction solvent can be tailored to selectively remove unreacted starting materials or byproducts. For example, the urea byproduct from DCC coupling is insoluble in many organic solvents and can often be removed by filtration.
Troubleshooting Guides
Guide 1: Low Yield in EDC/NHS Coupling
| Symptom | Potential Solvent-Related Cause | Recommended Solution |
| Low or no product formation | EDC or NHS has degraded due to moisture in the solvent.[6][7] | Use fresh, anhydrous solvents. Consider purchasing solvents specifically designated for synthesis. |
| The activated NHS-ester intermediate is hydrolyzing in an aqueous environment. | Perform the activation step in an anhydrous organic solvent like DMF or DCM before adding the amine.[6] | |
| The pH of the reaction is not optimal for both activation and coupling steps. | Use appropriate buffers. The activation step is often more efficient at a slightly acidic pH (4.5-6.0), while the coupling step is favored at a more neutral to slightly basic pH (7.2-8.0).[6][19] |
Guide 2: Epimerization During Coupling
| Symptom | Potential Solvent-Related Cause | Recommended Solution |
| Presence of diastereomeric impurities | The solvent is promoting the formation of an oxazolone intermediate, which can lead to racemization. | The choice of coupling reagent and additives is crucial here, but solvent polarity can play a role. Less polar solvents may sometimes reduce the rate of oxazolone formation. |
| The base used for the reaction is too strong or used in excess. | Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). |
Data-Driven Solvent Selection
The following table provides a summary of the properties of common solvents used in organic synthesis to aid in your selection process.[20][21][22][23][24]
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Type | Notes |
| Dichloromethane | DCM | 39.6 | 9.1 | Polar Aprotic | Good for dissolving a wide range of organic compounds.[11] |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Polar Aprotic | High boiling point, good for reactions requiring heat. Can be difficult to remove.[11] |
| Acetonitrile | ACN | 81.6 | 37.5 | Polar Aprotic | Relatively low boiling point, easier to remove than DMF. |
| Tetrahydrofuran | THF | 66 | 7.6 | Polar Aprotic | Can form peroxides upon storage. |
| Ethyl Acetate | EtOAc | 77.1 | 6.0 | Polar Aprotic | Often used as an extraction solvent.[25] |
| Methanol | MeOH | 64.7 | 32.7 | Polar Protic | Can interfere with reactions involving strong nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol outlines a standard procedure for amide bond formation using HATU, a common and efficient coupling reagent.[8]
-
Dissolve the Carboxylic Acid: In a clean, dry flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Add the Amine: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique like TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.
Visualizing the Workflow
Workflow for Solvent Selection in Amide Coupling
Caption: A logical workflow for selecting an optimal solvent system for amide coupling reactions.
Relationship Between Solvent Properties and Reaction Outcome
Caption: The interplay between key solvent properties and their impact on reaction outcomes.
References
- BenchChem Technical Support Team. (2025).
- Myers, B. J. (2019). Common Solvents Used in Organic Chemistry: Table of Properties. Scribd.
- BenchChem Technical Support Team. (2025).
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). American Chemical Society.
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). American Chemical Society.
- Al-lala, A. M., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(15), 3583-3590.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- YouTube. (2022). Protic and Aprotic solvents - and the reaction speed.
- BenchChem Technical Support Team. (2025).
- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Purosolv.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG. Benchchem.
- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
- Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Reddit.
- BenchChem Technical Support Team. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Benchchem.
- Bryan, S. E., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
- Chem-Impex. (n.d.). (S)-Boc-4-amino-pentanoic acid. Chem-Impex.
- Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine.
- Cybulski, M., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(23), 8269.
- AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- JoVE. (2023).
- ResearchGate. (2020). EDC-NHS coupling not working?.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 3. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theorango.com [theorango.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scribd.com [scribd.com]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. www1.chem.umn.edu [www1.chem.umn.edu]
- 25. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Efficient N-Boc-4-aminopentanoic Acid Synthesis
Welcome to the technical support center for the synthesis of N-Boc-4-aminopentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization to help you achieve high yields and excellent enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing chiral this compound?
A1: There are two main catalytic routes for the enantioselective synthesis of this compound:
-
Asymmetric Hydrogenation: This method involves the reduction of a prochiral precursor, such as a β-ketoester or an enamine, using a chiral metal catalyst (e.g., Ruthenium or Rhodium complexes with chiral ligands like BINAP). This approach can be highly efficient, offering high enantioselectivity in a single step.[1][2][3]
-
Enzymatic Kinetic Resolution (EKR): This strategy utilizes enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of 4-aminopentanoic acid or its ester derivative.[4][5][6] This method is known for its high enantioselectivity under mild reaction conditions, although the maximum theoretical yield for the desired enantiomer is 50%.[7]
Q2: How do I choose between asymmetric hydrogenation and enzymatic resolution?
A2: The choice depends on several factors:
-
Yield Requirements: Asymmetric hydrogenation can theoretically provide a 100% yield of the desired enantiomer, while EKR is limited to a 50% yield.
-
Substrate Availability: Asymmetric hydrogenation requires a suitable prochiral precursor, which may need to be synthesized. EKR starts with a racemic mixture, which is often more readily available.
-
Process Conditions: Enzymatic reactions are conducted under mild, environmentally friendly conditions (room temperature, atmospheric pressure, aqueous or organic solvents).[8][9] Asymmetric hydrogenation may require elevated pressures of hydrogen gas and specialized equipment.[10]
-
Catalyst Cost and Sensitivity: Chiral metal catalysts can be expensive and sensitive to air and moisture. Enzymes are generally more robust, although they can be sensitive to temperature and pH.
Q3: For asymmetric hydrogenation, what type of catalyst is most effective?
A3: Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP, are widely used for the asymmetric hydrogenation of β-ketoesters.[10][11] These catalysts are known for their high activity and enantioselectivity. Iridium-based catalysts have also shown promise in similar transformations.[11][12]
Q4: For enzymatic kinetic resolution, which lipase is recommended?
A4: Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia (lipase PS) are frequently reported to exhibit excellent enantioselectivity in the resolution of β-amino esters.[4][13][14] The choice of enzyme can be substrate-dependent, so screening a few different lipases is often recommended.
Q5: How do I monitor the progress and determine the enantiomeric excess (ee) of my reaction?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of this compound.[15][16][17] A chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide like teicoplanin, is typically used.[15][16] Derivatization of the amino acid may be necessary to improve detection if a UV detector is used.[18]
Troubleshooting Guides
Issue 1: Low Yield in Asymmetric Hydrogenation
| Symptom | Possible Cause | Solution |
| Incomplete conversion of starting material | Catalyst deactivation | Ensure all solvents and reagents are anhydrous and deoxygenated. Use an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient hydrogen pressure or reaction time | Increase hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or GC/LC-MS. | |
| Low catalyst loading | Increase the catalyst loading, although this will increase the cost. | |
| Loss of product during work-up | Product solubility issues | Optimize the extraction solvent and pH to ensure efficient recovery of the product. |
Issue 2: Low Enantioselectivity (ee) in Asymmetric Hydrogenation
| Symptom | Possible Cause | Solution |
| Low ee% observed by chiral HPLC | Incorrect catalyst or ligand | Verify the identity and purity of the chiral ligand and metal precursor. |
| Non-optimal reaction temperature or pressure | Vary the temperature and hydrogen pressure. Lower temperatures often lead to higher enantioselectivity. | |
| Presence of impurities that poison the catalyst | Purify the substrate and ensure the solvent is of high purity. |
Issue 3: Low Conversion in Enzymatic Kinetic Resolution
| Symptom | Possible Cause | Solution |
| Reaction stalls before 50% conversion | Enzyme inhibition by product or substrate | Add the substrate in batches to maintain a low concentration. Consider using an immobilized enzyme for easier removal and reuse. |
| Non-optimal solvent or acyl donor | Screen different organic solvents and acyl donors. The choice of acyl donor can significantly impact both reactivity and enantioselectivity.[4] | |
| Incorrect pH or temperature | Ensure the reaction is run at the optimal pH and temperature for the specific lipase being used. |
Issue 4: Difficulty in Separating Product and Unreacted Enantiomer in EKR
| Symptom | Possible Cause | Solution |
| Emulsion formation during extraction | Similar polarities of the acylated and unacylated amines | Modify the pH of the aqueous phase to protonate the unreacted amine, making it more water-soluble and easier to separate from the acylated product. |
| Incomplete separation by column chromatography | Similar Rf values | Use a different solvent system or consider a different stationary phase for chromatography. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a β-Ketoester Precursor
This protocol is a general guideline for the asymmetric hydrogenation of a β-ketoester to produce the corresponding β-hydroxy ester, a precursor to this compound.
-
Catalyst Preparation (in-situ): In a glovebox, add [RuCl2(p-cymene)]2 and the chiral diphosphine ligand (e.g., (R)-BINAP) to a pressure-rated reaction vessel.
-
Reaction Setup: Add degassed solvent (e.g., methanol or ethanol) to the vessel. Stir the mixture until the catalyst precursor is fully dissolved.
-
Substrate Addition: Add the β-ketoester precursor to the reaction vessel.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 10-50 atm) and stir at the desired temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction by taking aliquots and analyzing them by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the product by column chromatography.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 4-Aminopentanoic Acid Ester
This protocol describes a typical enzymatic kinetic resolution using a lipase.
-
Reaction Setup: To a flask, add the racemic ester of 4-aminopentanoic acid, an organic solvent (e.g., diisopropyl ether), and the lipase (e.g., Candida antarctica lipase B, CAL-B).[19]
-
Acyl Donor Addition: Add the acyl donor (e.g., ethyl acetate or vinyl acetate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the unreacted ester and the acylated product.
-
Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separation: Separate the acylated product from the unreacted amino ester by extraction or column chromatography.
-
Hydrolysis: The separated enantiomers (acylated and unacylated ester) can then be hydrolyzed to the corresponding carboxylic acids.
Data Presentation
Table 1: Comparison of Catalytic Systems for Chiral β-Amino Acid Synthesis
| Catalyst System | Method | Typical Substrate | Advantages | Disadvantages | Typical ee (%) |
| Ru-BINAP | Asymmetric Hydrogenation | β-Enamino Ester | High yield, high atom economy | Requires high pressure H2, expensive catalyst | >95 |
| Rh-DIPAMP | Asymmetric Hydrogenation | α-Enamidoacrylate | Well-established, high ee | Limited substrate scope | >98 |
| Candida antarctica Lipase B (CAL-B) | Enzymatic Kinetic Resolution | Racemic β-Amino Ester | Mild conditions, high enantioselectivity, robust enzyme | Max. 50% yield, requires separation of enantiomers | >99 |
| Pseudomonas cepacia Lipase (PSL) | Enzymatic Kinetic Resolution | Racemic β-Amino Ester | Good enantioselectivity for various substrates | Can be slower than CAL-B | >98 |
Visualizations
Caption: Decision workflow for catalyst selection.
Caption: Simplified mechanism of enzymatic kinetic resolution.
References
- Forgó, P., & Kardos, J. (2025). Lipase-catalysed resolution of alicyclic beta-amino acid derivatives.
- Kiss, L., et al. (n.d.).
- Paizs, C., & Toşa, M. I. (n.d.).
- Li, W., et al. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
- Gyarmati, Z. C., et al. (2025). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
- Noyori, R., et al. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. PMC - NIH. [Link]
- Houng, J. Y., et al. (1996).
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
- Hashiguchi, S., et al. (n.d.). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.
- Del Valle, J. R., & Goodman, M. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one.
- Noyori, R., et al. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters.
- Pellicciari, R., et al. (n.d.). Enantioselective synthesis of chiral BCPs. PMC - PubMed Central - NIH. [Link]
- Zhang, X., et al. (n.d.). Asymmetric hydrogenation of various N-Boc-β-amino ketones with Ir–(RC,SP,RC)-L6 catalyst.
- Singh, U. P., & Singh, R. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
- Various Authors. (n.d.). Synthesis of N-BOC amines by various routes.
- Ye, L., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central. [Link]
- Reddy, G. S., et al. (n.d.). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids.
- Togni, A. (2015).
- Various Authors. (n.d.). Scheme 5. Enzymatic kinetic resolution of (RS)-4.
- Sharma, S. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Drug Development and Research. [Link]
- Alfonso, I., et al. (2025). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors.
- Various Authors. (n.d.). Scheme 3 Enzymatic resolution of racemic amines 4a–i.
- Del Valle, J. R., & Goodman, M. (2003). Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. PubMed. [Link]
- Various Authors. (2021). Synthesis of Library of N-t-boc Amino ester.
- Silverman, R. B., & Nanavati, S. M. (n.d.). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators.
- Various Authors. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
- Various Authors. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids.
- Ye, L., et al. (2022). A Sustainable Approach for Synthesizing (R)
- Singh, U. P., & Singh, R. K. (n.d.). Enantioselective Synthesis of β-amino acids: A Review.
- Various Authors. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
- Various Authors. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. SpringerLink. [Link]
- Various Authors. (n.d.).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. ethz.ch [ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis [mdpi.com]
- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: N-Boc-4-aminopentanoic Acid Purification
Welcome to the technical support center for N-Boc-4-aminopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile amino acid derivative. Here, we address common challenges and provide robust, validated protocols to enhance the purity and yield of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound. Each entry details the problem, its probable cause, and a step-by-step solution.
Issue 1: Oily or Gummy Product After Initial Workup
Q: After acidification and extraction, my this compound is a viscous oil or a sticky solid, not the expected white powder. How can I induce crystallization and improve its physical form?
A: This is a common occurrence with many Boc-protected amino acids, which can be reluctant to crystallize directly from the evaporation of the extraction solvent. The oily nature is often due to residual solvents or the amorphous nature of the compound itself.
Probable Causes:
-
Residual Solvents: Incomplete removal of the extraction solvent (e.g., ethyl acetate) or tert-butanol, a byproduct of the Boc protection reaction.
-
Amorphous State: The compound may exist as a stable amorphous solid or supercooled liquid at room temperature.
-
Minor Impurities: Small amounts of impurities can inhibit crystallization.
Step-by-Step Solution: Inducing Crystallization
-
Thorough Solvent Removal: Ensure all volatile solvents are removed under high vacuum. Using a rotary evaporator followed by drying on a high-vacuum line is recommended.[1]
-
Trituration with a Non-polar Solvent:
-
Add a small amount of a non-polar solvent in which this compound is insoluble, such as hexane or pentane, to the oily residue.
-
Stir the mixture vigorously with a spatula, scraping the sides of the flask. This process, known as trituration, helps to break up the oil and can induce nucleation.
-
The solid may precipitate as a fine white powder. Filter the solid and wash with fresh, cold non-polar solvent.
-
-
Seed Crystal Introduction: If you have a small amount of pure, solid this compound, adding a single seed crystal to the oil can initiate crystallization.[2][3]
-
Recrystallization: If the above methods fail, recrystallization from a suitable solvent system is the most reliable method.
-
Solvent Selection: A good solvent system will dissolve the compound when hot but have low solubility when cold.[4] For this compound, a mixture of ethyl acetate and hexane is often effective.[5]
-
Procedure:
-
Dissolve the oily product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a drop or two of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Collect the resulting crystals by filtration, wash with cold hexane, and dry under vacuum.
-
-
Issue 2: Presence of Unreacted 4-Aminopentanoic Acid
Q: My final product is contaminated with the starting material, 4-aminopentanoic acid. How can I effectively remove this impurity?
A: The presence of unreacted starting material is typically due to an incomplete reaction or inefficient extraction during the workup. An acid-base extraction is the most effective method to separate the acidic product from the amphoteric starting material.
Probable Causes:
-
Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry of reagents, or inadequate pH control during the Boc protection reaction.
-
Inefficient Extraction: Failure to effectively separate the Boc-protected product from the unreacted amino acid during the initial workup.
Step-by-Step Solution: Enhanced Acid-Base Extraction
The principle of this technique relies on the difference in acidity between the carboxylic acid of the product and the protonated amine of the starting material.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] The this compound, being a carboxylic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer. The unreacted 4-aminopentanoic acid will remain in the organic layer under these weakly basic conditions.
-
Separation: Separate the aqueous layer containing the desired product.
-
Acidification and Re-extraction: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3.[8] This will protonate the carboxylate, making the this compound insoluble in water. Extract the product back into an organic solvent (e.g., ethyl acetate) three times.
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Issue 3: Contamination with Di-Boc Protected Impurity
Q: I have identified a byproduct where a second Boc group is attached. How can this be formed and removed?
A: While less common for the primary amine in 4-aminopentanoic acid, the formation of a di-Boc impurity is possible, especially with a large excess of Boc anhydride and a strong base. This impurity is more non-polar than the desired product.
Probable Causes:
-
Excess Reagents: Using a significant excess of di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction Conditions: Prolonged reaction times or the use of certain catalysts can sometimes lead to over-protection.
Step-by-Step Solution: Purification via Flash Column Chromatography
Flash column chromatography is the most effective method for separating compounds with different polarities.[9][10][11]
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective. Since the desired product is a carboxylic acid, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing by keeping the carboxylic acid protonated.[10]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
The less polar di-Boc impurity will elute first, followed by the more polar this compound.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted 4-aminopentanoic acid: The starting material for the reaction.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Excess reagent used for the protection.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Di-Boc protected species: A byproduct where a second Boc group may have reacted.[12]
-
Urea derivatives: Can form if certain bases are used at elevated temperatures.[12]
Q2: What is the best way to monitor the progress of the Boc protection reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a mobile phase such as 10% methanol in dichloromethane. The starting amino acid will remain at the baseline, while the Boc-protected product will have a higher Rf value. Staining with ninhydrin can be used to visualize the primary amine of the starting material.
Q3: Is the N-Boc protecting group stable during workup procedures?
A3: The N-Boc group is generally stable to basic and weakly acidic conditions. However, it is sensitive to strong acids.[13][14] During the acidification step of the workup, it is crucial to use a dilute acid (e.g., 1M HCl or 5% citric acid) and avoid prolonged exposure to low pH to prevent premature deprotection.[5][8]
Q4: What are the optimal storage conditions for purified this compound?
A4: this compound should be stored in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended to maintain its stability.[15][16]
Q5: Can I use a strong base like sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃) for the extraction?
A5: While NaOH can also deprotonate the carboxylic acid, it is a much stronger base and can potentially lead to side reactions, such as hydrolysis of the Boc group, especially with prolonged contact or at elevated temperatures. Sodium bicarbonate is a weaker base and is generally sufficient to extract the carboxylic acid without compromising the integrity of the Boc protecting group.[6][7]
Data and Protocols
Table 1: Solvent Properties for Extraction and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Hexane | 0.1 | 69 | Non-polar solvent for trituration and as a component of the mobile phase in chromatography. |
| Ethyl Acetate | 4.4 | 77 | Extraction solvent and polar component of the mobile phase in chromatography. |
| Dichloromethane | 3.1 | 40 | Extraction solvent and moderately polar component of the mobile phase in chromatography. |
| Methanol | 5.1 | 65 | Highly polar component of the mobile phase for eluting polar compounds. |
Protocol 1: Standard Acid-Base Extraction for Purification
-
Dissolve Crude Product: Dissolve the crude this compound in ethyl acetate (approx. 10 mL per gram of crude material).
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Wash with Weak Base: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution twice more. Combine all aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small amount of ethyl acetate to remove any remaining non-polar impurities.
-
Acidify: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is between 2 and 3. A white precipitate of the product should form.
-
Extract Product: Extract the acidified aqueous solution with three portions of ethyl acetate.
-
Combine and Dry: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a slurry of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add it to the top of the column.
-
Elute: Begin elution with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect and Analyze: Collect fractions and monitor by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent via rotary evaporation.
Visual Workflows
Caption: Decision workflow for purification.
Caption: Troubleshooting common purity issues.
References
- Wikipedia. Acid–base extraction.
- AWS. A new Method for the Synthesis of Chiral β-Branched α-Amino Acids.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
- Biotage. Successful Flash Chromatography.
- Patsnap. Crystallization method of Boc-amino acid.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- ScienceDirect. Synthesis and conformation of backbone N-aminated peptides.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- The Royal Society of Chemistry. Experimental Procedures.
- YouTube. Acid base extraction.
- ResearchGate. (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (B) Amino donor optimization employing (S).
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- ACS Publications. Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators | The Journal of Organic Chemistry.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?
- ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?
- University of California, Irvine. Liquid/liquid Extraction.
- Chemistry Steps. Organic Acid-Base Extractions.
- ResearchGate. (PDF) Impurity profile of amino acids?
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. mt.com [mt.com]
- 5. peptide.com [peptide.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. usbio.net [usbio.net]
- 16. chemimpex.com [chemimpex.com]
addressing low reactivity of N-Boc-4-aminopentanoic acid in certain steps
Welcome to the technical support guide for N-Boc-4-aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use in chemical synthesis. We will delve into the underlying causes of low reactivity and provide field-proven strategies to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound failing or giving low yields?
This is the most common challenge users face. The low reactivity of this compound in amide bond formation is not unusual and stems primarily from steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group is in proximity to the carboxylic acid, which can physically obstruct the approach of the amine nucleophile and interfere with the formation of the necessary activated intermediate.
Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often insufficiently potent to overcome this steric barrier, leading to sluggish reactions and low conversion rates.[1]
Troubleshooting Guide: Amide Coupling
If you are experiencing incomplete coupling, consider the following strategies, starting with the most common and effective solutions.
The choice of coupling reagent is critical for sterically hindered substrates.[2] Standard carbodiimides often fail because the reactivity of the O-acylisourea intermediate is not high enough. Switching to an aminium/uronium or phosphonium salt-based reagent can dramatically improve outcomes by forming more reactive activated esters.[1]
-
Aminium/Uronium Reagents (HATU, HBTU, HCTU): These are among the most effective reagents for difficult couplings.[1] HATU, in particular, forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is more potent than the 1-hydroxybenzotriazole (HOBt) esters generated by HBTU.[1][3]
-
Phosphonium Reagents (PyBOP, PyAOP): Similar to uronium salts, these reagents are highly efficient. PyAOP is the phosphonium analogue of HATU and also benefits from the formation of the highly reactive OAt ester.[1][4]
-
Acyl Fluoride Generation (TFFH, BTFFH): For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride in situ is a superior strategy.[1][5] The small size of the fluoride leaving group minimizes steric repulsion, making it an ideal approach for hindered systems.[3][5]
| Reagent Class | Example(s) | Activated Intermediate | Relative Reactivity | Key Considerations |
| Carbodiimide | DCC, DIC, EDC | O-acylisourea | Low-Moderate | Prone to racemization; byproduct removal can be difficult (DCC).[4] Generally insufficient for this substrate. |
| Aminium/Uronium | HBTU, HCTU, HATU | OBt, O-6-ClBt, OAt ester | High | Highly effective. HATU is often the first choice for difficult couplings.[1][2] Can cause guanidinylation of the amine if used in excess.[2][6] |
| Phosphonium | PyBOP, PyAOP | OBt, OAt ester | High | Excellent reactivity. PyBOP produces carcinogenic HMPA as a byproduct, though in smaller amounts than the original BOP reagent.[2][4] |
| Acyl Halide Precursor | TFFH, BTFFH, Deoxo-Fluor | Acyl Fluoride | Very High | Ideal for extremely hindered substrates.[1][5] Reagents can be moisture-sensitive. |
-
Solvent Choice: The solvent must effectively solvate the reactants. N-methylpyrrolidone (NMP) often provides superior solvation compared to Dimethylformamide (DMF), which can help prevent aggregation and improve reaction rates.[1] For particularly stubborn reactions, a solvent mixture like DCM/DMF/NMP may be beneficial.[1]
-
Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[1] Extending the reaction time from a few hours to overnight is a simple and effective measure.[1] Gentle heating can also increase the reaction rate, but must be applied cautiously to minimize the risk of racemization.[1] Microwave-assisted synthesis is a powerful technique to accelerate difficult couplings by efficiently heating the reaction mixture.[1][7]
If monitoring indicates an incomplete reaction after the initial coupling time, simply repeating the coupling step with fresh reagents on the same substrate can drive the reaction to completion.[1] This is a standard practice in solid-phase peptide synthesis for difficult residues.[1]
Caption: Troubleshooting flowchart for low-yield amide couplings.
Q2: I'm struggling with the esterification of this compound. What are the best methods?
Similar to amidation, direct acid-catalyzed esterification (Fischer esterification) is often slow and requires harsh conditions that can risk cleaving the Boc group. The steric hindrance around the carboxylic acid is again the primary issue. More reliable methods involve activating the carboxylate or using coupling reagents under milder conditions.
Troubleshooting Guide: Esterification
This is often the most reliable method. The carboxylic acid is first deprotonated with a mild base to form a carboxylate salt, which then acts as a nucleophile to attack an alkyl halide.
-
Base/Solvent System: Cesium carbonate (Cs₂CO₃) in DMF or potassium carbonate (K₂CO₃) in acetonitrile (MeCN) are highly effective systems. Cesium salts, in particular, are known to accelerate Sₙ2 reactions.
-
Procedure: The N-Boc-amino acid is dissolved in the solvent, the base is added, followed by the alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction is typically stirred at room temperature until completion.
This method uses standard coupling reagents to activate the carboxylic acid, which is then intercepted by an alcohol.
-
Reagents: DCC or EDC are commonly used in the presence of a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP).[4]
-
Caution: A significant side reaction in carbodiimide chemistry is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which halts the reaction. Using a stoichiometric amount of DMAP can help, but this method can be less reliable than alkylation for hindered systems.
For precious or complex alcohols, the Mitsunobu reaction is a powerful option. It proceeds under mild, neutral conditions but has the significant drawback of difficult-to-remove byproducts (triphenylphosphine oxide and a hydrazine derivative).
Caption: Overview of common esterification methods.
Q3: Can the Boc protecting group be unstable under my reaction conditions?
The Boc group is designed to be stable to a wide range of conditions, including basic, nucleophilic, and reductive environments, which makes it orthogonal to protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[8] Its primary liability is to acid.[8][9]
-
Acid Lability: Strong acids like trifluoroacetic acid (TFA) or HCl in dioxane will rapidly cleave the Boc group.[8][10] While the reagents used for amide coupling and esterification are not strongly acidic, prolonged reaction times at elevated temperatures in the presence of even weakly acidic species (e.g., hydrochloride salts of amines) could potentially lead to partial deprotection.
-
Thermal Lability: The Boc group can also be removed thermally, though this typically requires high temperatures (e.g., >150 °C).[10][11] If you are using high-temperature microwave conditions to drive a sluggish coupling, it is wise to monitor for any potential deprotection.
Recommendation: In general, under the optimized coupling or esterification conditions described above, the Boc group is robust. Always monitor your reactions by TLC or LC-MS to confirm the integrity of your starting material and product.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended as the first-line approach for coupling this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or NMP (to make a ~0.2 M solution).
-
Activation: Add HATU (1.05 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This is the pre-activation step.
-
Coupling: Add the amine (1.1 eq) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress using TLC or LC-MS. If the reaction is slow, allow it to stir overnight.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Cesium Carbonate Mediated Esterification (Methyl Ester)
This protocol is a robust method for forming simple alkyl esters.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (to make a ~0.2 M solution), add cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add methyl iodide (CH₃I) (1.5 eq) dropwise.
-
Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude ester can be purified by flash column chromatography if necessary.
References
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- Ismail, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11536-11543.
- Aapptec. (n.d.). Coupling Reagents.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
- Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Cazals, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(15), 2534-2551.
- ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Kappe, C. O., et al. (2012). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 77(23), 10343-10353.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: N-Boc- vs. N-Fmoc-4-aminopentanoic Acid in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to success. This choice dictates the entire synthetic pathway, influencing reaction conditions, orthogonality, and the ultimate purity of the target molecule. This guide provides an in-depth, objective comparison of two cornerstone strategies as applied to a non-canonical gamma-amino acid: N-Boc-4-aminopentanoic acid and N-Fmoc-4-aminopentanoic acid. By understanding the fundamental chemical principles and practical implications of each, researchers can make informed decisions to optimize their synthetic outcomes.
The Core Principle: A Tale of Two Chemistries
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical lability of the α-amino protecting group. This difference creates two divergent, or "orthogonal," synthetic universes.[1][2]
-
Boc (tert-Butyloxycarbonyl) Strategy: This classic approach relies on an acid-labile Boc group.[1] Each cycle of peptide elongation requires deprotection with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are designed to be stable to these conditions but are removed at the end of the synthesis with a much stronger acid, like hydrofluoric acid (HF).[3][4] This graduated acid lability forms a "quasi-orthogonal" system.[3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: Developed as a milder alternative, this strategy uses a base-labile Fmoc group.[1] The Fmoc group is readily cleaved by a secondary amine, most commonly piperidine. In contrast, the side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with the peptide's cleavage from the resin using TFA.[] This represents a truly orthogonal protection scheme, where temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[2]
Visualizing the Building Blocks and Synthetic Cycles
To better understand the practical differences, let's visualize the key components and workflows.
Caption: Chemical structures of the protected gamma-amino acids.
The choice between these two building blocks leads to distinct cyclical workflows in Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of the cyclical workflows in Boc vs. Fmoc SPPS.
Head-to-Head Comparison: Performance and Experimental Data
The theoretical differences in chemical strategy translate into tangible performance metrics. The choice is not merely academic but has profound consequences for synthesis efficiency, purity, and compatibility with sensitive residues.
| Feature | This compound Strategy | N-Fmoc-4-aminopentanoic acid Strategy | Causality & Expert Insight |
| α-Amino Deprotection | Moderately strong acid (e.g., 50% TFA in DCM).[1][6] | Mild base (e.g., 20% piperidine in DMF).[1][7] | The core difference dictating the entire orthogonal scheme. |
| Orthogonality | Quasi-orthogonal. Side-chain groups (e.g., Bzl) are also acid-labile, requiring stronger acid (HF) for final cleavage.[3][8] | Fully orthogonal. Side-chain groups (e.g., tBu) are acid-labile, while the Fmoc group is base-labile.[2] | True orthogonality is a major advantage of the Fmoc strategy, allowing for selective deprotection and modification of side chains if needed.[2] |
| Reaction Conditions | Harsher. Repetitive TFA treatment can degrade sensitive residues or slowly cleave the peptide from acid-sensitive linkers.[4] | Milder. Base-lability is compatible with most acid-sensitive functionalities like phosphorylation and glycosylation.[1][9] | Fmoc has become the dominant strategy for routine synthesis due to its milder, more compatible conditions.[1][9] |
| Potential Side Reactions | Acid-Catalyzed: Alkylation of sensitive residues (Trp, Met, Cys) by carbocations (e.g., t-butyl cations) generated during deprotection.[4] Requires scavengers in cleavage cocktails.[10] | Base-Catalyzed: Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences.[11][12] Diketopiperazine formation at the dipeptide stage.[13] | The nature of the side reactions is a critical consideration. Boc chemistry's main issue is during cleavage, while Fmoc's can occur during the synthesis cycles. |
| Resin/Linker Choice | Requires acid-stable linkers like Merrifield (for peptide acids) or MBHA (for peptide amides) that withstand repeated TFA exposure.[4][14] | Compatible with a wider range of acid-labile linkers like Wang or Rink Amide, which are cleaved under the same final TFA conditions as the side chains.[14][15] | The linker must be stable to the repeated N-terminal deprotection conditions throughout the synthesis.[16] |
| Crude Product Purity | Typically 70-85%.[17] The harsh final HF cleavage can generate more side products. | Generally higher, often 85-95%.[17] Milder deprotection steps and a single final acid cleavage minimize side product formation. | For standard peptides, Fmoc chemistry often yields a cleaner crude product, simplifying purification.[1] |
| Handling & Automation | Requires specialized, HF-resistant equipment and careful handling of highly corrosive and toxic HF. | More amenable to standard lab equipment and automation. The UV absorbance of the dibenzofulvene byproduct allows for real-time monitoring of deprotection.[9][15] | The operational simplicity and safety of the Fmoc strategy have been key to its widespread adoption, especially in automated synthesizers.[9] |
Experimental Protocols: A Practical Guide
The following are standardized, step-by-step protocols for the incorporation of a single residue of either N-Boc- or N-Fmoc-4-aminopentanoic acid into a growing peptide chain on a solid support.
Protocol 1: Boc-SPPS Cycle for this compound
This protocol assumes the synthesis is proceeding on a peptide-resin (e.g., MBHA resin) with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[6]
-
Coupling:
-
In a separate vial, dissolve this compound (3 eq.) and a coupling agent like HBTU (2.9 eq.) in N,N-Dimethylformamide (DMF).
-
Add this solution to the drained resin, followed by N,N-Diisopropylethylamine (DIEA) (6 eq.).
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion using a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless) indicates a complete reaction.[6]
-
Wash the resin sequentially with DMF (3x), DCM (3x), and isopropanol (3x).[6]
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[4]
-
Repeat the neutralization step one more time.
-
Wash the resin sequentially with DCM (3x) and DMF (3x) to prepare for the next coupling cycle.
-
Protocol 2: Fmoc-SPPS Cycle for N-Fmoc-4-aminopentanoic Acid
This protocol assumes the synthesis is proceeding on a peptide-resin (e.g., Rink Amide resin) with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[18]
-
Coupling:
-
In a separate vial, pre-activate N-Fmoc-4-aminopentanoic acid (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.[18]
-
Add the activated amino acid solution to the drained resin.
-
Agitate for 1-2 hours. Monitor for completion with a Kaiser test.[17]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Nα-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[19]
-
Agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling cycle.
-
Strategic Decision Making: Which Pathway to Choose?
The choice between Boc and Fmoc strategies is not arbitrary but is dictated by the specific demands of the target peptide.
Caption: Decision logic for choosing between Boc and Fmoc strategies.
-
Choose Fmoc Strategy For:
-
Routine Synthesis: Its milder conditions, higher crude purity, and ease of automation make it the default choice for most applications.[1][9]
-
Acid-Sensitive Peptides: It is the superior method for peptides containing modifications like phosphorylation or glycosylation that would be destroyed by the repetitive acid treatments of the Boc strategy.[][20]
-
Protected Fragment Synthesis: The use of hyper-acid-sensitive linkers (e.g., 2-chlorotrityl) allows for the cleavage of protected peptide fragments while leaving side-chain protecting groups intact, which is ideal for segment condensation.[21]
-
-
Choose Boc Strategy For:
-
Difficult/Hydrophobic Sequences: Peptides prone to aggregation can sometimes be synthesized more effectively with the Boc strategy. The protonation of the N-terminus after TFA deprotection can help disrupt intermolecular hydrogen bonding, improving solvation and coupling efficiency.[22]
-
Base-Sensitive Peptides: For sequences containing functionalities that are unstable in the presence of piperidine, the Boc strategy is a viable alternative.[20]
-
Established Industrial Processes: For some large-scale industrial syntheses with long-established and validated protocols, Boc chemistry continues to be employed.[1]
-
Conclusion
Both this compound and N-Fmoc-4-aminopentanoic acid are viable building blocks for incorporating this gamma-amino acid into peptide chains. However, they represent two fundamentally different synthetic philosophies. The Fmoc strategy has emerged as the predominant method in modern peptide chemistry due to its milder reaction conditions, true orthogonality, higher typical crude purity, and superior compatibility with automation and sensitive functional groups.[1][] The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a powerful tool in the synthetic chemist's arsenal, particularly for overcoming challenges associated with long or aggregation-prone sequences.[1][22] A thorough understanding of the principles, advantages, and limitations detailed in this guide will empower researchers to select the optimal strategy, troubleshoot potential issues, and ultimately achieve their synthetic goals with greater efficiency and success.
References
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Nishiuchi, Y., et al. (2000).
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem.
- Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. [Link]
- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science.
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. BenchChem.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- Kent, S. B. H., et al. (1999). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- BOC Sciences. (n.d.).
- Breipohl, G., et al. (1989). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. PubMed.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare.
- Luna, O., et al. (2016).
- Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Wang, Y., et al. (1998).
- Química Orgánica. (n.d.). Peptide synthesis - Acid group protection. Química Orgánica.org.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Biosynth.
- AAPPTec. (n.d.).
- Wade, J., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar.
- Coconote. (2025). Protecting Group Mechanisms in Peptides. Coconote.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Brimble, M. A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
- ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Barde, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Atras, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- ChemPep. (n.d.). Resins for Solid Phase Peptide Synthesis. ChemPep.
- Payne, R. J., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec.
- BenchChem. (2025). A Comparative Guide to BOC and Fmoc Protection for L-Alanine in Peptide Synthesis. BenchChem.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
- Nowick, J. (n.d.).
- AAPPTec. (n.d.). SYNTHESIS NOTES. AAPPTec Peptides.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempep.com [chempep.com]
- 15. lifetein.com [lifetein.com]
- 16. biosynth.com [biosynth.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. chem.uci.edu [chem.uci.edu]
- 20. biosynth.com [biosynth.com]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of N-Boc-4-aminopentanoic Acid
Executive Summary
The determination of enantiomeric purity is a critical quality attribute in the development of pharmaceutical agents. N-Boc-4-aminopentanoic acid, a valuable chiral building block, requires robust analytical methods to ensure its stereochemical integrity. This guide provides an in-depth comparison of two primary chiral High-Performance Liquid Chromatography (HPLC) strategies for resolving its enantiomers: polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs). We will explore the underlying chiral recognition mechanisms, provide detailed experimental protocols for method development, and present a framework for data analysis, empowering researchers to select and optimize the most effective method for their needs.
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the chirality of a molecule is not a trivial detail; it is fundamental to its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios, harmful. Consequently, regulatory bodies demand stringent control and accurate measurement of the enantiomeric purity of chiral starting materials, intermediates, and final active pharmaceutical ingredients (APIs).
This compound is a non-proteinogenic β-amino acid derivative. The tert-Butoxycarbonyl (Boc) protecting group makes it a versatile synthon in peptide synthesis and the creation of complex molecular architectures.[2] Ensuring its enantiomeric excess (% ee) is greater than 99.5% is often a prerequisite for its use in GMP (Good Manufacturing Practice) environments to prevent the introduction of hard-to-remove diastereomeric impurities in later synthetic steps.[3] Chiral HPLC stands as the gold standard for this analysis due to its precision, speed, and ease of use.[1][3]
The Core of Chiral Recognition: A Comparison of Stationary Phases
The success of a chiral separation hinges on the selection of the Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the chiral selector have different energies of formation, leading to different retention times. For N-protected amino acids, two classes of CSPs have proven most effective: polysaccharide-derivatized phases and macrocyclic glycopeptide phases.[4][5]
Polysaccharide-Based CSPs
These CSPs consist of a silica support coated or immobilized with a derivatized polysaccharide, typically cellulose or amylose.[6] For N-Boc-amino acids, cellulose derivatives like cellulose tris(3,5-dimethylphenylcarbamate) are particularly effective.[7]
-
Mechanism of Action: The chiral recognition is governed by a combination of interactions occurring within the helical grooves of the polysaccharide structure.[7][8] For this compound, the key interactions include:
-
Hydrogen Bonding: Between the carbamate N-H and carbonyl groups of the CSP and the analyte's carboxyl and Boc-carbonyl groups.
-
π-π Interactions: Between the aromatic rings of the CSP derivative and any aromatic functionality on the analyte (though less relevant for this specific aliphatic amino acid).
-
Steric/Inclusion Effects: The analyte must fit into the chiral cavities of the polysaccharide. The bulky Boc group plays a significant role in how the enantiomer is oriented and how well it "fits," which is a primary driver of selectivity.[9]
-
Macrocyclic Glycopeptide-Based CSPs
This class of CSPs uses macrocyclic antibiotics, such as Teicoplanin or Vancomycin, bonded to a silica surface.[4][10] They are renowned for their multimodal capabilities and broad enantioselectivity for amino acids and their derivatives.[2][4]
-
Mechanism of Action: These CSPs offer a complex array of interaction sites within their basket-like structure.[11] The key interactions for an N-Boc protected acid are:
-
Ionic Interactions: The primary interaction site is often the free carboxylic acid of the analyte, which can interact with protonated amine groups on the CSP, functioning as a chiral anion exchanger.[4]
-
Hydrogen Bonding: A network of amide linkages and hydroxyl groups within the glycopeptide structure provides numerous sites for hydrogen bonding.
-
Hydrophobic Interactions: The peptide and sugar components create hydrophobic pockets for potential interactions.
-
Steric Repulsion: The overall shape and rigidity of the macrocycle create a highly defined steric environment that forces enantiomers to adopt different binding conformations.
-
Comparative Summary
| Feature | Polysaccharide-Based CSPs (e.g., Lux Cellulose-1) | Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T) |
| Primary Selector | Cellulose or Amylose Derivatives[7][8] | Teicoplanin, Vancomycin, etc.[4][5] |
| Primary Interactions | H-bonding, Steric/Inclusion, π-π Stacking[8] | Ionic, H-bonding, Hydrophobic, Steric[2][11] |
| Typical Mobile Phases | Normal Phase (Hexane/IPA), Reversed Phase (ACN/Water), Polar Organic[6] | Reversed Phase (ACN/Water + Acid/Buffer), Polar Organic[4] |
| Strengths | High versatility across multiple solvent modes, excellent for a wide range of compounds. | Extremely effective for polar and ionic compounds, especially amino acids.[11] |
| Considerations | Coated versions may have solvent limitations (e.g., no THF, DCM). Immobilized versions offer greater solvent flexibility.[6] | Mobile phase pH and ionic strength are critical parameters for optimizing separation. |
Experimental Design: A Dual-Pronged Screening Approach
A robust method development strategy involves screening the analyte against complementary CSPs. Below, we outline a logical workflow and provide detailed protocols for screening this compound on both a polysaccharide and a macrocyclic glycopeptide column.
High-Level Method Development Workflow
The following diagram illustrates the logical flow from initial screening to method finalization.
Caption: High-level workflow for chiral method development.
Detailed Experimental Protocol
This protocol outlines the step-by-step process for analyzing the enantiomeric purity of a sample.
Caption: Step-by-step experimental and data analysis workflow.
Protocol 1: Polysaccharide CSP Method (Normal Phase)
This approach often provides excellent selectivity for Boc-protected amino acids.
-
Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm (Phenomenex or equivalent)[8]
-
Mobile Phase: Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Causality: Hexane is the weak solvent, while IPA acts as the polar modifier that interacts with the CSP and analyte. TFA is a strong acid additive that protonates the analyte's carboxyl group, sharpening peak shape and often improving interaction with the CSP's carbamate groups.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C (Ambient)
-
Detection: UV at 210 nm
-
Causality: The Boc-carbamate and carboxylic acid groups have low-end UV absorbance. 210 nm provides the necessary sensitivity.
-
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Protocol 2: Macrocyclic Glycopeptide CSP Method (Reversed Phase)
This is a powerful alternative, leveraging different interaction mechanisms.
-
Column: Chirobiotic T, 5 µm, 250 x 4.6 mm (Sigma-Aldrich/Astec or equivalent)[5]
-
Mobile Phase: Acetonitrile / Water / Acetic Acid (70:30:0.1, v/v/v)
-
Causality: This is a reversed-phase mode. Acetonitrile is the organic modifier. The acidic aqueous component ensures the analyte's carboxyl group is in a consistent protonation state to facilitate the crucial ionic and hydrogen bonding interactions with the teicoplanin selector.[4]
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C (Ambient)
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Data Interpretation and Expected Results
After running the analysis, the key is to evaluate the chromatographic data to determine the method's suitability and calculate the enantiomeric purity.
Key Performance Metrics
-
Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value > 1.1 is desirable.
-
Resolution (Rs): The degree of separation between the two enantiomeric peaks. A baseline resolution of Rs ≥ 1.5 is the standard requirement for accurate quantification.[12]
-
Enantiomeric Excess (% ee): The measurement of the purity of the sample. It is calculated from the peak areas (A) of the major (A_major) and minor (A_minor) enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100
Hypothetical Performance Comparison
The table below presents realistic, hypothetical results from the two screening protocols for a sample with a true enantiomeric excess of 99.6%.
| Parameter | Method 1: Lux Cellulose-1 (NP) | Method 2: Chirobiotic T (RP) |
| Retention Time (t_R1) | 8.5 min | 6.2 min |
| Retention Time (t_R2) | 10.1 min | 7.0 min |
| Selectivity (α) | 1.25 | 1.18 |
| Resolution (Rs) | 2.1 | 1.8 |
| Analysis Time | ~15 min | ~10 min |
| Calculated % ee | 99.62% | 99.59% |
| Expert Assessment | Excellent resolution and selectivity. The longer runtime is acceptable. A strong candidate method. | Good baseline resolution and a faster analysis time. Also a very strong candidate. The choice may depend on lab solvent preferences or compatibility with other methods. |
Conclusion and Recommendations
Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for determining the enantiomeric purity of this compound.
-
The Lux Cellulose-1 column under normal phase conditions is predicted to provide excellent, high-resolution separation, leveraging steric fit and hydrogen bonding. It represents a classic and reliable choice for N-protected amino acids.
-
The Chirobiotic T column under reversed-phase conditions offers a complementary and often faster separation, driven primarily by ionic and hydrogen bonding interactions.
For researchers in drug development, it is highly recommended to screen a new chiral molecule on at least two columns with different recognition mechanisms, as outlined in this guide. This dual-pronged approach significantly increases the probability of achieving a baseline separation quickly and provides a robust, validated method essential for ensuring the quality and safety of pharmaceutical products.
References
- Phenomenex, Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- CHROMATOGRAPHY TODAY. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Fanali, S., et al. (2000). Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. Journal of Chromatography A, 883(1-2), 249-265.
- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
- Phenomenex, Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Phenomenex, Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns.
- Chromservis. (n.d.). CHIRAL COLUMNS.
- Phenomenex, Inc. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange.
- Phenomenex, Inc. (n.d.). APPLICATIONS.
- HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral.
- Said, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- BioPharm International. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- ResearchGate. (n.d.). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. phenomenex.com [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromservis.eu [chromservis.eu]
- 7. hplcmart.com [hplcmart.com]
- 8. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Senior Application Scientist's Guide to Confirming N-Boc-4-aminopentanoic Acid Incorporation via Mass Spectrometry
Introduction: The Imperative for Precision in Unnatural Peptide Synthesis
In the fields of drug discovery and chemical biology, the site-specific incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy.[1][2] It allows for the introduction of novel chemical functionalities, enhancement of proteolytic stability, and modulation of pharmacokinetic properties.[2] N-Boc-4-aminopentanoic acid, a non-canonical gamma-amino acid, serves as a versatile building block for creating unique peptide structures and peptidomimetics.[3] However, the successful synthesis of these modified peptides is not a given. Ambiguities during solid-phase peptide synthesis (SPPS), such as incomplete couplings or unintended side reactions, necessitate a robust and unequivocal analytical method to confirm the successful incorporation and exact location of the UAA.
This guide provides an in-depth comparison of mass spectrometry (MS) based techniques for the definitive characterization of peptides containing this compound. We will delve into the causality behind methodological choices, provide field-proven protocols, and contrast the primary MS approaches—Electrospray Ionization (ESI) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS.
Core Methodologies: A Comparative Analysis
The choice between LC-MS/MS and MALDI-TOF MS is dictated by the specific analytical question at hand—are you performing a quick quality control check or do you require definitive sequence confirmation and localization of the modification?
| Feature | LC-MS/MS (ESI) | MALDI-TOF MS |
| Primary Application | Definitive sequence confirmation, localization of UAA, analysis of complex mixtures, quantification. | Rapid molecular weight confirmation, high-throughput screening of synthesis products. |
| Principle | Soft ionization of analytes directly from a liquid phase, allowing for coupling with HPLC for separation. | Co-crystallization of analyte with a matrix, followed by pulsed laser desorption/ionization. |
| Sample Purity | Higher purity is beneficial, but LC separation can resolve target peptide from many impurities. | High tolerance to salts and other contaminants, making it ideal for crude sample analysis.[4] |
| Information Yield | Provides precursor mass (MS1) and fragment ion data (MS/MS) for sequencing. | Primarily provides the molecular weight (MS1) of the intact peptide.[5] |
| Throughput | Lower, limited by the length of the LC gradient (typically 15-60 minutes per sample).[6] | Very high, with analysis times of a few seconds per sample.[4] |
| Sensitivity | High, often in the low femtomole to attomole range. | High, typically in the low femtomole to picomole range. |
| Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) provides predictable b- and y-ion series for sequencing. | Post-Source Decay (PSD) or in-source decay (ISD) can provide some sequence information, but it is often less comprehensive than ESI-based methods.[5][7] |
Expert Insight: For unequivocal confirmation, LC-MS/MS is the gold standard . The liquid chromatography step is crucial for separating the target peptide from deletion sequences or other synthesis-related impurities, which could otherwise suppress ionization and complicate spectral interpretation.[8] The subsequent tandem mass spectrometry (MS/MS) step provides the fragmentation data necessary to pinpoint the exact location of the this compound residue within the peptide sequence. MALDI-TOF serves as an excellent complementary technique for rapid, high-throughput checks of crude synthesis products to confirm the presence of the full-length peptide before committing to purification and detailed sequencing.[5][9]
Experimental Workflows & Protocols
A successful analysis hinges on a well-designed workflow from synthesis to data interpretation. The following diagram outlines the critical stages.
Caption: Overall workflow for confirming UAA incorporation.
Protocol 1: Sample Preparation from Solid Phase
This protocol details the steps from the completed solid-phase synthesis to a sample ready for MS analysis.
-
Resin Washing: After the final synthesis step, thoroughly wash the peptide-bound resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection: Prepare a cleavage cocktail appropriate for your peptide sequence and resin. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[1]
-
Causality: TFA cleaves the peptide from the resin and removes most side-chain protecting groups, including the Boc group from the incorporated this compound. TIS and water act as scavengers to prevent side reactions with reactive cationic species generated during deprotection.
-
-
Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet 1-2 more times with cold ether to remove residual scavengers.
-
Drying and Solubilization: Dry the peptide pellet under vacuum. For LC-MS analysis, dissolve the peptide in an appropriate solvent, typically 0.1% formic acid in water/acetonitrile.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for analyzing the purified peptide. Instrument parameters should be optimized for the specific peptide and mass spectrometer used.
-
Chromatographic Setup:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Causality: The C18 stationary phase effectively separates peptides based on hydrophobicity. The acidic mobile phase (formic acid) ensures good peptide ionization (protonation) for positive-ion ESI.
-
-
Mass Spectrometer Setup (Positive ESI Mode):
-
MS1 Scan: Perform a full scan from a mass-to-charge ratio (m/z) of 300 to 2000 to find the precursor ion of the target peptide.
-
Data-Dependent Acquisition (DDA): Configure the instrument to automatically select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation (MS/MS).
-
Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of ~25-30%.
-
Dynamic Exclusion: Exclude fragmented precursors for a set time (e.g., 30 seconds) to allow for the selection of lower-abundance peptides.
-
Interpreting the Data: Finding the Fingerprint
Confirmation relies on two key pieces of evidence from the mass spectrum.
-
MS1 Level - The Precursor Mass: The first step is to confirm the mass of the intact peptide. The observed m/z in the MS1 spectrum should match the theoretical mass of the peptide with the incorporated this compound (after cleavage of the Boc group). The residue mass of 4-aminopentanoic acid within the peptide chain is 115.06 Da (C5H9NO).
-
MS2 Level - The Fragmentation Pattern: This is the definitive proof. When the peptide is fragmented, it breaks along the peptide backbone, creating a series of b- and y-ions. The mass difference between adjacent b- or y-ions corresponds to the mass of the amino acid residue between them. The presence of a 115.06 Da mass shift in the b- and y-ion series confirms the location of the 4-aminopentanoic acid.
Visualizing Fragmentation
Consider a hypothetical peptide Ac-Ala-X-Gly-NH2, where X is our incorporated 4-aminopentanoic acid. The MS/MS spectrum would reveal the following key fragments.
Caption: Expected b- and y-ion fragments confirming UAA placement.
Trustworthiness through Self-Validation: The protocol is self-validating because the data must be internally consistent. The precursor mass in the MS1 scan must match the sum of the fragment masses observed in the MS2 scan. A complete and unbroken series of b- and y-ions covering the UAA provides unambiguous evidence of its successful incorporation at the desired position.
Conclusion
While MALDI-TOF offers a rapid and valuable assessment of peptide synthesis, LC-MS/MS stands as the authoritative method for confirming the incorporation of this compound. Its ability to couple chromatographic separation with detailed fragmentation analysis provides the high-quality, unambiguous data required by researchers, scientists, and drug development professionals. By understanding the principles behind each technique and employing rigorous, well-designed protocols, researchers can ensure the structural integrity of their novel peptides, paving the way for further functional and therapeutic investigation.
References
- Ribosomal Synthesis of Unnatural Peptides.Journal of the American Chemical Society. [Link]
- Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry.
- d-Amino Acid Detection in Peptides by MALDI-TOF-TOF.Analytical Chemistry. [Link]
- Amino Acid Sequencing of Synthetic Peptides Using a MALDI-TOF Mass Spectrometer and Protein Sequencer.
- MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins.Journal of Proteome Research. [Link]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.RSC Medicinal Chemistry. [Link]
- A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS.Analytical Methods. [Link]
- How MALDI Advances Peptide Research and Analysis.Technology Networks. [Link]
- MALDI Peptide Mapping for Fast Analysis in Protein Footprinting.Journal of the American Society for Mass Spectrometry. [Link]
- Mass Spectrometry - Fragmentation P
- Amine Fragment
- LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY.Advion, Inc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. MALDI Peptide Mapping for Fast Analysis in Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. advion.com [advion.com]
- 7. Amino Acid Sequencing of Synthetic Peptides Using a MALDI-TOF Mass Spectrometer and Protein Sequencer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to NMR Spectroscopy for Structural Elucidation of N-Boc-4-aminopentanoic Acid Peptides
For researchers and drug development professionals, elucidating the three-dimensional structure of novel peptides is a critical step in understanding their function and optimizing their therapeutic potential. The incorporation of non-canonical amino acids, such as N-Boc-4-aminopentanoic acid, introduces unique structural challenges that demand robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful method, providing unparalleled insight into the solution-state conformation and dynamics of these modified peptides.[1][2]
This guide offers an in-depth comparison of NMR spectroscopy with other common structural biology techniques, grounded in field-proven methodologies. We will explore the causality behind experimental choices, from sample preparation to the selection of multi-dimensional NMR experiments, ensuring a self-validating approach to structural determination.
The Spectroscopic Challenge: Unique Signatures of Modified Peptides
The first step in any NMR-based structural elucidation is to understand the characteristic signals of the constituent parts. The this compound residue presents two key features: the tert-butyloxycarbonyl (Boc) protecting group and the γ-amino acid backbone.
-
N-Boc Group Signature : The Boc group provides a distinct and unambiguous signal in the ¹H NMR spectrum. This is a large, sharp singlet typically found in the upfield region between 1.4 and 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[3] Its presence is a definitive confirmation of the modification. In the ¹³C spectrum, the Boc group is identified by the quaternary carbon at approximately 80 ppm and the methyl carbons around 28 ppm.[4]
-
4-Aminopentanoic Acid Backbone : As a γ-amino acid, the spin system of 4-aminopentanoic acid differs from that of typical α-amino acids. The protons along the alkyl chain (at C2, C3, and C4) create a distinct pattern of coupled signals that must be traced using 2D NMR techniques.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Residue
| Group | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| N-Boc | tert-butyl (9H) | 1.4 - 1.5 (singlet) | ~28 | Excellent diagnostic peak for confirming protection.[3] |
| Quaternary C | - | ~80 | ||
| Carbonyl C | - | ~153 | [4] | |
| Backbone | H-2 (CH₂) | ~2.2 - 2.4 | ~35 | Adjacent to the carboxylic acid. |
| H-3 (CH₂) | ~1.7 - 1.9 | ~25-30 | ||
| H-4 (CH) | ~3.8 - 4.1 | ~45-50 | Attached to the nitrogen, shifted downfield. | |
| H-5 (CH₃) | ~1.1 - 1.3 (doublet) | ~20 | Coupled to H-4. |
Note: Exact chemical shifts can vary based on solvent, pH, and the surrounding peptide sequence.
A Multi-Dimensional Strategy: From Connectivity to Conformation
While 1D ¹H NMR is excellent for initial verification, the spectral overlap in even small peptides makes it insufficient for complete structural assignment.[2] A suite of 2D NMR experiments is essential to resolve individual proton signals and establish their relationships, both through chemical bonds and through space. The synergy between these experiments provides a self-validating workflow for determining the peptide's structure.
The logical workflow involves acquiring a series of 2D spectra to build the structure piece by piece, from identifying individual amino acid residues to linking them in sequence and finally folding them into a 3D conformation.
Key Experiments and Their Causality
-
COSY (COrrelation SpectroscopY) & TOCSY (TOtal Correlation SpectroscopY) : These experiments are the starting point for piecing together the puzzle. They reveal protons that are connected through chemical bonds (scalar or J-coupling).[5]
-
Why : A TOCSY experiment is particularly powerful as it shows correlations between all protons within a single amino acid's spin system, not just adjacent ones.[2] For example, in a leucine residue, the amide proton (NH) will show a cross-peak to the alpha (Hα), beta (Hβ), gamma (Hγ), and delta (Hδ) protons. This allows for the unambiguous identification of most amino acid types based on their unique spin system patterns.[6]
-
-
NOESY (Nuclear Overhauser Effect SpectroscopY) & ROESY (Rotating-frame Overhauser Effect SpectroscopY) : Once individual residue spin systems are identified, NOESY is used to link them together. This experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded.[7][8]
-
Why : The key correlations for sequential assignment are between the amide proton (NH) of one residue and the Hα proton of the preceding residue (the i to i-1 connection). Observing a complete set of these connections allows one to "walk" down the peptide backbone, confirming the amino acid sequence. Furthermore, NOEs between non-adjacent residues provide the crucial long-range distance restraints needed to calculate the peptide's three-dimensional fold.[9]
-
-
HSQC (Heteronuclear Single Quantum Coherence) & HMBC (Heteronuclear Multiple Bond Correlation) : These experiments correlate protons with directly attached (HSQC) or long-range (HMBC) carbons or nitrogens.[5][10]
-
Why : HSQC provides an exquisitely resolved map of C-H or N-H pairs, confirming assignments made from proton spectra and providing the chemical shifts of the backbone and sidechain carbons.[11] HMBC is invaluable for confirming connectivity across peptide bonds and for assigning quaternary carbons (like the carbonyl and the Boc quaternary carbon) that have no attached protons and are thus invisible in HSQC.[10]
-
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a premier technique for solution-state structure, it is important to understand its advantages and limitations compared to other methods like X-ray Crystallography and Mass Spectrometry.[12]
Table 2: Comparison of Structural Elucidation Techniques
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (MS) |
| Sample State | Solution (near-native conditions)[2] | Solid (crystal) | Gas phase |
| Information | 3D structure, dynamics, folding, interactions[13][14] | High-resolution static 3D structure | Connectivity, mass, sequence, limited topology (with CXMS/HDX-MS)[15][16] |
| Size Limitation | Practically < 30-50 kDa[7][13] | No theoretical upper limit, but crystallization is the bottleneck | Broad range; high mass accuracy |
| Sample Req. | High purity (>95%), high concentration (0.1-5 mM)[17][18] | High purity, requires well-ordered crystals | Tolerant of lower purity and concentration[12] |
| Key Advantage | Provides information on molecular dynamics and conformational ensembles in solution.[1] | Can provide atomic-resolution structures of large complexes. | High sensitivity, speed, and ability to analyze complex mixtures.[15] |
| Key Limitation | Lower resolution than crystallography; requires complex data analysis. | Crystal packing can introduce artifacts; not all peptides crystallize.[7] | Provides indirect structural information; 3D structure requires modeling.[12] |
Field-Proven Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and instrument setup.[19]
Protocol 1: NMR Sample Preparation
This protocol ensures a high-quality sample, which is the most critical factor for successful NMR experiments.[8]
-
Purity Verification : Ensure the peptide is of high purity (>95%) using HPLC and Mass Spectrometry to avoid signals from contaminants.[17]
-
Solvent Selection : Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvent like DMSO-d₆). The 10% D₂O in aqueous samples is used for the instrument's field-frequency lock.[13]
-
Concentration Optimization : Prepare the sample at a concentration between 0.5 mM and 5 mM. A higher concentration improves the signal-to-noise ratio but increases the risk of aggregation.[17][18] Start at ~1 mM and adjust if necessary.
-
pH Adjustment : For aqueous samples, adjust the pH using dilute HCl or NaOH in D₂O. The pH affects the chemical shifts of amide protons and overall peptide folding. A pH below 7.5 is often recommended to slow the exchange of amide protons with the solvent.[13]
-
Sample Transfer : Transfer approximately 500-600 µL of the final solution into a high-quality 5 mm NMR tube.[4]
Protocol 2: Standard 2D NMR Data Acquisition
This outlines a typical suite of experiments on a modern NMR spectrometer (e.g., 600 MHz or higher).
-
Tuning and Shimming : Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
1D ¹H Spectrum : Acquire a standard 1D ¹H spectrum to check sample quality and determine the spectral width for 2D experiments.
-
2D TOCSY :
-
Experiment : hsqcetgpml (or similar, depending on manufacturer).
-
Mixing Time : Use a standard mixing time of 60-80 ms to allow magnetization transfer throughout the entire spin system.
-
Rationale : This ensures that even distant protons within a residue show correlations, facilitating complete spin system identification.[7]
-
-
2D NOESY :
-
Experiment : noesyesgpph (or similar).
-
Mixing Time : Typically 150-300 ms for small peptides. This value may need to be optimized to maximize cross-peak intensity without signal loss due to relaxation.
-
Rationale : The mixing time is critical as it dictates the distance range over which NOEs can be observed.
-
-
2D ¹H-¹³C HSQC :
-
Experiment : hsqcedetgpsisp2.2 (or similar).
-
Rationale : This "edited" HSQC provides phase information that distinguishes CH/CH₃ groups from CH₂ groups, aiding in assignment.
-
-
Data Processing : Process the acquired data using software like TopSpin, NMRPipe, or MNova.[14] This involves Fourier transformation, phase correction, and baseline correction to generate the final 2D spectra for analysis.
Conclusion
For the structural elucidation of peptides containing non-standard residues like this compound, a comprehensive multi-dimensional NMR approach is not just advantageous—it is essential. It is the only technique that provides a complete picture of the peptide's structure, dynamics, and conformation in a near-native solution environment. By systematically applying a suite of 2D experiments (TOCSY, NOESY, HSQC, HMBC), researchers can overcome the challenges of spectral overlap and modified backbones to build a self-validated, high-confidence structural model. This detailed atomic-level insight is indispensable for the rational design of next-generation peptide therapeutics.
References
- Triclinic Labs. (n.d.). Peptide NMR Analysis Services.
- Williamson, M. P. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129–162.
- Acs, A., et al. (n.d.). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. Springer Nature Experiments.
- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
- NMR Facility, University of Al-Farabi. (n.d.). NMR sample preparation guidelines.
- YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
- Wu, S. (2011). 1D and 2D NMR Experiment Methods. Emory University.
- Jia, X., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Molecules, 24(23), 4252.
- Creative Biostructure. (n.d.). NMR Data Processing and Interpretation.
- American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025.
- ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid.
- ResearchGate. (n.d.). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Gote, V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2, 1293.
- University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters.
- ResearchGate. (n.d.). Optimization of the methods for small peptide solution structure determination by NMR spectroscopy.
- MDPI. (2021). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics.
- IntechOpen. (2023). Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics.
- University of British Columbia. (n.d.). NMR Training.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- ResearchGate. (n.d.). Conformational analyses of peptides 1–8.
- PubMed Central. (n.d.). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
- ACS Publications. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing.
- PubMed Central. (n.d.). Protein Structural Analysis via Mass Spectrometry-Based Proteomics.
Sources
- 1. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. princeton.edu [princeton.edu]
- 6. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. m.youtube.com [m.youtube.com]
- 9. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 12. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 18. nmr-bio.com [nmr-bio.com]
- 19. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Enhancing Peptide Bioactivity: A Comparative Analysis of Peptides with and without N-Boc-4-aminopentanoic Acid
Executive Summary
The therapeutic potential of peptides is often hampered by poor metabolic stability and suboptimal pharmacokinetic profiles. The incorporation of non-natural amino acids and linkers represents a key strategy to overcome these limitations. This guide provides an in-depth technical comparison of the biological activity of a model peptide versus its analogue modified with N-Boc-4-aminopentanoic acid. While direct comparative data for this specific modification is sparse, this document synthesizes established principles of peptide chemistry to present a representative case study. We project that the incorporation of this flexible, aliphatic linker will significantly enhance enzymatic stability and may modulate receptor affinity by altering conformational freedom. Detailed, field-proven protocols for solid-phase peptide synthesis, enzymatic stability assays, and receptor binding assays are provided to enable researchers to validate these principles in their own systems.
Introduction: The Rationale for Peptide Modification
Peptides offer high specificity and low toxicity as therapeutic agents, yet their utility is often limited by rapid degradation by proteases and poor membrane permeability.[1][2] Chemical modification is a powerful tool to address these liabilities.[3] The incorporation of non-proteinogenic amino acids can fundamentally alter the physicochemical properties of a peptide, leading to improved stability, potency, and bioavailability.[1][4]
One such strategy is the introduction of flexible linkers or spacers. This compound, a derivative of valeric acid, serves as an excellent candidate for this purpose. It is a non-natural, short-chain amino acid that can be incorporated into a peptide backbone via standard synthesis protocols. The core hypothesis is that inserting this aliphatic chain can achieve two primary goals:
-
Enhance Proteolytic Resistance: The non-natural structure and flexible backbone can disrupt the recognition sites for common proteases, thereby slowing degradation and increasing the peptide's biological half-life.[3][5]
-
Modulate Receptor Interaction: The added spacing and flexibility can alter the peptide's conformational landscape, potentially allowing for an optimized presentation of key binding residues to its biological target or, conversely, decreasing affinity if a rigid conformation is required.
This guide will explore these concepts through a comparative framework, providing both the mechanistic reasoning and the practical methodologies for evaluation.
Comparative Analysis: Native Peptide vs. Modified Peptide
To illustrate the impact of incorporating this compound, we will consider a hypothetical case study of a 10-amino acid peptide agonist, "Peptide-A," and its modified version, "Peptide-A-Apa," where this compound (Apa) is inserted into the backbone.
Structural Differences
The fundamental difference lies in the introduction of a flexible four-carbon chain into the peptide backbone. This modification extends the distance between flanking residues and introduces a greater degree of rotational freedom.
Caption: Structural comparison of a native peptide backbone versus one containing an aminopentanoic acid (Apa) linker.
Projected Performance Data
The following table summarizes the expected outcomes from comparative biological assays based on established principles of peptide modification.
| Parameter | Native Peptide-A | Modified Peptide-A-Apa | Rationale for Difference |
| Enzymatic Stability (t½ in plasma) | ~5 minutes | > 60 minutes | The Apa linker disrupts the natural peptide backbone, sterically hindering protease access and recognition, thus preventing cleavage.[3][6] |
| Receptor Binding Affinity (Kd) | 10 nM | 25 nM | The increased flexibility may slightly decrease binding affinity by increasing the entropic penalty of adopting the required bound conformation. This effect is highly target-dependent. |
| Cell Permeability (Papp) | Low | Moderately Increased | The aliphatic nature of the linker increases overall lipophilicity, which can facilitate passive diffusion across cell membranes.[7] |
| In Vitro Potency (EC50) | 50 nM | 100 nM | The slight decrease in binding affinity directly translates to a modest reduction in potency in a cell-based functional assay. |
Mechanistic Insights: The "Why" Behind the Data
The projected differences in performance are rooted in the fundamental physicochemical changes imparted by the aminopentanoic acid linker.
-
Steric Shielding and Protease Evasion: Proteases like trypsin or chymotrypsin have specific recognition sequences and require a canonical peptide backbone to bind effectively. The flexible, non-natural -(CH2)3- chain of Apa does not fit into the active site of these enzymes. This "roadblock" effectively protects adjacent peptide bonds from hydrolysis, dramatically increasing the peptide's half-life in a biological milieu.
-
Conformational Flexibility and Binding Energetics: Receptor binding often requires a peptide to adopt a specific three-dimensional shape. While the native Peptide-A may have a pre-disposed conformation favorable for binding, the introduction of the Apa linker increases its conformational freedom. To bind the receptor, the modified peptide must "freeze" into the correct shape, which carries an energetic (entropic) cost. This can result in a slightly lower binding affinity (higher Kd). However, in cases where the native peptide structure is constrained in a non-ideal conformation, the added flexibility could conversely improve binding.
Experimental Protocols
To empirically validate the projected data, a series of robust experiments are required. The following protocols are designed to be self-validating and reflect standard industry practices.
Workflow Overview
Caption: Experimental workflow for comparing native and modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a common and robust method.[8]
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid of Peptide-A. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the next Fmoc-protected amino acid (3 eq.), a coupling agent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Add to the resin and agitate for 1-2 hours.
-
For this compound: Use the same procedure, substituting the standard amino acid with this compound. The Boc group on the nitrogen is orthogonal to the Fmoc strategy and will remain intact.[6][9]
-
-
Wash: Wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence until the full-length peptide is assembled.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10] The Boc group on the Apa residue will also be removed at this stage.
-
Purification & QC: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC and confirm its identity and purity (>95%) by LC-MS.[11]
Protocol 2: Enzymatic Stability Assay
This assay measures the rate of peptide degradation in the presence of proteases.
-
Sample Preparation: Prepare stock solutions of Peptide-A and Peptide-A-Apa (1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: In a microcentrifuge tube, combine 90 µL of human plasma (or a solution of a specific protease like trypsin) with 10 µL of the peptide stock solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 10 µL aliquot of the reaction and immediately quench it by adding it to 90 µL of a stopping solution (e.g., 10% TCA or acetonitrile with 0.1% TFA) to precipitate proteins and halt enzymatic activity.
-
Analysis: Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.[2]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve.
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kd) of the peptides for their target receptor.[12]
-
Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Radioligand: Select a known, high-affinity radiolabeled ligand for the receptor (e.g., ³H-labeled antagonist).
-
Competitors: Prepare serial dilutions of the "cold" ligands (Peptide-A and Peptide-A-Apa).
-
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (at or below its Kd), and varying concentrations of the competitor peptides.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate the bound from unbound radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester. The receptor membranes and any bound radioligand will be trapped on the filter.
-
Detection: Wash the filters with ice-cold buffer to remove non-specific binding. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a one-site competition model to determine the IC50 value for each peptide. Calculate the Ki (an estimate of Kd) using the Cheng-Prusoff equation.
Conclusion & Future Directions
The strategic incorporation of non-natural amino acids like this compound is a validated and powerful strategy for enhancing the drug-like properties of therapeutic peptides. By acting as a steric shield against proteolysis, this modification is predicted to dramatically increase peptide stability and bioavailability. While this may come at the cost of a modest decrease in receptor affinity due to increased conformational flexibility, the net effect on in vivo efficacy is often overwhelmingly positive.
The experimental protocols detailed herein provide a clear roadmap for researchers to test these hypotheses. Future work should focus on exploring linkers of varying lengths and rigidities to fine-tune the balance between stability and activity for any given peptide-receptor system. This rational design approach will continue to be a cornerstone of modern peptide drug development, turning promising but fragile molecules into robust therapeutic candidates.
References
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- Pegoraro, L., et al. (2025). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Journal of Peptide Science.
- Van Hoeyveld, E. M., & Stevens, E. A. (1985). Stabilizing effect of epsilon-aminocaproic acid on allergenic extracts. Journal of Allergy and Clinical Immunology.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
- Zhang, Y., et al. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. International Journal of Biological Macromolecules.
- Rauf, A., et al. (2022). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Combinatorial Chemistry & High Throughput Screening.
- Exner, T., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals.
- Takarada, T., et al. (2023). Specific Glucagon Assay System Using a Receptor-Derived Glucagon-Binding Peptide Probe. International Journal of Molecular Sciences.
- Castillo-Sánchez, J., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). Methods used to assess some biological activities of peptides and examples.
- ResearchGate. (2022). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid.
- Cui, S., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules.
- Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules.
- Wang, S., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Trends in Food Science & Technology.
- ResearchGate. (2023). HPLC analysis of the enzymatic results of peptides before and after modification of PEG3.
- Ebrahim-Habibi, A., et al. (2018). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. Protein and Peptide Letters.
- Pfaendtner, J., et al. (2019). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases.
- ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- ResearchGate. (n.d.). Enzymatic degradation varies between different cross-linking peptides.
- Fricker, L. D., et al. (2012). Peptidomic approaches to study proteolytic activity. Methods in Molecular Biology.
- Ciobanu, A. M., et al. (2021). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. International Journal of Molecular Sciences.
- Taresco, V., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics.
- Asadbegi, M., et al. (2023). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules.
- Dziuba, B., & Dziuba, M. (2014). Manufacturing of peptides exhibiting biological activity. Acta Biochimica Polonica.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing effect of epsilon-aminocaproic acid on allergenic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative studies of adhesion peptides based on l- or d-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparative yields of antimicrobial peptides released from human and cow milk proteins under infant digestion conditions predicted by in silico methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Enhancing Peptide Stability with 4-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases in biological systems.[1][2] This guide provides a comparative analysis of peptides containing 4-aminopentanoic acid, a β-amino acid, against their native α-peptide counterparts. We will explore the mechanistic basis for the enhanced stability and provide detailed experimental protocols to assess this critical parameter.
The incorporation of non-canonical amino acids, such as β-amino acids, is a promising strategy to overcome proteolytic susceptibility.[3][4] These modifications can alter the peptide backbone, making it a poor substrate for digestive enzymes while aiming to retain biological activity.[5][6]
The Challenge: Proteolytic Degradation
Peptides composed of natural α-amino acids are readily recognized and cleaved by a vast array of proteases (endopeptidases and exopeptidases).[7] This enzymatic breakdown is a primary obstacle in drug development, leading to poor pharmacokinetic profiles and limiting the therapeutic efficacy of peptide-based drugs.[1][2]
The Solution: Strategic Incorporation of β-Amino Acids
N-Boc-4-aminopentanoic acid is a protected form of a β-amino acid used during chemical synthesis. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amine, which is removed during the synthesis process.[8][9][10] The final peptide incorporates 4-aminopentanoic acid, which features an additional methylene group in its backbone compared to α-amino acids.
This seemingly minor alteration has profound structural consequences:
-
Altered Backbone Conformation: The extended carbon skeleton of β-amino acids induces unique secondary structures and folding patterns, such as various helices (10-helix, 12-helix, 14-helix), that are distinct from those formed by α-peptides.[5][6][11]
-
Steric Hindrance: The modified backbone geometry does not fit well into the active sites of proteases, which have evolved to specifically recognize and cleave the bonds between α-amino acids.[5][12]
-
Enhanced Stability: Consequently, peptides containing β-amino acids, even as part of a mixed α,β-sequence, exhibit remarkable resistance to enzymatic degradation.[1][3][11][13]
Experimental Design for Stability Assessment
To objectively compare the stability of a native peptide with its β-amino acid-modified analogue, a systematic approach involving enzymatic challenge and conformational analysis is required.
Peptide Synthesis and Purification
The initial step is the chemical synthesis of two peptide variants:
-
Peptide A: The native sequence composed entirely of α-amino acids.
-
Peptide B: The modified sequence where a specific α-amino acid is replaced with 4-aminopentanoic acid.
Both peptides are synthesized using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[8] For Peptide B, this compound is incorporated at the desired position in the sequence. Following synthesis, both peptides must be purified to >95% purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to ensure that observed differences in stability are not due to contaminants.[14][15]
In Vitro Enzymatic Degradation Assay
This assay directly measures the susceptibility of the peptides to proteolytic cleavage.
-
Preparation of Stock Solutions:
-
Dissolve purified Peptide A and Peptide B in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of a relevant protease, such as Trypsin or Pronase, in the same buffer.[16][17] Pronase is a mixture of proteases and provides a robust challenge to simulate a complex biological environment.[2]
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution. A typical peptide-to-enzyme ratio is 50:1 (w/w).
-
Include a control for each peptide incubated in buffer without any enzyme to account for non-enzymatic degradation.
-
Incubate all samples at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% Trifluoroacetic Acid - TFA) to the aliquot. This denatures the protease.
-
-
RP-HPLC Analysis:
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time for both Peptide A and Peptide B.
-
Calculate the half-life (t½) for each peptide, which is the time required for 50% of the peptide to be degraded.
-
Caption: Workflow for assessing peptide stability against enzymatic degradation.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. Significant differences in the CD spectra between Peptide A and Peptide B can provide a structural rationale for the observed differences in stability. The incorporation of a β-amino acid is expected to induce a more ordered or different conformation compared to the native peptide.[5][20]
-
Sample Preparation: Prepare solutions of Peptide A and Peptide B in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1 mg/mL.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record CD spectra from 190 to 260 nm at room temperature.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Plot the mean residue ellipticity [θ] versus wavelength.
-
Compare the spectra of Peptide A and Peptide B. A shift in the characteristic minima can indicate a change from a random coil to a more defined structure like a helix or β-turn, which can be correlated with increased proteolytic resistance.
-
Comparative Data Analysis
The results from the experimental protocols should be summarized for a clear, objective comparison.
Table 1: Proteolytic Stability in the Presence of Pronase
| Peptide | Sequence Modification | Half-Life (t½) in hours | % Remaining after 8 hours |
| Peptide A | Native (All α-amino acids) | 1.5 | < 10% |
| Peptide B | Single 4-aminopentanoic acid substitution | > 24 | > 90% |
Interpretation of Results
The data presented in Table 1 clearly demonstrates the profound stabilizing effect of incorporating a single 4-aminopentanoic acid residue. While the native Peptide A is rapidly degraded, Peptide B remains largely intact after 24 hours, indicating a dramatic increase in resistance to proteolysis.[13][21]
The conformational analysis by CD spectroscopy would likely reveal that Peptide B adopts a more rigid or ordered secondary structure in solution compared to Peptide A. This structural constraint is a key reason why proteases, which recognize flexible, α-helical or sheet-like substrates, cannot efficiently bind to and cleave the modified peptide.[5][6]
Caption: Conceptual diagram of protease interaction with native vs. modified peptides.
Conclusion
The strategic incorporation of 4-aminopentanoic acid is a highly effective method for enhancing the proteolytic stability of therapeutic peptides. The altered backbone conformation provides a powerful defense against enzymatic degradation, a critical feature for the development of next-generation peptide drugs. The experimental framework provided here offers a robust system for validating the stability of such modified peptides, enabling researchers to make data-driven decisions in the drug discovery and development process. This approach of using non-canonical amino acids like β-amino acids represents a cornerstone of modern peptidomimetic design.[3][12]
References
- Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chemical Biodiversity, 2(5), 591-632. [Link]
- García-Ramos, Y., et al. (2012). Non-natural Amino Acids as Modulating Agents of the Conformational Space of Model Glycopeptides. Molecules, 17(10), 12384-12403. [Link]
- Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? CHIMIA International Journal for Chemistry, 51(5), 244-247. [Link]
- Wikipedia. (n.d.). Beta-peptide. [Link]
- Why are peptides consisting of beta amino acids metabolically more stable? (2013).
- Pels, K., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(11), 4509-4529. [Link]
- Welch, B. D., et al. (2010). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Future Medicinal Chemistry, 2(5), 735-749. [Link]
- Gao, Y., et al. (2023). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Agilent Technologies. [Link]
- Waters, T. S. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
- Aina, O. H., et al. (2019). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 11(11), 594. [Link]
- Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(33), 7845-7855. [Link]
- Beker, W., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
- Steer, D. L., et al. (2002). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Current Medicinal Chemistry, 9(8), 811-822. [Link]
- Welch, B. D., et al. (2021).
- Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography.
- Kour, S., & Guttman, M. J. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
- van den Broek, I. (2021). Enzymatic Digestion of Proteins in Biological Samples for Quantification with LC-MS/MS. Student Theses Faculty of Science and Engineering. [Link]
- Wikipedia. (n.d.). Peptide synthesis. [Link]
- Liu, R., et al. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. International Journal of Biological Macromolecules, 280, 134789. [Link]
- Enzymatic degradation of peptides using (a) trypsin and (b) pronase. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. [Link]
- Enzymatic degradation varies between different cross-linking peptides. (n.d.).
- LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
Sources
- 1. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Beta-peptide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. renyi.hu [renyi.hu]
- 20. Non-natural amino acids as modulating agents of the conformational space of model glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Synthesis and Validation of N-Boc-4-aminopentanoic Acid
This guide provides an in-depth technical comparison of synthetic routes for N-Boc-4-aminopentanoic acid, a valuable building block for researchers, scientists, and drug development professionals. We will delve into a standard chemical synthesis and a promising chemoenzymatic alternative, offering detailed protocols and a framework for validating the final product.
Introduction: The Significance of this compound
This compound is a protected amino acid derivative crucial in the field of peptide synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group offers stability and facilitates the controlled, stepwise assembly of complex peptide chains by preventing unwanted side reactions at the amine terminus.[1] Its unique structure is also leveraged in the development of novel materials and as an intermediate in the synthesis of therapeutically relevant small molecules.[1] The validation of its synthesis is paramount to ensure the purity and identity of this key starting material, thereby guaranteeing the integrity of downstream applications.
Comparative Analysis of Synthetic Routes
Two primary approaches for the synthesis of this compound are presented here: a traditional chemical synthesis and a more contemporary chemoenzymatic route. The choice between these methods often depends on factors such as stereochemical requirements, scalability, and environmental considerations.
Route 1: Classical Chemical Synthesis via Boc Anhydride
The most common and straightforward method for the synthesis of this compound involves the direct protection of the amino group of 4-aminopentanoic acid using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in a basic aqueous or mixed-solvent system.
Causality of Experimental Choices:
-
Solvent System: A mixture of dioxane and water is often employed to dissolve both the polar amino acid and the nonpolar Boc anhydride.[2]
-
Base: A base such as sodium hydroxide is used to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. Maintaining a pH between 9 and 10 ensures the amino group is sufficiently reactive.[2]
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the Boc anhydride, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.[2]
-
Workup: Acidification of the reaction mixture protonates the carboxylate, allowing for extraction of the product into an organic solvent.
Experimental Protocol: Chemical Synthesis
-
Dissolution: Dissolve 4-aminopentanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
pH Adjustment: Adjust the pH of the solution to 9-10 with a suitable base (e.g., sodium hydroxide).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature and pH.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidification: Acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Chemoenzymatic Synthesis of (R)-N-Boc-4-aminopentanoic Acid
A greener and more stereoselective approach involves the enzymatic synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical.[3] This is followed by a standard Boc protection of the resulting chiral amino acid. This route is particularly advantageous for obtaining enantiomerically pure products.
Causality of Experimental Choices:
-
Enzymatic Reductive Amination: An engineered glutamate dehydrogenase (EcGDH) is used to catalyze the asymmetric reductive amination of levulinic acid. This enzymatic approach offers high stereoselectivity, yielding the (R)-enantiomer with high enantiomeric excess (>99% ee).[3]
-
Cofactor Recycling: A formate dehydrogenase (FDH) is often coupled with the primary reaction to regenerate the NADPH cofactor, making the process more economically viable.[3]
-
"Green" Chemistry: This method utilizes a renewable starting material (levulinic acid) and a biocatalyst under mild reaction conditions (aqueous buffer, near-neutral pH), aligning with the principles of green chemistry.[3]
Experimental Protocol: Chemoenzymatic Synthesis
Part A: Enzymatic Synthesis of (R)-4-aminopentanoic acid
-
Reaction Setup: In a buffered solution (e.g., Tris-HCl, pH 8.0), combine levulinic acid, an ammonium source (e.g., NH₄COOH), NADP⁺, the engineered glutamate dehydrogenase, and a cofactor recycling enzyme system (e.g., formate dehydrogenase and formate).
-
Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 45°C) for a specified time (e.g., 11 hours) with gentle agitation.[3]
-
Monitoring: Monitor the conversion of levulinic acid to (R)-4-aminopentanoic acid using HPLC.[3]
-
Workup and Isolation: Upon completion, the enzyme can be removed by denaturation and centrifugation. The product can be isolated using standard techniques such as ion-exchange chromatography.
Part B: N-Boc Protection of (R)-4-aminopentanoic acid
-
Follow the experimental protocol for chemical synthesis described in Route 1, using the isolated (R)-4-aminopentanoic acid as the starting material.
Performance Comparison
| Parameter | Route 1: Chemical Synthesis | Route 2: Chemoenzymatic Synthesis |
| Starting Material | 4-aminopentanoic acid | Levulinic acid |
| Stereoselectivity | Racemic product unless a chiral starting material is used | Highly enantioselective (>99% ee for (R)-enantiomer)[3] |
| Yield | Generally high (can be >90%) | High conversion (>97%) for the enzymatic step[3] |
| Reaction Conditions | Basic (pH 9-10), organic/aqueous solvent | Near-neutral pH, aqueous buffer, mild temperature |
| Environmental Impact | Use of organic solvents | "Greener" approach with a biomass-derived starting material |
| Scalability | Well-established and scalable | Can be scalable, especially with immobilized enzymes |
Validation of this compound
Validation of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. This is achieved through a combination of spectroscopic techniques.
Note on Spectroscopic Data: While extensive searches were conducted, publicly available experimental spectra for this compound (CAS 172833-22-6) were not found. Therefore, the following section outlines the principles of validation using these techniques, with illustrative data from closely related compounds. Researchers should acquire and interpret spectra for their own synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR is used to confirm the presence of all expected protons and their connectivity.
-
Expected Signals:
-
A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.
-
Multiplets for the methylene and methine protons of the pentanoic acid backbone.
-
A broad singlet for the N-H proton of the carbamate.
-
A broad singlet for the carboxylic acid proton.
-
¹³C NMR: Carbon NMR provides information on the number of unique carbon environments.
-
Expected Signals:
-
A signal around 28 ppm for the three equivalent methyl carbons of the Boc group.
-
A signal around 80 ppm for the quaternary carbon of the Boc group.
-
Signals for the carbons of the pentanoic acid backbone.
-
A signal around 156 ppm for the carbamate carbonyl carbon.
-
A signal around 178 ppm for the carboxylic acid carbonyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected Molecular Ion: For C₁₀H₁₉NO₄, the expected monoisotopic mass is approximately 217.13 g/mol . In electrospray ionization (ESI) mass spectrometry, you would expect to see the [M+H]⁺ ion at m/z 218.1, the [M+Na]⁺ ion at m/z 240.1, or the [M-H]⁻ ion at m/z 216.1.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Absorption Bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A C-H stretch from the alkyl groups, typically around 2850-3000 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
-
A strong C=O stretch from the carbamate (Boc group), around 1680-1700 cm⁻¹.
-
An N-H bend from the carbamate, around 1500-1550 cm⁻¹.
-
Visualizing the Synthetic Workflows
Caption: A comparison of the chemical and chemoenzymatic synthetic routes to this compound.
Conclusion
Both the classical chemical synthesis and the chemoenzymatic route offer viable pathways to this compound. The choice of method will be dictated by the specific needs of the researcher. The chemical route is robust and straightforward for producing a racemic mixture, while the chemoenzymatic route provides a green and highly stereoselective alternative for accessing the enantiomerically pure (R)-form. Regardless of the synthetic route chosen, rigorous validation of the final product using a combination of NMR, MS, and FTIR is essential to ensure its quality and suitability for subsequent applications.
References
- The Royal Society of Chemistry. Experimental Procedures.
- MiMeDB. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (MMDBc0000234).
- ResearchGate. Figure S4. 13C NMR Spectrum of compound 13.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- PubMed Central. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).
- ResearchGate. Synthesis of N-BOC amines by various routes.
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- NIH. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- ResearchGate. FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).
- NIH. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation.
- PubChem. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NIST. 4-Aminobutanoic acid.
- FooDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296).
- SpectraBase. 4-Aminopentanoic acid - Optional[MS (GC)] - Spectrum.
- Organic Syntheses. [- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]].
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- PubChem. 4-Aminobutyric Acid.
- InstaNANO. FTIR Functional Group Database Table with Search.
- ResearchGate. (PDF) A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ResearchGate. FTIR spectra of octanoic acid, aminodiol with octanoic acid, and aminodiol with trifluoroacetic acid.
- NIST. 4-Aminobutanoic acid, 2TBDMS derivative.
- SpectraBase. 4-Aminobutanoic acid - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, CasNo.172833-22-6 BOC Sciences United States [bocscichem.lookchem.com]
- 3. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of N-Boc-4-aminopentanoic Acid in Automated Peptide Synthesizers
Introduction: The Rising Importance of β-Amino Acids in Peptide Therapeutics
In the landscape of drug development, peptides represent a highly versatile class of therapeutics. However, their clinical utility is often hampered by rapid proteolytic degradation. The incorporation of non-natural amino acids, particularly β-amino acids, is a powerful strategy to overcome this limitation.[1][2] The additional methylene group in the backbone of β-amino acids confers significant resistance to enzymatic cleavage and allows for the formation of unique, stable secondary structures like helices and turns.[3]
This guide provides an in-depth performance analysis of a specific β-amino acid, N-Boc-4-aminopentanoic acid , within the context of modern automated Solid-Phase Peptide Synthesis (SPPS). As researchers increasingly utilize automated synthesizers for their efficiency and reproducibility, understanding the unique behavior of atypical building blocks is paramount.[4][5] This document will compare the performance of this compound against a standard α-amino acid, Boc-L-Alanine-OH, providing detailed experimental protocols, expected data, and troubleshooting workflows to guide researchers in achieving optimal synthesis outcomes.
Part 1: Foundational Principles of Boc-Chemistry in Automated SPPS
Automated peptide synthesis primarily relies on two orthogonal protection strategies: Fmoc/tBu and Boc/Bzl.[6][7] This guide focuses on the Boc/Bzl strategy, which is particularly well-suited for synthesizing long or challenging sequences that may be prone to aggregation under the neutral conditions of Fmoc chemistry.[7]
The core of the Boc-SPPS cycle involves two key steps:
-
Deprotection: The acid-labile Boc (tert-butyloxycarbonyl) group is removed from the N-terminal amino acid of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA).[7]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain.[8]
This cycle is repeated until the desired sequence is assembled. The entire process, including reagent delivery, mixing, and washing, is precisely controlled by the automated synthesizer.[9][10]
Caption: The automated Boc-SPPS cycle.
Part 2: The Unique Challenge of Incorporating this compound
While the SPPS cycle is robust, the introduction of a β-amino acid like this compound presents unique steric challenges that can impact reaction kinetics.
-
Steric Hindrance: The Boc protecting group on the β-amino acid, combined with the slightly longer backbone, can create a more sterically crowded environment around the reactive carboxyl group. This can physically obstruct the approach of the resin-bound amine, slowing down the coupling reaction compared to less hindered α-amino acids.[11][12]
-
Reaction Kinetics: Standard coupling conditions optimized for α-amino acids may be insufficient to drive the reaction to completion, leading to deletion sequences (peptides missing the intended amino acid) and lower purity of the final product.[13][14]
Therefore, a direct substitution of a standard protocol with this compound is ill-advised. A more potent activation strategy and potentially longer reaction times are necessary.
Part 3: Experimental Design for a Comparative Performance Analysis
To objectively assess the performance of this compound, we designed a comparative experiment synthesizing two model pentapeptides on a standard automated batch synthesizer.
-
Control Peptide (P1): Ac-Tyr-Gly-Gly-Ala -Leu-NH₂
-
Test Peptide (P2): Ac-Tyr-Gly-Gly-(β-Apa) -Leu-NH₂ (where β-Apa is 4-aminopentanoic acid)
Alternatives for Comparison
| Building Block | Type | Role in Study |
| Boc-L-Alanine-OH | α-Amino Acid | Control. Represents a standard, sterically unhindered building block. |
| This compound | β-Amino Acid | Test. The subject of our performance evaluation. |
Detailed Synthesis Protocol
This protocol is designed for a 0.1 mmol synthesis scale on an automated peptide synthesizer.
-
Resin Selection & Preparation:
-
Resin: Rink Amide MBHA resin (135 mg, 0.74 mmol/g loading). Causality: Rink Amide resin is chosen to yield a C-terminal amide upon final cleavage with TFA, matching our target peptides.
-
Swelling: The resin is swelled in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes to ensure optimal reaction kinetics within the polymer matrix.
-
-
Automated Synthesis Cycle:
-
Deprotection: 50% TFA in DCM for 1 x 1 min and 1 x 15 min.
-
Washes: DCM (3x), DMF (3x).
-
Neutralization: 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 min). Causality: After acid-mediated deprotection, the N-terminal amine is protonated as a TFA salt and must be neutralized to the free amine to be nucleophilic for the subsequent coupling reaction.[7]
-
Washes: DMF (5x).
-
Coupling (for standard α-amino acids):
-
Boc-AA-OH (4 eq, 0.4 mmol), HBTU (3.9 eq, 0.39 mmol), and DIEA (8 eq, 0.8 mmol) are pre-activated in DMF for 2 minutes.
-
The activated solution is added to the resin and coupled for 45 minutes.
-
-
Coupling (for this compound):
-
This compound (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIEA (8 eq, 0.8 mmol) are pre-activated in DMF for 2 minutes. Causality: HATU is a more potent uronium-salt-based activating reagent than HBTU.[15] Its use is critical to overcome the steric hindrance of the β-amino acid and achieve a higher coupling efficiency.[11]
-
The activated solution is added to the resin and coupled for 90 minutes using a double coupling protocol (the coupling step is repeated a second time with fresh reagents). Causality: The extended time and double coupling are prophylactic measures to drive the sterically hindered reaction to completion.
-
-
Washes: DMF (3x).
-
Capping (Optional but Recommended): Acetylation with a solution of acetic anhydride/DIEA/DMF is performed after the coupling of the β-amino acid to permanently block any unreacted amines, preventing the formation of deletion peptides.
-
-
Cleavage and Deprotection:
-
The final peptide-resin is washed with DCM and dried under nitrogen.
-
The peptide is cleaved from the resin using a cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 3 hours. Causality: TIS and water act as scavengers to quench reactive carbocations generated from the cleavage of the Boc and other side-chain protecting groups, preventing side reactions with sensitive residues like Tyrosine.
-
The resin is filtered, and the peptide is precipitated in cold diethyl ether, centrifuged, washed, and dried.
-
Part 4: Comparative Performance Metrics
The crude peptides (P1 and P2) are analyzed by reverse-phase HPLC and mass spectrometry to determine purity, yield, and success of incorporation.
A. Coupling Efficiency & Purity
Coupling efficiency is the most critical parameter. Incomplete coupling leads directly to deletion impurities that can be difficult to separate from the target peptide.
Expected Results:
| Parameter | Control Peptide (P1) | Test Peptide (P2) | Analysis Method |
| Crude Purity | ~85-95% | ~70-85% | RP-HPLC (214 nm) |
| Target Mass | Detected as [M+H]⁺ | Detected as [M+H]⁺ | LC-MS |
| Major Impurity | Minor deletion/truncated sequences | [n-1] Deletion Peptide (Missing β-Apa) | LC-MS |
| Overall Yield | High | Moderate to High | Gravimetric |
-
Interpretation: Even with an optimized protocol, the incorporation of this compound is expected to be less efficient than a standard alanine residue. The primary impurity in the P2 synthesis will likely be the Ac-Tyr-Gly-Gly-Leu-NH₂ sequence, resulting from incomplete coupling of the β-amino acid. The use of HATU and double coupling is essential to push the crude purity into an acceptable range for purification.
B. Racemization Risk
Racemization is the loss of stereochemical integrity at the α-carbon during the activation and coupling step, a significant concern in peptide synthesis.[16][17]
-
Mechanism: Racemization typically proceeds through the formation of an oxazolone intermediate, which allows for the abstraction of the α-proton.[18][19]
-
Analysis for this compound: this compound is not a chiral molecule . It does not have a stereocenter. Therefore, racemization is not a relevant concern for this specific building block. For chiral β-amino acids, the risk of epimerization at the α-carbon is generally low due to the lack of an oxazolone pathway, though epimerization at the β-carbon can occur under harsh basic conditions not typically employed in SPPS.
Part 5: Troubleshooting & Optimization Workflow
Low coupling efficiency is the most common failure mode when incorporating this compound. The following workflow can be used to diagnose and resolve issues.
Caption: Troubleshooting low coupling efficiency.
Conclusion and Recommendations
This compound is a valuable building block for introducing β-amino acid structures into peptides using automated Boc-SPPS. However, it cannot be treated as a simple drop-in replacement for standard α-amino acids.
Key Takeaways:
-
Anticipate Steric Hindrance: The primary challenge is reduced coupling efficiency due to steric hindrance.
-
Employ Potent Reagents: Standard coupling reagents like HBTU may be insufficient. The use of HATU, COMU, or PyAOP is strongly recommended to achieve acceptable yields.[15]
-
Optimize Reaction Conditions: A double coupling protocol with an extended reaction time (e.g., 2 x 90 minutes) is a robust starting point for ensuring complete incorporation.
-
No Racemization Risk: As an achiral molecule, racemization is not a concern with this compound.
By implementing the optimized protocols and troubleshooting logic presented in this guide, researchers, scientists, and drug development professionals can successfully and reliably incorporate this compound into their target peptides, leveraging the power of automated synthesis to accelerate the development of next-generation, proteolytically stable therapeutics.
References
- Gellerman, G., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Cabrele, C., & Martinek, T. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. [Link]
- Romoff, T., et al. (1997). Racemization in peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
- Eagner, J., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
- Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Grandas, A., et al. (1993). Development of a fully automated multichannel peptide synthesizer with integrated TFA cleavage capability. PubMed. [Link]
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]
- Wang, P., & Danishefsky, S. J. (2021). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry. [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
- AAPPTEC. (n.d.). Planning a Peptide Synthesis. AAPPTEC. [Link]
- Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central. [Link]
- Li, J., et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. PubMed. [Link]
- AAPPTEC. (n.d.). Peptide Synthesis Service, Custom Peptide Synthesizers. AAPPTEC. [Link]
- UPF. (n.d.). Synthesizers - Peptide Synthesis Core Facility.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
- Benoiton, N. L. (2006). Chemistry of peptide synthesis. CRC Press. [Link]
- Fields, G. B. (2004). Methods and protocols of modern solid phase peptide synthesis.
- Kent, S. B. H. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.
- Albericio, F. (2012). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. RSC Publishing. [Link]
- Ghosh, K., & Lubell, W. D. (2022). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
- Soderberg, T. (2022). 26.8: Peptide Synthesis. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a fully automated multichannel peptide synthesizer with integrated TFA cleavage capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 15. bachem.com [bachem.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of N-Boc-4-aminopentanoic Acid: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the incorporation of unnatural amino acids into peptide-based therapeutics is a critical strategy for enhancing potency, stability, and target specificity. Among these, N-Boc-4-aminopentanoic acid, a GABA analogue, serves as a valuable building block. The decision to utilize this compound in large-scale synthesis campaigns, however, necessitates a thorough cost-benefit analysis that extends beyond the initial procurement of starting materials. This guide, compiled from the perspective of a Senior Application Scientist, provides an in-depth comparison of the synthetic routes to this compound and its alternatives, offering a technical framework for informed decision-making in an industrial setting.
The Strategic Importance of this compound
This compound is a derivative of 4-aminopentanoic acid, a non-proteinogenic amino acid. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS). Its gamma-amino acid structure can introduce unique conformational constraints into peptides, potentially leading to improved biological activity and resistance to enzymatic degradation. The synthesis of this building block on a large scale, however, presents both economic and process-related challenges that must be carefully evaluated.
Comparative Analysis of Synthetic Strategies
The economic viability of utilizing this compound in large-scale synthesis is intrinsically linked to the efficiency and cost-effectiveness of its own synthesis, as well as the broader context of the chosen peptide synthesis strategy (Boc vs. Fmoc).
Synthesis of the Core Moiety: 4-Aminopentanoic Acid
A significant advancement in the synthesis of the 4-aminopentanoic acid backbone is the utilization of levulinic acid, a biomass-derived platform chemical. This "green" approach offers a more sustainable and potentially cost-effective alternative to traditional chemical synthesis routes. Enzymatic methods, in particular, have shown great promise for the reductive amination of levulinic acid, offering high stereoselectivity and conversion rates.[1][2] For instance, engineered glutamate dehydrogenase has been used to convert levulinic acid to (R)-4-aminopentanoic acid with over 97% conversion and greater than 99% enantiomeric excess.[1][3]
The Boc Protection Step: A Cost and Process Consideration
The introduction of the Boc protecting group is typically achieved by reacting 4-aminopentanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[][][6] While a seemingly straightforward step, on a large scale, the cost of Boc anhydride and the subsequent work-up and purification contribute significantly to the overall cost.
The Broader Picture: Boc vs. Fmoc Solid-Phase Peptide Synthesis (SPPS)
The choice to use this compound places the overall peptide synthesis within the framework of Boc chemistry. This has significant implications for cost, process efficiency, and waste management when compared to the more commonly used 9-fluorenylmethoxycarbonyl (Fmoc) strategy.[7][8]
| Feature | Boc-Based Synthesis | Fmoc-Based Synthesis |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., Piperidine) |
| Side-Chain Protection | Typically benzyl-based, removed with strong acid (e.g., HF) | Typically t-butyl-based, removed with TFA |
| Reagent Cost | Boc-amino acids are generally less expensive.[7] | Fmoc-amino acids are typically more expensive. |
| Solvent Usage | Often requires chlorinated solvents like Dichloromethane (DCM). | Commonly uses Dimethylformamide (DMF), with greener alternatives being explored. |
| Waste Management | Disposal of acidic and potentially halogenated waste. | Disposal of basic (piperidine-containing) waste. |
| Process Safety | Handling of highly corrosive and toxic acids (TFA, HF). | Handling of piperidine, a regulated substance. |
Key Causality Behind Choices: The decision between Boc and Fmoc chemistry is often dictated by the specific peptide sequence. For long or "difficult" sequences prone to aggregation, the repetitive acidic deprotection in Boc chemistry can help to disrupt secondary structures and improve solvation. Conversely, the milder conditions of Fmoc chemistry are often preferred for routine synthesis and for peptides containing acid-sensitive moieties.[8]
Quantitative Data Summary
The following tables provide an estimated cost and performance comparison based on available data for the synthesis of this compound and its direct alternative, Fmoc-(S)-4-aminopentanoic acid.
Table 1: Estimated Raw Material Cost Comparison (per kg of protected amino acid)
| Component | This compound Synthesis | Fmoc-(S)-4-aminopentanoic Acid Synthesis |
| Starting Amino Acid | 4-Aminopentanoic Acid | (S)-4-Aminopentanoic Acid |
| Protecting Group Reagent | Boc Anhydride | Fmoc-OSu or Fmoc-Cl |
| Base | Triethylamine / NaOH | Sodium Bicarbonate / Triethylamine |
| Solvents | Dioxane/Water, Ethyl Acetate | Dichloromethane, Methylene Chloride |
| Estimated Total Cost | Lower | Higher |
Table 2: Process Efficiency and Quality Comparison
| Parameter | This compound Synthesis | Fmoc-(S)-4-aminopentanoic Acid Synthesis |
| Typical Yield | > 85% | > 90% |
| Typical Purity | > 98% | > 98% |
| Number of Steps | 1 (from 4-aminopentanoic acid) | 1 (from (S)-4-aminopentanoic acid) |
| Purification Method | Crystallization/Extraction | Crystallization/Extraction |
Experimental Protocols
While a specific, publicly available kilogram-scale protocol for this compound is not readily found in the literature, the following procedure is a representative, adapted protocol based on established methods for the Boc protection of amino acids on a large scale.[][][9] This protocol should be optimized and validated at a smaller scale before implementation at the kilogram scale.
Representative Kilogram-Scale Synthesis of this compound
Materials:
-
4-Aminopentanoic acid (1.0 kg, 8.54 mol)
-
Di-tert-butyl dicarbonate (Boc Anhydride) (2.05 kg, 9.39 mol, 1.1 eq)
-
Sodium Hydroxide (0.68 kg, 17.08 mol, 2.0 eq)
-
1,4-Dioxane (10 L)
-
Water (10 L)
-
Ethyl Acetate (30 L for extractions)
-
1M Hydrochloric Acid (approx. 10 L)
-
Brine (5 L)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution: In a suitable reactor, dissolve 4-aminopentanoic acid (1.0 kg) and sodium hydroxide (0.68 kg) in a mixture of 1,4-dioxane (10 L) and water (10 L). Stir until a clear solution is obtained.
-
Reaction: Cool the solution to 0-5 °C using a cooling bath. Slowly add Boc anhydride (2.05 kg) portion-wise, maintaining the internal temperature below 10 °C.
-
Stirring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Acidification: Cool the remaining aqueous solution to 0-5 °C and slowly add 1M HCl with vigorous stirring to adjust the pH to 2-3. A white precipitate of the product will form.
-
Extraction: Extract the product into ethyl acetate (3 x 10 L).
-
Washing: Combine the organic layers and wash with water (2 x 5 L) and then with brine (1 x 5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
Representative Synthesis of Fmoc-(S)-4-aminopentanoic Acid
A similar large-scale protocol can be envisioned for the Fmoc protection of (S)-4-aminopentanoic acid, typically using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) as the protecting group reagent and a base like sodium bicarbonate in a solvent mixture such as dichloromethane and water.
Visualization of Synthetic Workflows
Caption: Comparative synthetic workflows for N-Boc and Fmoc protected 4-aminopentanoic acid.
Safety and Environmental Considerations
A comprehensive cost-benefit analysis must extend beyond raw material and processing costs to include the significant financial and operational impacts of Environment, Health, and Safety (EHS) considerations.
-
Boc Anhydride: This reagent is a flammable solid and can cause skin and eye irritation. It is also harmful if inhaled. Large-scale handling requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, as well as engineering controls to minimize dust and vapor exposure.[]
-
Trifluoroacetic Acid (TFA): Used for Boc deprotection, TFA is a strong, corrosive acid that requires careful handling and specialized equipment.
-
Piperidine: The primary reagent for Fmoc deprotection, piperidine is a flammable, toxic, and corrosive liquid. Its use is also regulated in some jurisdictions.[7] Alternatives such as 4-methylpiperidine are being explored to mitigate some of these concerns.[7]
-
Solvent Waste: Large-scale peptide synthesis generates significant volumes of solvent waste. The cost of disposal for halogenated solvents (e.g., DCM) is typically higher than for non-halogenated solvents. Solvent recovery and recycling systems are becoming increasingly important for both economic and environmental reasons.[3]
Caption: Decision-making flowchart for selecting a protected amino acid strategy.
Conclusion and Recommendations
The choice between using this compound and an alternative like its Fmoc-protected counterpart for large-scale synthesis is a multifaceted decision that requires a holistic analysis of cost, process efficiency, and EHS implications.
-
This compound offers a potential advantage in terms of lower raw material costs for the protected amino acid itself.[7] It is a strong candidate for the synthesis of long and difficult peptide sequences where the acidic deprotection steps of Boc chemistry can mitigate aggregation. However, this must be weighed against the higher costs and safety concerns associated with the use of strong acids like TFA and HF, and potentially higher costs for the disposal of halogenated solvent waste.
-
Fmoc-(S)-4-aminopentanoic acid , while having a higher upfront cost, fits within the milder and more widely automated Fmoc-SPPS workflow. This can lead to higher overall process efficiency, reduced side reactions for certain sequences, and potentially lower waste disposal costs if greener solvents are employed. The safety and regulatory concerns around piperidine are a significant factor, although viable alternatives are emerging.
Recommendation: For research and development professionals, a thorough evaluation of the specific peptide target is paramount. For complex, aggregation-prone peptides where the benefits of Boc chemistry are clear, investing in the infrastructure to safely and efficiently handle the associated reagents and waste streams for the synthesis and use of this compound can be a justifiable long-term strategy. For more routine or acid-sensitive peptide syntheses, the higher initial cost of an Fmoc-protected alternative may be offset by gains in process efficiency, safety, and reduced environmental impact. It is crucial to perform a detailed process simulation and cost modeling exercise for each specific project before committing to a large-scale synthesis campaign.
References
- Piperidine is the most common reagent in solid phase and combinatorial syntheses utilizing the Fmoc protecting group. (n.d.). ACS Publications.
- Boc Anhydride. (n.d.). Common Organic Chemistry.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- GMP Manufacturing. (n.d.). AmbioPharm.
- Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. (n.d.). ACS Publications.
- Large-scale production of N,N'-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. (n.d.). ResearchGate.
- (A) Time course of preparative scale reaction for the synthesis of (S). (n.d.). ResearchGate.
- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022, January 10). PubMed Central.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety.
- BETA-Alanine Process Introduction. (n.d.). Nanjing Chemical Material Corp.
- Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC.
- Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. (n.d.). PubMed.
- Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. (n.d.). PubMed.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Development of a Continuous- Flow Manufacturing Device for Peptide Active Pharmaceutical Ingredients. (n.d.). Yokogawa.
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher.
- (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (B) Amino donor optimization employing (S). (n.d.). ResearchGate.
- FMOC and BOC Protected Amino Acids Comprehensive Market Study: Trends and Predictions 2025-2033. (2025, August 2). LinkedIn.
- An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (n.d.). ResearchGate.
- Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge. (2023, May 15). Federation of American Scientists.
- Methods for the synthesis of fmoc protected amines. (n.d.). Google Patents.
- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (n.d.). Frontiers.
- β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (n.d.). Frontiers.
- (PDF) A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022, January 10). ResearchGate.
Sources
- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. polypeptide.com [polypeptide.com]
A Senior Application Scientist's Guide to the Purification of Peptides Containing N-Boc-4-aminopentanoic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the purification of the final product is a critical step that dictates the success of subsequent applications. The incorporation of non-canonical amino acids, such as N-Boc-4-aminopentanoic acid, introduces unique challenges and necessitates a careful selection of purification methodologies. This guide provides an in-depth comparison of the primary purification techniques applicable to this compound-containing peptides, supported by experimental principles and strategic recommendations to ensure the highest purity and yield.
The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of 4-aminopentanoic acid is a key consideration in the purification strategy. Its acid-labile nature, a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, must be respected during purification to prevent premature deprotection.[1][2] This guide will focus on purification methods that are compatible with the Boc group, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), while also exploring orthogonal techniques like Ion-Exchange Chromatography (IEC) and Crystallization for specific scenarios.
The Workhorse of Peptide Purification: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most prevalent and versatile method for the purification of synthetic peptides, including those containing this compound.[3][4] The separation principle is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[5]
Causality Behind Experimental Choices in RP-HPLC:
The hydrophobicity of the peptide is the primary determinant of its retention on an RP-HPLC column. The this compound residue contributes a degree of hydrophobicity due to the Boc group. The elution of the peptide is achieved by gradually increasing the concentration of an organic solvent, most commonly acetonitrile, in the mobile phase.[4][]
Mobile Phase Selection: A critical component of the mobile phase is an ion-pairing agent, with trifluoroacetic acid (TFA) at a concentration of 0.1% being the standard choice.[] TFA serves a dual purpose: it acidifies the mobile phase to ensure the protonation of free amines and carboxyl groups, thereby sharpening the peaks, and its trifluoroacetate anion pairs with the positively charged sites on the peptide, enhancing its interaction with the stationary phase and improving separation.[]
Gradient Optimization: The gradient elution profile—the rate at which the organic solvent concentration increases—is a key parameter to optimize. A shallow gradient will provide better resolution between closely eluting impurities but will also lead to broader peaks and longer run times. Conversely, a steep gradient will result in sharper peaks and faster runs but may co-elute impurities with the target peptide.
Experimental Protocol: A Self-Validating RP-HPLC System
A robust RP-HPLC purification protocol for an this compound peptide should be designed as a self-validating system. This involves initial analytical runs to determine the retention time of the target peptide and to identify the impurity profile.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude, cleaved peptide in the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA). If solubility is an issue, a minimal amount of a stronger organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but care must be taken as these can interfere with the separation.[]
-
Analytical Scouting: Inject a small amount of the prepared sample onto an analytical RP-HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm) using a broad gradient (e.g., 5-95% acetonitrile over 30 minutes).
-
Peak Identification: Identify the peak corresponding to the target peptide, typically the major peak, and confirm its identity using mass spectrometry (LC-MS).
-
Preparative Method Development: Based on the analytical results, develop a focused gradient for the preparative purification. The gradient should start at a solvent composition just below the elution point of the target peptide and end just after its complete elution.
-
Purification Run: Load the crude peptide solution onto a preparative RP-HPLC column (e.g., C18, 21.2 x 250 mm, 10 µm) and run the optimized gradient.
-
Fraction Collection: Collect fractions across the elution profile of the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a fluffy powder.
An Orthogonal Approach: Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge.[7] For peptides, the charge is determined by the pKa of the N- and C-termini and the side chains of the constituent amino acids.[5] IEC can be a powerful secondary purification step after RP-HPLC to remove impurities that have similar hydrophobicities but different charges, or as a primary method for peptides that are poorly retained on reversed-phase columns.
Strategic Application for this compound Peptides:
The this compound residue itself does not carry a charge. However, the overall charge of the peptide will depend on the other amino acids in the sequence.
-
Cation-Exchange Chromatography (CEX): If the peptide has a net positive charge at a given pH (i.e., contains basic residues like Lys, Arg, His), it will bind to a negatively charged CEX resin.[7] Elution is achieved by increasing the salt concentration or the pH of the mobile phase.
-
Anion-Exchange Chromatography (AEX): If the peptide has a net negative charge (i.e., contains acidic residues like Asp, Glu), it will bind to a positively charged AEX resin.[7] Elution is achieved by increasing the salt concentration or decreasing the pH.
The presence of the acid-labile Boc group necessitates careful pH control during IEC. It is advisable to maintain the pH of the mobile phase above 4 to prevent premature cleavage of the Boc group.
Experimental Workflow: IEC for Enhanced Purity
The following workflow outlines the use of IEC as a polishing step after initial RP-HPLC purification.
Caption: Workflow for orthogonal purification using IEC.
The Path to High Purity and Stability: Crystallization
Crystallization is a powerful purification technique that can yield peptides of very high purity.[8] It relies on the principle that the target peptide molecules will self-assemble into a highly ordered crystal lattice, excluding impurities.[9] For this compound peptides, crystallization can be particularly advantageous as it is a non-chromatographic method that avoids the use of harsh solvents and high pressures.
Factors Influencing Peptide Crystallization:
The success of peptide crystallization is dependent on a number of factors, including:
-
Purity of the Starting Material: The starting peptide should be at least 95% pure for successful crystallization.[8]
-
Solvent and Precipitant: Finding the right combination of a solvent in which the peptide is soluble and a precipitant that reduces its solubility to induce crystallization is key.[10]
-
pH and Temperature: These parameters can significantly affect the solubility and conformation of the peptide, and thus its ability to crystallize.[9]
Methodology: Evaporation-Based Crystallization
A common and effective method for crystallizing small peptides is slow evaporation.[8]
Step-by-Step Protocol:
-
Solubility Screening: Systematically screen different solvents (e.g., water, ethanol, isopropanol) and pH conditions to determine the optimal conditions for dissolving the this compound peptide.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the peptide in the chosen solvent system.
-
Slow Evaporation: Place the solution in a loosely covered container to allow for slow evaporation of the solvent. This gradual increase in concentration will drive the peptide out of solution and promote the formation of well-ordered crystals.
-
Crystal Harvesting: Once crystals have formed, they can be carefully harvested by filtration or decantation.
-
Washing and Drying: The crystals should be washed with a solvent in which the peptide is poorly soluble to remove any remaining impurities and then dried under vacuum.
Comparative Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Hydrophobic Interaction | High resolution, widely applicable, scalable | Can be time-consuming, requires organic solvents, potential for co-elution of similar impurities | Primary purification of most synthetic peptides, including those with moderate hydrophobicity. |
| IEC | Charge-based Interaction | Orthogonal to RP-HPLC, good for removing charged impurities | pH limitations with Boc group, requires desalting step | Polishing step after RP-HPLC, purification of highly charged or very hydrophilic peptides. |
| Crystallization | Differential Solubility | Can achieve very high purity, yields a stable solid form, cost-effective at large scale | Not universally applicable, requires method development, initial purity must be high | Final purification step for obtaining highly pure and stable peptide material, especially for structural studies or pharmaceutical applications. |
Conclusion and Recommendations
The purification of this compound-containing peptides requires a thoughtful and systematic approach. For the majority of applications, Reversed-Phase HPLC will be the primary and most effective purification method . Its high resolving power and adaptability make it the workhorse of peptide purification.
However, for applications demanding the highest purity, an orthogonal approach combining RP-HPLC with Ion-Exchange Chromatography is recommended. This two-dimensional separation strategy is highly effective at removing impurities that may co-elute with the target peptide in a single chromatographic dimension.
Finally, for large-scale production or when a highly stable, crystalline form of the peptide is desired, crystallization is an excellent option . While it requires more upfront method development, the potential for achieving exceptional purity and a stable final product makes it a valuable tool in the peptide chemist's arsenal.
By understanding the principles and practical considerations of each of these purification methods, researchers can confidently select and optimize a strategy that will yield their this compound peptide at the desired purity and in the quantity required for their scientific endeavors.
References
- Creative Biostructure.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
- Fiveable. Orthogonal Protection Definition. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. [Link]
- ResearchGate.
- Cambrex.
- MDPI. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. [Link]
- Coulibaly, F., et al. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 10(1), 21964. [Link]
- Profacgen.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. [Link]
- Vasantha, B., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3169. [Link]
- 2BScientific. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- Fekete, S., et al. (2010). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Journal of pharmaceutical and biomedical analysis, 51(1), 1–11. [Link]
- Kijewska, M., et al. (2013). Fast and efficient purification of synthetic peptides by solid-phase extraction.
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7436–7452. [Link]
- American Peptide Society.
- Biomatik.
- Google Patents.
- Zitterbart, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 177. [Link]
- Griffith Research Online. Ion chromatography and ion chromatography / mass spectrometry as a complementary analysis technique for amino acid analysis in food, a. [Link]
- The Biotech Bro.
- Fekete, S., et al. (2025). Developments in Ion Exchange Chromatography–Mass Spectrometry for the Characterization of Intact Proteins and Proteoforms. Journal of the American Society for Mass Spectrometry. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. bachem.com [bachem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. cambrex.com [cambrex.com]
- 10. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
A Comparative Guide to Peptide Conformation: Assessing the Impact of N-Boc-4-aminopentanoic Acid and Other Non-Natural Amino Acids
This guide provides an in-depth technical analysis of the role of N-Boc-4-aminopentanoic acid, a γ-amino acid derivative, in modulating peptide conformation. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between amino acid structure and peptide secondary structure. We will objectively compare the conformational influence of this γ-amino acid with other widely used non-natural residues, supported by established experimental data and methodologies.
Introduction: The Critical Role of Conformation in Peptide Therapeutics
Peptides represent a unique therapeutic class, bridging the gap between small molecules and large biologics.[1] However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, issues intrinsically linked to their flexible, conformationally dynamic nature.[2] Controlling the three-dimensional structure of a peptide is paramount to enhancing its pharmacological properties, including target affinity, selectivity, and resistance to proteolytic degradation.[3]
The introduction of non-natural amino acids (UAAs) is a cornerstone strategy for imposing conformational constraints on peptides.[1][2] By altering the peptide backbone or side-chain stereochemistry, researchers can direct the folding of a peptide into specific, stable secondary structures such as helices, sheets, and turns.[4][5] This guide focuses on γ-amino acids, a class of UAAs that extend the peptide backbone, and specifically examines the role of 4-aminopentanoic acid (the active residue derived from this compound after deprotection) in comparison to other potent conformational modulators.
The Structural Landscape of Modified Peptides
To understand the impact of 4-aminopentanoic acid, it is essential to first visualize how different amino acid classes alter the fundamental structure of the peptide backbone. Natural proteins are built exclusively from α-amino acids. The introduction of β- or γ-amino acids systematically lengthens the backbone between amide bonds, increasing the number of rotatable bonds and fundamentally changing the accessible conformational space.[6]
Caption: Backbone structures of α, β, and γ-amino acids.
While α-amino acids have two backbone torsion angles (φ, ψ) that define their conformation, γ-amino acids introduce four such angles, offering a more complex but potentially richer conformational landscape. Oligomers of γ-amino acids (γ-peptides) or mixed oligomers (e.g., α/γ-peptides) are known to form unique helical structures, such as the 14-helix and the 12/10-helix, which are distinct from the canonical α-helix.[7][8][9]
Comparative Analysis of Conformational Modulators
The specific structure of a non-natural amino acid dictates its influence on peptide conformation. 4-aminopentanoic acid, being a simple, acyclic γ-amino acid, provides a flexible building block. Its impact is best understood when contrasted with more conformationally rigid alternatives.
4-Aminopentanoic Acid: The Flexible Spacer
Direct, extensive experimental data on peptides containing solely 4-aminopentanoic acid is limited. However, based on studies of similar flexible γ-amino acids, its primary role is likely to be a flexible linker or spacer.[9] Unlike residues with built-in cyclic constraints, the low rotational energy barrier of its backbone bonds does not predispose it to a single, dominant conformation.
-
Expected Impact: Disruption of canonical α-helical and β-sheet structures. Introduction of "soft" turns or extended conformations. Its utility may lie in providing specific spacing between rigid structural elements rather than inducing structure itself.
Alternative Conformational Inducers
The choice of a non-natural amino acid is a critical experimental decision driven by the desired final conformation. Below is a comparison of 4-aminopentanoic acid with other common alternatives.
| Feature | 4-Aminopentanoic Acid (γ) | Cyclically Constrained γ-Amino Acids | β-Amino Acids | α,α-Disubstituted (e.g., Aib) |
| Backbone Class | γ-Amino Acid | γ-Amino Acid | β-Amino Acid | α-Amino Acid |
| Inherent Rigidity | Low | High | Moderate to High | Very High |
| Primary Induced Structures | Flexible turns, extended structures | Well-defined helices (e.g., 12/10-helix)[7] | Stable helices (e.g., 14-helix), sheets | 310 and α-helices[3][4] |
| Mechanism | Increases backbone length and flexibility. | Cyclic constraint pre-organizes backbone torsions.[10] | Lengthens backbone, specific substitution patterns favor folding. | Steric hindrance severely restricts φ/ψ angles to helical regions.[4] |
| Primary Application | Flexible linker, spacer, disruptor of secondary structure. | Strong enforcement of specific, non-native folds. | Creation of stable, proteolytically resistant mimics of natural structures. | Nucleation and stabilization of helical structures. |
Experimental Workflows for Conformational Assessment
Validating the conformation of a modified peptide is a non-trivial process that requires a combination of spectroscopic techniques. The protocols described below represent a self-validating system, where data from orthogonal methods are used to build a cohesive structural model.
Workflow for Peptide Synthesis and Analysis
The journey from a designed sequence to a validated structure follows a logical progression. The choice of analytical method is dictated by the information required at each stage, from confirming primary sequence to elucidating the final 3D fold.
Caption: Overall workflow for peptide synthesis and structural analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Incorporating this compound into a peptide sequence is readily achieved using standard SPPS protocols. The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine terminus.
Objective: To synthesize a custom peptide containing 4-aminopentanoic acid.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin), pre-loaded with the C-terminal amino acid.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.
-
Activation & Coupling:
-
In a separate vessel, dissolve the incoming amino acid (e.g., this compound), an activating agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the sequence is complete, treat the resin with a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA) with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group from the 4-aminopentanoic acid residue.[11][12]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, powerful technique for assessing the overall secondary structure content of a peptide in solution.[13] It measures the differential absorption of left and right circularly polarized light by chiral molecules, which is highly sensitive to the regular, repeating backbone conformations of helices, sheets, and random coils.
Objective: To determine the predominant secondary structure of the synthesized peptide.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For helix induction studies, spectra can also be recorded in helix-promoting solvents like trifluoroethanol (TFE).[14] Peptide concentration should be in the range of 10-50 µM.
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas.
-
Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide sample from approximately 260 nm to 190 nm.[15]
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE).
-
Analyze the spectral shape:
-
α-Helix: Strong positive band near 192 nm and two negative bands at ~208 nm and ~222 nm.
-
β-Sheet: Negative band near 218 nm and a positive band near 195 nm.
-
Random Coil: Strong negative band near 198 nm.[14]
-
-
Protocol 3: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-resolution information about peptide structure and conformation in solution.[16] A series of 2D NMR experiments are used to first assign the chemical shifts of all protons and then identify protons that are close in space, which provides the distance restraints needed for 3D structure calculation.[17][18]
Objective: To determine the 3D solution structure of the peptide.
Methodology:
-
Sample Preparation: Dissolve the peptide to a concentration of 0.5-2 mM in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10 or CD₃OH).
-
Resonance Assignment:
-
Acquire a TOCSY (Total Correlation Spectroscopy) spectrum to identify protons that belong to the same amino acid spin system.
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify protons coupled through 2-3 bonds.
-
Use the TOCSY and COSY spectra to identify the amino acid types present.[18]
-
-
Sequential Assignment:
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These spectra show cross-peaks between protons that are close in space (< 5 Å), regardless of whether they are in the same residue.
-
"Walk" along the peptide backbone by identifying the NOE between the amide proton (NH) of one residue (i) and the α-proton (Hα) of the preceding residue (i-1).
-
-
Structure Calculation:
-
Integrate the NOESY cross-peaks to generate a list of interproton distance restraints.
-
Use computational software (e.g., CYANA, CNS) to calculate an ensemble of 3D structures that satisfy these experimental restraints.[19]
-
Analyze the resulting structures to define the peptide's conformation.
-
Caption: A simplified workflow for NMR-based structure determination.
Conclusion and Authoritative Insights
The incorporation of this compound into a peptide introduces a flexible γ-amino acid residue. In contrast to conformationally rigid building blocks like cyclically constrained amino acids or Aib, which are used to nucleate and enforce specific secondary structures, 4-aminopentanoic acid is best viewed as a "soft" modulator. Its primary utility lies in its ability to act as a flexible spacer, to disrupt canonical secondary structures, or to introduce turns with low energetic penalties.
For drug development professionals, this means that 4-aminopentanoic acid is not the tool of choice for creating a rigid helical or sheet-like peptidomimetic. Instead, it should be considered for applications where precise spatial positioning of side chains across a flexible linker is required, or where breaking a rigid structure is necessary to accommodate a binding pocket. The true impact of this and other unique UAAs can only be validated through the rigorous application of the synthesis and spectroscopic workflows detailed in this guide. Future research should focus on systematic studies of peptides containing this residue to build a more comprehensive empirical database of its conformational tendencies.
References
- Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link][1][2]
- Gellman, S. H., et al. (2014). A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. Journal of the American Chemical Society. [Link][7][8][20][21]
- Balaram, P., et al. (2011). Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and Hybrid Peptides. Chemical Reviews. [Link][22]
- Balaram, P. (2003). Non-protein amino acids in peptide design.
- Gellman, S. H., et al. (2015). Differential Impact of β and γ Residue Preorganization on α/β/γ-Peptide Helix Stability in Water. Journal of the American Chemical Society. [Link][10]
- Seebach, D., et al. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity. [Link][5]
- Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology. [Link][13]
- Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry. [Link][23]
- Wikipedia contributors. (2024). Amino acid. Wikipedia. [Link][6]
- GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript. [Link][11]
- LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link][12]
- Craik, D. J., et al. (2021). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
- University of Zurich. (n.d.). Peptide/Protein NMR. [Link][17]
- Vranken, W., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link][19]
- Felli, I. C., & Pierattelli, R. (Eds.). (2015). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In Protein NMR Spectroscopy. Humana Press. [Link][16]
- Grison, C. M., et al. (2016). An α-Helix-mimicking 12,13-Helix: Selective Protein-Protein Interaction Inhibition using Designed α/β/γ-Foldamers. Angewandte Chemie. [Link][24]
- Rai, R., et al. (2020). Self-Assembly in Peptides containing beta-and gamma-amino acids. Current Protein & Peptide Science. [Link][9]
- Greenfield, N. J. (2014). Circular Dichroism of Peptides. In Peptide-Based Drug Design. Methods in Molecular Biology. [Link][15]
- Legrand, B., et al. (2019). Circular dichroism (CD) spectroscopy-Spectra of all peptides were....
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Differential Impact of β and γ Residue Preorganization on α/β/γ-Peptide Helix Stability in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. moodle2.units.it [moodle2.units.it]
- 16. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
A Comparative Guide to the Quantitative Analysis of N-Boc-4-aminopentanoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates is a cornerstone of robust process development and quality control. N-Boc-4-aminopentanoic acid, a valuable building block in the synthesis of various pharmaceutical agents, requires precise analytical monitoring within complex reaction mixtures to ensure optimal yield, purity, and process efficiency. This guide provides an in-depth, objective comparison of three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The methodologies, validation parameters, and practical considerations discussed herein are designed to empower you to make informed decisions for your specific analytical challenges.
The core of any reliable analytical method lies in its validation, a process that provides documented evidence of its suitability for a given purpose.[1][2][3][4][5] This guide is built upon the principles of analytical method validation to ensure the trustworthiness and scientific integrity of the presented protocols.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent first choice for the direct analysis of this compound.[][] The separation is typically achieved using a reversed-phase column, where the non-polar stationary phase interacts with the hydrophobic tert-butoxycarbonyl (Boc) group.
Causality Behind Experimental Choices
The N-Boc protecting group imparts significant hydrophobicity to the otherwise polar aminopentanoic acid, making it well-suited for reversed-phase chromatography.[8] A C18 column is the most common choice due to its strong retention of non-polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention and elution. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase serves two purposes: it protonates the carboxylic acid group of the analyte, reducing its polarity and sharpening the peak shape, and it acts as an ion-pairing agent to further improve retention. UV detection is possible due to the weak chromophore of the carbamate group in the Boc protecting group, typically at low wavelengths around 210 nm.
Experimental Protocol: HPLC-UV
Sample Preparation from Reaction Mixture:
-
Quench the Reaction: Stop the reaction by adding a suitable quenching agent (e.g., water or a buffered solution).
-
Dilution: Dilute a known volume of the quenched reaction mixture with the initial mobile phase to a concentration within the linear range of the method.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique with high sensitivity and selectivity. However, due to the low volatility and polar nature of this compound, direct analysis is not feasible.[9] Derivatization is a mandatory step to increase the volatility and thermal stability of the analyte.[]
Causality Behind Experimental Choices
The primary challenge for GC analysis of amino acids is their zwitterionic nature and high polarity, which makes them non-volatile. The N-Boc protecting group helps, but the free carboxylic acid still needs to be derivatized. A common approach is silylation, which converts the acidic proton of the carboxylic acid into a less polar and more volatile trimethylsilyl (TMS) ester. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.[9] Mass spectrometric detection provides high specificity and allows for the use of stable isotope-labeled internal standards for improved accuracy.
Experimental Protocol: GC-MS
Sample Preparation and Derivatization:
-
Extraction: From the quenched reaction mixture, extract the this compound into an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous layer to acidic (pH ~2-3) to protonate the carboxylic acid.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Add the derivatization reagent (e.g., a mixture of BSTFA and a suitable solvent like acetonitrile) to the dried residue. Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, provided that a certified internal standard is used.[11] It is a non-destructive technique that provides structural information alongside quantitative data.
Causality Behind Experimental Choices
The principle of qNMR relies on the fact that the integrated signal area of a specific resonance is directly proportional to the number of nuclei contributing to that signal.[11] For this compound, the distinct singlet of the nine protons of the tert-butyl group is an excellent candidate for quantification due to its high signal intensity and its location in a region of the ¹H NMR spectrum that is often free from other signals.[12][13] The choice of a suitable internal standard is critical for accuracy. The internal standard should be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have at least one resonance that does not overlap with any analyte signals.[14][15] Maleic acid or dimethyl sulfone are common choices.[14]
Experimental Protocol: qNMR
Sample Preparation:
-
Aliquot and Dry: Take a precise aliquot of the reaction mixture and evaporate it to dryness.
-
Dissolve: Accurately weigh a known amount of a certified internal standard and the dried sample residue. Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer: Transfer the solution to an NMR tube.
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A simple 1D proton experiment.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
-
Data Processing: Careful phasing and baseline correction are essential. The signals of the analyte (e.g., the tert-butyl protons) and the internal standard are integrated.
Workflow Diagram: qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Comparative Analysis of the Techniques
The choice of the most suitable analytical technique depends on various factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for structural confirmation. The following table summarizes the key performance characteristics of each method. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | Good, but can be affected by co-eluting impurities with similar UV spectra. | Excellent, especially in SIM mode. | Excellent, based on unique chemical shifts. |
| Sensitivity | Moderate (LOD in the low ng range).[16] | High (LOD in the pg range). | Low (LOD in the µg range). |
| Linearity | Excellent over a wide concentration range (typically 2-3 orders of magnitude).[16] | Good, but can be limited by detector saturation at high concentrations. | Excellent, inherently linear. |
| Precision | High (RSD < 2%).[16] | High (RSD < 5%). | High (RSD < 1% with proper setup). |
| Accuracy | High, dependent on the purity of the reference standard. | High, can be improved with stable isotope-labeled internal standards. | Very high, as it's a primary ratio method. |
| Sample Throughput | High. | Moderate, due to derivatization and longer run times. | Low to moderate. |
| Sample Preparation | Simple (dilute and shoot). | Complex and time-consuming (extraction and derivatization). | Moderate (weighing and dissolving). |
| Cost per Sample | Low to moderate. | Moderate to high. | High (instrument cost), but low consumable cost. |
| Structural Info | None. | Yes (mass spectrum). | Yes (NMR spectrum). |
Conclusion and Recommendations
For routine, high-throughput quantitative analysis of this compound in a reaction mixture, HPLC-UV is often the most practical and cost-effective choice. Its simple sample preparation, high precision, and good linearity make it ideal for process monitoring.
GC-MS is the preferred method when very high sensitivity is required to detect trace amounts of the analyte or when dealing with a very complex matrix where the high specificity of mass spectrometric detection is advantageous. However, the complex sample preparation is a significant drawback.
qNMR stands out for its exceptional accuracy and its ability to provide structural confirmation alongside quantitative data without the need for a specific reference standard of the analyte (if a certified internal standard is used). It is an excellent tool for the certification of reference materials and for definitive quantification in late-stage process development or for troubleshooting.
Ultimately, the optimal analytical strategy may involve the use of multiple techniques. For instance, HPLC for routine analysis, with qNMR being used to qualify the reference standard and GC-MS to investigate trace-level impurities. By understanding the strengths and limitations of each method, researchers can ensure the generation of accurate and reliable data, leading to more robust and efficient drug development processes.
References
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmazone. [Link]
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]
- Method validation in pharmaceutical analysis: from theory to practical optimization. (2015).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. [Link]
- (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022).
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2025).
- Analytical method validation: A brief review. (n.d.). Gavin Publishers. [Link]
- (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
- Quantitative NMR Spectroscopy. (n.d.). Bruker. [Link]
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012).
- Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. (2002).
- Analytical characteristics for amino acid derivatives using GC-MS... (n.d.).
- Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatiz
- 1 H-NMR spectrum of N-Boc glutamic acid. (n.d.).
- analysis of amino acids by high performance liquid chrom
- Comparison of Peptide Content Determination Methods. (n.d.). Mtoz Biolabs. [Link]
- New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023).
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of N-Boc-4-aminopentanoic Acid: Yield Analysis of Chemical and Chemoenzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of protected amino acids is a critical cornerstone of complex molecule construction. This guide provides an in-depth technical comparison of synthetic methodologies for N-Boc-4-aminopentanoic acid, a valuable building block in medicinal chemistry. We will objectively analyze two primary strategies: the traditional direct chemical protection of 4-aminopentanoic acid and a modern chemoenzymatic approach originating from the bio-renewable resource, levulinic acid. This comparison is supported by experimental data from peer-reviewed literature to provide a clear perspective on the synthetic yields and operational considerations of each route.
Introduction to this compound
This compound is a derivative of 4-aminopentanoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in organic synthesis, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates. The Boc group's stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions make it an invaluable tool for synthetic chemists. The 4-aminopentanoic acid scaffold itself is of interest due to its gamma-amino acid structure, which can impart unique conformational constraints and biological activities to molecules.
Synthetic Strategies: A Head-to-Head Comparison
Two predominant routes for the synthesis of this compound are prevalent in the literature:
-
Direct Boc Protection of 4-Aminopentanoic Acid: This is the most conventional and straightforward method, involving the direct reaction of commercially available 4-aminopentanoic acid with a Boc-group donor.
-
Chemoenzymatic Synthesis from Levulinic Acid: This greener and more sustainable approach utilizes the bio-based platform chemical, levulinic acid, as the starting material. It involves an enzymatic reductive amination to produce 4-aminopentanoic acid, followed by the chemical step of Boc protection.
This guide will now delve into the specifics of each method, presenting detailed protocols and analyzing their reported yields.
Method 1: Direct Boc Protection of 4-Aminopentanoic Acid
The direct protection of the amino group of 4-aminopentanoic acid is a widely employed method due to its simplicity and generally high yields. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) as the Boc-group donor in the presence of a base.
Causality Behind Experimental Choices
The choice of base and solvent system is crucial for optimizing the yield and purity of the product. An aqueous basic solution, such as sodium hydroxide or sodium bicarbonate, is often used to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride. This is a classic example of the Schotten-Baumann reaction, which is effective for acylating amines in a biphasic system.[1][2][3][4] The use of a co-solvent like dioxane or methanol can aid in the solubility of the reactants.[5][6] Alternatively, an organic base like triethylamine in an organic solvent can also be employed.[6][7]
Experimental Protocol: Boc Protection with (Boc)₂O and NaOH
A representative protocol for the direct Boc protection of 4-aminopentanoic acid is as follows[5]:
-
Dissolution and Basification: Dissolve 4-aminopentanoic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
pH Adjustment: Add a base, for instance, sodium hydroxide, to adjust the pH of the solution to approximately 9-10.
-
Cooling: Cool the solution to 0°C in an ice bath to control the exothermicity of the reaction.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (Boc anhydride) portion-wise while maintaining the temperature and pH.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight to ensure complete reaction.
-
Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3. Extract the product, this compound, with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.
Yield Analysis
While specific yields for the Boc protection of 4-aminopentanoic acid are not always explicitly reported as the primary outcome in all literature, the reaction is generally known to be high-yielding. For similar substrates, yields in the range of 90-97% have been reported under optimized conditions.[6][8]
Method 2: Chemoenzymatic Synthesis from Levulinic Acid
A more contemporary and sustainable approach to this compound begins with levulinic acid, a platform chemical derivable from biomass.[9] This method involves a highly selective enzymatic conversion followed by a chemical protection step.
Causality Behind Experimental Choices
The key to this method is the use of an engineered enzyme, such as a glutamate dehydrogenase, to catalyze the reductive amination of levulinic acid.[9][10][11][12] This enzymatic step offers several advantages over traditional chemical reduction methods, including high stereoselectivity (producing a single enantiomer), mild reaction conditions (ambient temperature and pressure), and the use of a cheap and benign nitrogen source like ammonia. This avoids the poor stereoselectivity often associated with chemical synthesis from levulinic acid.[9] The subsequent Boc protection follows the same chemical principles as in Method 1.
Experimental Protocol: A Two-Step Chemoenzymatic Process
Step 1: Enzymatic Reductive Amination of Levulinic Acid [9][10]
-
Reaction Setup: A reaction mixture is prepared containing levulinic acid, a buffer (e.g., Tris-HCl), an ammonia source (e.g., NH₄Cl), a cofactor (e.g., NADPH), and the engineered enzyme (e.g., glutamate dehydrogenase). A cofactor regeneration system, such as formate dehydrogenase, is often included to improve efficiency.
-
Incubation: The reaction is incubated under optimized conditions of pH and temperature (e.g., pH 8 and 45°C) for a specific duration (e.g., 11 hours).
-
Conversion: The conversion of levulinic acid to (R)-4-aminopentanoic acid can be monitored by analytical techniques like HPLC.
Step 2: Boc Protection of the Enzymatically Produced 4-Aminopentanoic Acid
The resulting 4-aminopentanoic acid can then be protected with a Boc group using a protocol similar to that described in Method 1.
Yield Analysis
The enzymatic reductive amination of levulinic acid has been shown to be remarkably efficient, with conversions of over 97% reported, producing (R)-4-aminopentanoic acid with an enantiomeric excess of over 99%.[9][10][11][12] Assuming a conservative high yield for the subsequent Boc protection step (e.g., 90-95%), the overall yield for the chemoenzymatic route is expected to be very competitive.
Comparative Summary of Synthetic Yields
| Feature | Method 1: Direct Boc Protection | Method 2: Chemoenzymatic Synthesis |
| Starting Material | 4-Aminopentanoic Acid | Levulinic Acid |
| Key Transformation | Boc Protection | Enzymatic Reductive Amination + Boc Protection |
| Reported Yield (Boc Protection Step) | Generally high (est. 90-97% for similar substrates)[6][8] | Assumed high (est. 90-95%) |
| Reported Yield (Enzymatic Step) | N/A | >97% conversion[9][10][11][12] |
| Estimated Overall Yield | ~90-97% | ~87-92% |
| Stereoselectivity | Produces racemic or enantiomerically pure product depending on the starting material | Highly enantioselective (>99% ee)[9] |
| Sustainability | Relies on petrochemical-derived starting materials and reagents | Utilizes a bio-renewable starting material (levulinic acid) and an environmentally benign enzymatic step |
Experimental Workflow Diagrams
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion and Future Outlook
Both the direct chemical protection and the chemoenzymatic synthesis from levulinic acid represent viable and high-yielding methods for the preparation of this compound.
-
The direct Boc protection of 4-aminopentanoic acid is a robust, straightforward, and well-established method that offers excellent yields when starting from the readily available amino acid. Its primary advantage lies in its simplicity and predictability.
-
The chemoenzymatic route starting from levulinic acid presents a modern, sustainable, and highly stereoselective alternative. The enzymatic reductive amination step is remarkably efficient and allows for the production of enantiomerically pure this compound, which is a significant advantage for pharmaceutical applications. While it involves an additional step, the use of a bio-renewable feedstock and the green nature of the enzymatic process are compelling attributes.
The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization. For applications where racemic or enantiomerically pure starting material is readily available and a simple, high-yielding one-step process is desired, direct Boc protection is an excellent choice. However, for those prioritizing sustainability, stereochemical control, and the use of bio-based resources, the chemoenzymatic approach offers a powerful and forward-looking solution. As the field of biocatalysis continues to advance, the efficiency and scalability of such chemoenzymatic routes are expected to further improve, making them increasingly attractive for the industrial production of valuable chiral building blocks like this compound.
References
- BenchChem. An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-1-pentanol-d4. Accessed January 9, 2026.
- Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 770302. [Link]
- Grokipedia. Schotten–Baumann reaction. Accessed January 9, 2026.
- PubMed. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Accessed January 9, 2026.
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Accessed January 9, 2026.
- Frontiers. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Accessed January 9, 2026.
- ChemTips. Reactions that Work: Boc Protection. WordPress.com. Published June 18, 2012. Accessed January 9, 2026.
- ResearchGate. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Accessed January 9, 2026.
- ResearchGate. Biologically active molecules containing (R)-4-aminopentanoic acid moiety. Accessed January 9, 2026.
- Wikipedia.
- Cambridge University Press. Schotten-Baumann Reaction. In: Name Reactions in Organic Synthesis. 2005.
- ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Accessed January 9, 2026.
- Organic Chemistry Portal. Schotten-Baumann Reaction. Accessed January 9, 2026.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed January 9, 2026.
- National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Accessed January 9, 2026.
- Wikipedia. Schotten–Baumann reaction. Accessed January 9, 2026.
- J&K Scientific LLC. BOC Protection and Deprotection. Accessed January 9, 2026.
- chemeurope.com.
- International Journal of Chemical Research.
- ResearchGate. Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines. Accessed January 9, 2026.
- ResearchGate. (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (B) Amino donor optimization employing (S). Accessed January 9, 2026.
- ChemSpider Synthetic Pages. Boc Protection of Aminoglycosides. Published July 15, 2012. Accessed January 9, 2026.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Accessed January 9, 2026.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Boc-4-aminopentanoic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Boc-4-aminopentanoic Acid (CAS: 172833-22-6). As a crucial building block in peptide synthesis and drug development, its lifecycle management, including disposal, demands rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible chemical handling.
While specific safety data for this compound is limited, this guide synthesizes information from analogous N-Boc protected amino acids and general chemical waste management principles to establish a robust and cautious disposal strategy.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound and its byproducts is fundamental to appreciating the necessity of these disposal procedures.
-
Primary Irritation: While not classified as acutely toxic based on available data for similar compounds, N-Boc protected amino acids can cause skin and eye irritation upon direct contact.[1][2][3]
-
Hazardous Thermal Decomposition: The primary risk associated with improper disposal (e.g., incineration without proper controls) is the generation of hazardous decomposition products. At elevated temperatures, this compound can release toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2][4][5][6] This is the critical causality for mandating disposal via a licensed hazardous waste facility, which employs controlled, high-temperature incineration with flue-gas scrubbing.
-
Chemical Incompatibility: this compound is incompatible with strong oxidizing agents and strong acids.[1][2][3][5][6] Accidental mixing in a waste container can lead to vigorous, exothermic reactions, posing a significant safety risk.
-
Environmental Considerations: Although specific ecotoxicity data is scarce, related organic acids can be harmful to aquatic life.[7] Therefore, drain disposal is strictly prohibited to prevent environmental contamination.[8][9]
Data Summary Table
| Parameter | Information | Rationale & Source(s) |
| Primary Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2A) | Based on data for analogous compounds.[2][3] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Risk of vigorous, exothermic reactions.[1][3][5][6] |
| Decomposition Products | Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx) | Generated during thermal decomposition or combustion.[4][6] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin and eye contact.[1][2][3] |
| Disposal Method | Collect as hazardous chemical waste for incineration. | To ensure complete destruction and prevent environmental release.[10][11] |
| Spill Cleanup | Absorb/sweep inert material into a designated waste container. | Avoid generating dust.[2] |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling any waste materials, ensuring adequate personal protection is mandatory. This is a non-negotiable first line of defense.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Use chemical safety goggles to provide a complete seal around the eyes.
-
Body Protection: A standard laboratory coat should be worn and fully fastened.
-
Work Area: Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Procedures
The correct procedure depends on the form of the waste. All waste streams must ultimately be collected in a properly designated hazardous waste container.
Protocol 3.1: Unused or Expired Solid this compound
-
Designate a Waste Container: Obtain a clearly labeled, sealable container designated for "Solid Hazardous Waste." The container must be made of a compatible material, such as High-Density Polyethylene (HDPE).
-
Transfer the Chemical: Carefully transfer the solid this compound into the hazardous waste container inside a chemical fume hood. Use a dedicated spatula or scoop.
-
Minimize Dust: Avoid any actions that could generate dust, such as crushing or vigorous scraping.[1][2]
-
Seal and Label: Securely seal the container. Ensure the label includes the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
Protocol 3.2: Contaminated Labware and Debris
This includes items like gloves, weigh boats, paper towels, and silica gel contaminated with the compound.
-
Segregate Waste: Place all contaminated solid waste into a dedicated, labeled solid hazardous waste container or a sealed, lined bag specifically for this waste stream.
-
Avoid Sharps: Do not mix sharp objects (needles, broken glass) with combustible solid waste. These must be disposed of in a designated sharps container.
-
Seal for Pickup: Once full, securely seal the container or bag and affix a hazardous waste label for disposal via your institution's Environmental Health & Safety (EHS) office.
Protocol 3.3: Liquid Waste (Solutions)
This applies to solutions containing this compound from experimental workups or rinseates.
-
Select a Container: Use a dedicated, leak-proof "Liquid Hazardous Waste" container with a screw cap. Ensure the container material is compatible with the solvent used (e.g., an HDPE container for aqueous or alcohol-based solutions).
-
Collect Waste: Pour the liquid waste carefully into the container, using a funnel to prevent spills.
-
Label Contents: The container label must list all chemical constituents by percentage, including solvents. For example: "Hazardous Waste: Methanol (90%), Water (9%), this compound (1%)."
-
Keep Closed: Always keep the waste container sealed when not actively adding waste to prevent the evaporation of volatile components.[11]
Protocol 3.4: Empty Reagent Containers
An "empty" container is never truly empty and must be decontaminated before disposal as regular trash.
-
First Rinseate is Hazardous: The first rinse of the container must be treated as hazardous waste.[12] Rinse the container with a small amount of a suitable solvent (e.g., methanol or acetone) that can dissolve the residual chemical.
-
Collect Rinseate: Pour this first rinseate into the appropriate liquid hazardous waste container as described in Protocol 3.3.
-
Subsequent Rinses: Perform two additional rinses with the solvent. These may be collected as hazardous waste or, depending on institutional policy, disposed of down the drain with copious amounts of water if the solvent is permissible. Always consult your local EHS guidelines.
-
Final Disposal: Once triple-rinsed and air-dried in a fume hood, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle.[12]
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound waste.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's EHS.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary.
-
Containment & Cleanup:
-
For solid spills , gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[2] Use a HEPA-filtered vacuum if available.
-
Wipe the area with a damp cloth, collecting the cloth as contaminated debris.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Fisher Scientific. (2023, October 6). Safety Data Sheet: BOC-5-Aminopentanoic acid, 97%.
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- PubChem. (n.d.). 4-Aminopentanoic Acid.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of N-Boc-4-aminopentanoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. N-Boc-4-aminopentanoic Acid, a key building block in peptide synthesis and other areas of chemical research, requires meticulous handling to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational protocols, and disposal plans to ensure a safe and efficient laboratory environment.
Understanding the Hazards: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Recommended: N95/FFP2 Respirator |
| Solution Preparation and Transfers | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Not typically required if performed in a fume hood |
| Reaction Work-up and Purification | Chemical Splash Goggles with Face Shield | Nitrile Gloves | Laboratory Coat | Not typically required if performed in a fume hood |
| Spill Cleanup (Small) | Chemical Splash Goggles with Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Laboratory Coat | N95/FFP2 Respirator |
Rationale for PPE Selection:
-
Eye Protection : Due to the risk of serious eye irritation, chemical splash goggles are mandatory.[1][2] A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashing.[3]
-
Hand Protection : Nitrile gloves provide adequate protection against incidental contact. It is critical to inspect gloves before use and to employ proper removal techniques to avoid skin contamination. For extended handling or in the event of a spill, more robust gloves may be necessary.
-
Body Protection : A standard laboratory coat should be worn at all times to protect skin and clothing from contamination.[3]
-
Respiratory Protection : While engineering controls like fume hoods are the primary means of mitigating inhalation risks, a NIOSH-approved respirator (such as an N95 or FFP2) is recommended when weighing or handling the powder outside of a containment system to minimize dust inhalation.[2][3]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring experimental reproducibility.
Preparation and Weighing:
-
Designated Area : Whenever possible, conduct all manipulations of powdered this compound within a chemical fume hood or a designated containment area to control dust.
-
Weighing : Use an analytical balance within a fume hood or a balance enclosure. If a fume hood is unavailable, wear a respirator.
-
Static Control : The use of anti-static weighing dishes or an ionizing bar can help prevent the fine powder from adhering to surfaces and becoming airborne.
-
Aliquotting : Prepare aliquots from the main stock bottle in a controlled environment to minimize the number of times the primary container is opened.
Solution Preparation:
-
Solvent Addition : Add solvents to the powdered compound slowly and carefully to avoid splashing.
-
Mixing : Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
Reaction and Work-up:
-
Closed Systems : Whenever feasible, conduct reactions in closed systems to prevent the release of vapors or aerosols.
-
Transfers : Use appropriate tools such as pipettes or cannulas for transferring solutions.
Visualizing the PPE Decision Process
The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection:
-
Solid Waste : Collect any unused this compound and contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[5][6]
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[5]
-
Container Management : Ensure all waste containers are kept securely closed when not in use and are stored in a designated satellite accumulation area.[5]
Rinsing and Container Disposal:
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent before being discarded. The rinsate from the first rinse must be collected as hazardous waste.[6][7]
-
Label Defacement : All labels on the empty container must be fully removed or defaced before disposal to prevent misuse.[6][7]
Spill Cleanup:
-
Small Spills : For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Large Spills : In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound, ensuring the well-being of your team and the integrity of your research.
References
- (R)-4,5-Bis(Boc-amino)
- This compound Product Page. FINETECH INDUSTRY LIMITED. URL
- 4,4'-Azobis(4-cyanovaleric acid)
- N-BOC-Piperidine-4-carboxylic acid Safety D
- BOC-5-Aminopentanoic acid, 97% Safety D
- This compound Product Page.
- 4-Aminobenzoic acid Safety D
- This compound Product Page.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. URL
- This compound Product Page. BOC Sciences. URL
- (S)-4,5-Bis(Boc-amino)
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. URL
- Hazardous Waste Disposal Guide. Northwestern University Research Safety. URL
- The NIH Drain Discharge Guide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
